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  • Product: 5-Nitro-1H-indole-2-boronic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Nitro-1H-indole-2-boronic Acid & Pinacol Ester

The following technical guide details the structural properties, synthesis, and applications of 5-Nitro-1H-indole-2-boronic acid, with a specific focus on its stable pinacol ester derivative. Core Identity & Synthetic Ut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and applications of 5-Nitro-1H-indole-2-boronic acid, with a specific focus on its stable pinacol ester derivative.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

5-Nitro-1H-indole-2-boronic acid (and its pinacol ester surrogate) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors, anticancer agents (e.g., G-quadruplex binders), and antimicrobial hybrids.

While the theoretical free boronic acid exists, it is kinetically unstable due to rapid protodeboronation at the C2 position. Consequently, the pinacol ester (Bpin) or N-protected (Boc) forms are the industry standards for storage and cross-coupling. This guide focuses on the practical handling, synthesis, and application of the stable pinacol ester form, providing a robust roadmap for its use in Suzuki-Miyaura cross-coupling.

Chemical Identity & Structural Analysis[1]

The molecule features an indole core substituted with a nitro group at the C5 position and a boronic acid/ester moiety at the C2 position.

PropertyData
Compound Name 5-Nitro-1H-indole-2-boronic acid pinacol ester
CAS Number 1351337-48-8 (Analogous/Related); Note: Free acid is rare; N-Boc-5-nitro-2-Bpin is common.
Molecular Formula

(Pinacol Ester)
Molecular Weight 288.11 g/mol
Key Substituents C5-Nitro (

):
Strong electron-withdrawing group (EWG). C2-Boronate: Nucleophilic handle for coupling.
Electronic Profile The C5-nitro group significantly decreases electron density in the indole ring (π-deficient). This deactivation stabilizes the C-B bond against oxidative degradation but can alter transmetalation rates in Pd-catalysis.
Stability & Protodeboronation

Indole-2-boronic acids are notoriously prone to protodeboronation (hydrolysis of the C-B bond replaced by C-H).

  • Mechanism: The electron-rich nature of the indole ring (even with a nitro group) facilitates protonation at C3, leading to a Wheland intermediate that eliminates the boron moiety.

  • Mitigation: The pinacol ester is significantly more stable than the free acid.[1] Furthermore, protecting the indole nitrogen (e.g., with a Boc or SEM group) prevents the formation of the reactive anionic species, extending shelf-life and reaction compatibility.

Synthesis & Manufacturing

Critical Note: Direct lithiation of 5-nitroindole (using n-BuLi or LDA) is chemically forbidden because the nitro group acts as a radical trap and undergoes redox side reactions (SET mechanism) rather than directed lithiation.

Therefore, the only viable industrial route is the Transition-Metal Catalyzed Borylation (Miyaura Borylation) of a 2-halo precursor.

Experimental Protocol: Miyaura Borylation

Target: Synthesis of 5-Nitro-1H-indole-2-boronic acid pinacol ester. Precursor: 2-Bromo-5-nitroindole (or N-Boc-2-bromo-5-nitroindole).

Reagents & Materials
  • Substrate: 2-Bromo-5-nitroindole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) - anhydrous

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask or microwave vial and cool under argon.

  • Charging: Add 2-bromo-5-nitroindole (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv) to the vessel.
    
  • Catalyst Addition: Add

    
     (3 mol%) quickly to minimize air exposure.
    
  • Solvation: Add anhydrous, degassed 1,4-dioxane (0.1–0.2 M concentration).

  • Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours. Monitor by TLC/LC-MS. Note: The nitro group tolerates these conditions well.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc). Caution: Silica gel is acidic and can induce protodeboronation; use neutralized silica or rapid filtration.

Visualization: Synthesis Pathway

G cluster_0 Precursor Setup cluster_1 Miyaura Borylation Cycle Start 2-Bromo-5-nitroindole (Electrophile) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(dppf)Cl2 Reagent Bis(pinacolato)diboron (Boron Source) TransMet Transmetalation (Ar-Pd-Bpin) Reagent->TransMet KOAc base Pd0 Pd(0) Active Species Pd0->OxAdd LigEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigEx KOAc LigEx->TransMet B2pin2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product 5-Nitroindole-2-Bpin (Target Ester) RedElim->Product

Caption: Palladium-catalyzed Miyaura borylation pathway converting the 2-bromo precursor to the stable pinacol boronate.

Applications in Drug Discovery

The primary utility of 5-nitro-1H-indole-2-boronic acid is as a nucleophile in Suzuki-Miyaura Cross-Coupling to generate 2-aryl-5-nitroindoles. These scaffolds are privileged structures in:

  • Kinase Inhibitors: The indole core mimics the purine ring of ATP.

  • G-Quadruplex Binders: Nitro-substituted indoles intercalate into DNA structures, stabilizing G-quadruplexes (anticancer mechanism).

Suzuki Coupling Protocol (General)
  • Coupling Partner: Aryl Halide (Ar-X).

  • Catalyst:

    
     or 
    
    
    
    /XPhos (for difficult substrates).
  • Base:

    
     or 
    
    
    
    (aqueous/organic biphasic system).
  • Key Consideration: If using the free acid, use immediately. If using the pinacol ester, hydrolysis occurs in situ, but the ester is often reactive enough to couple directly.

Visualization: Suzuki Catalytic Cycle

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-X TransMet Transmetalation OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product 2-Aryl-5-Nitroindole (Product) RedElim->Product Substrate1 Aryl Halide (R-X) Substrate1->OxAdd Substrate2 5-Nitroindole-2-Bpin (Nucleophile) Substrate2->TransMet Activation

Caption: The catalytic cycle of Suzuki coupling utilizing the 5-nitroindole boronate to form C-C bonds.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • BenchChem. (2025). "Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide."

  • Frontier Specialty Chemicals. (2025). "2-Amino-5-nitrophenylboronic acid pinacol ester Properties."

Sources

Exploratory

CAS number and molecular weight of 5-Nitro-1H-indole-2-boronic acid

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary 5-Nitro-1H-indole-2-boronic acid is a specialized organoboron reagen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

5-Nitro-1H-indole-2-boronic acid is a specialized organoboron reagent used primarily in the synthesis of complex indole derivatives via Suzuki-Miyaura cross-coupling. As a functionalized heteroaryl boronic acid, it serves as a critical building block in medicinal chemistry, particularly for developing bioactive compounds targeting G-quadruplex structures (e.g., c-Myc) and kinase inhibitors. This guide provides authoritative data on its chemical identity, synthesis pathways, stability profiles, and experimental protocols.

Chemical Identity & Specifications

The compound exists in two primary commercial forms: the free boronic acid and its more stable pinacol ester. Researchers must distinguish between these forms due to differences in stability and molecular weight.

Core Data Table
PropertyFree AcidPinacol Ester (Preferred Reagent)
Chemical Name 5-Nitro-1H-indole-2-boronic acid5-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS Number 2408430-01-1 2408430-33-9
Molecular Formula C₈H₇BN₂O₄C₁₄H₁₇BN₂O₄
Molecular Weight 205.96 g/mol 288.11 g/mol
Appearance Yellow to orange powderLight orange/yellow solid
Solubility DMSO, Methanol, DMFDMSO, DMF, Chloroform, Ethyl Acetate
Storage -20°C, Hygroscopic, Argon/N₂2-8°C, Inert atmosphere
Structural Identifiers
  • SMILES (Free Acid): [O-]c1ccc2[nH]c(B(O)O)cc2c1

  • InChIKey (Pinacol Ester): YM2408430339 (Partial key for verification)

Synthesis & Manufacturing

Direct lithiation of 5-nitroindole at the C2 position is chemically hazardous and low-yielding due to the incompatibility of the nitro group with organolithium reagents (n-BuLi). Therefore, the authoritative synthesis route utilizes Palladium-Catalyzed Miyaura Borylation .

Synthetic Pathway (Miyaura Borylation)

The synthesis proceeds via the borylation of 2-halo-5-nitroindole (typically 2-bromo or 2-iodo) using bis(pinacolato)diboron (


).

Reaction Scheme:

  • Precursor: 2-Bromo-5-nitro-1H-indole.

  • Reagents:

    
    , PdCl₂(dppf)·DCM (Catalyst), KOAc (Base).
    
  • Solvent/Conditions: 1,4-Dioxane, 80–100°C, Inert Atmosphere (

    
    ).
    

SynthesisPath Start 5-Nitroindole Step1 Halogenation (NBS/DMF) Start->Step1 Inter 2-Bromo-5-nitroindole Step1->Inter Step2 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Inter->Step2 Product 5-Nitroindole-2-boronate (Pinacol Ester) Step2->Product Hydrolysis Hydrolysis (NaIO4 / HCl) Product->Hydrolysis Optional Final 5-Nitroindole-2-boronic Acid (Free Acid) Hydrolysis->Final

Figure 1: Synthetic workflow for generating 5-nitroindole-2-boronic acid species. The pinacol ester is often used directly to avoid protodeboronation.

Stability & Handling (Critical Analysis)

Protodeboronation Risk

Indole-2-boronic acids are inherently prone to protodeboronation (cleavage of the C–B bond) under aqueous or acidic conditions. The C2 position of indole is electron-rich, facilitating protonolysis.

  • Mechanism: Acid-catalyzed ipso-protonation at C2 followed by deboronation.

  • Mitigation:

    • Use the Pinacol Ester: The ester (CAS 2408430-33-9) is significantly more resistant to hydrolysis and oxidation than the free acid.

    • Anhydrous Conditions: Perform coupling reactions in anhydrous solvents (DMF, Dioxane) to maximize yield.

    • Base Selection: Use mild bases (e.g.,

      
      , 
      
      
      
      ) rather than strong hydroxides.
Safety Profile
  • Hazards: Irritant (H315, H319, H335). The nitro group adds potential energetic properties; avoid high heat on dry solids.

  • Handling: Handle in a fume hood. Store under inert gas (Argon) to prevent oxidative degradation (formation of 5-nitro-2-hydroxyindole).

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This reagent is the standard nucleophile for installing the 5-nitroindole moiety into biaryl scaffolds.

  • Scope: Couples with aryl bromides, iodides, and triflates.

  • Target Classes:

    • c-Myc G-Quadruplex Binders: 5-nitroindole derivatives stabilize G-quadruplex DNA structures, downregulating c-Myc oncogene expression.[1]

    • Kinase Inhibitors: The indole core mimics the purine ring of ATP.

Experimental Protocol: General Suzuki Coupling

Standardized protocol for coupling 5-Nitro-1H-indole-2-boronic acid pinacol ester with an aryl halide.

Reagents:

  • Boronate Ester (1.2 equiv)[2]

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for sterically hindered substrates.
  • Base:

    
     (2M aq.) or 
    
    
    
    (solid).
  • Solvent: DME/Water (4:1) or 1,4-Dioxane.

Step-by-Step Workflow:

  • Charge: Add aryl halide, boronate ester, and Pd catalyst to a microwave vial or Schlenk tube.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvate: Add degassed solvent and base.[3]

  • React: Heat to 80–100°C (oil bath) or 120°C (microwave) for 2–12 hours.

  • Monitor: Check conversion via LC-MS (Look for product mass; monitor disappearance of bromide).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Boronate + Base) PdII_X->TransMet + 5-Nitroindole-2-boronate PdII_Ar Pd(II)-Biaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Coupled Indole Product RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 5-nitroindole-2-boronate.

References

  • ChemSrc Database. (2025). 5-Nitro-1H-indole-2-boronic acid (CAS 2408430-01-1) and Pinacol Ester (CAS 2408430-33-9).[4] Retrieved from

  • Gande, S. L., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.[1][5] ChemMedChem.[1][5] Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Alfa Chemistry. (2025). Product Catalog: 5-Nitro-1H-indole-2-boronic acid pinacol ester.[4][6][7] Retrieved from

Sources

Foundational

5-Nitro-1H-indole-2-boronic acid MSDS and safety data sheet

The following technical guide is structured as a high-level monograph for research professionals. It synthesizes standard safety data with practical handling expertise and synthetic applications.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research professionals. It synthesizes standard safety data with practical handling expertise and synthetic applications.

Chemical Identity & Physiochemical Profile[1][2]

This compound represents a bifunctional "lego block" in medicinal chemistry, combining the privileged indole scaffold with a nitro group (for later reduction/functionalization) and a boronic acid moiety (for carbon-carbon bond formation).

Note on Commercial Availability: This specific free acid is often unstable and is frequently supplied or stored as its corresponding pinacol ester or N-protected derivative (e.g., N-Boc) to prevent protodeboronation. The data below applies to the free boronic acid, with notes on derivatives where applicable.

ParameterData
Chemical Name 5-Nitro-1H-indole-2-boronic acid
Common Derivatives 5-Nitroindole-2-boronic acid pinacol ester
Molecular Formula C₈H₇BN₂O₄
Molecular Weight 205.96 g/mol
Appearance Yellow to orange powder (Nitro chromophore)
Solubility Soluble in DMSO, DMF, Methanol; Poor solubility in Water
Acidity (pKa) Boronic acid pKa ~8-9 (Lewis Acid); Indole NH pKa ~17
CAS Number Variable by isomer/derivative.[1][2][3][4][5][6] (Generic Indole-2-boronic acids: ~475102-xx-x)

Hazard Identification & Risk Assessment (GHS)[2][8]

While standard MSDS documents list H-codes, this section contextualizes them for the bench scientist.

Core GHS Classifications[8]
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[7][8]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7][8]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[7]

Advanced Safety Analysis (The "Why")
  • Boronic Acid Toxicity: Boronic acids are mild Lewis acids.[9] Upon inhalation, they can bind reversibly to serine proteases or hydroxyl-containing enzymes in the mucous membranes, leading to the irritation described in H335.

  • Nitro Group Risks:

    • Energetics: While mono-nitro indoles are generally stable, they are energetic precursors. Avoid heating dry residue above 150°C.

    • Redox Sensitivity: The nitro group is susceptible to reduction. In the presence of active metals (Zn, Fe) and acid, it reduces to the amine, altering the toxicity profile significantly (aromatic amines are often genotoxic).

  • Indole Reactivity: The C3 position of the indole is nucleophilic. In the presence of strong electrophiles (without the boronic acid reacting), side reactions can occur.

Handling, Stability & Storage (Expertise Pillar)

Critical Insight: The primary failure mode when using 2-heteroaryl boronic acids is Protodeboronation , not decomposition of the nitro group.

The Boroxine Equilibrium & Protodeboronation

Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). This is reversible and generally harmless. However, 2-indolyl boronic acids are notoriously unstable toward hydrolytic C-B bond cleavage (protodeboronation), especially under basic conditions required for Suzuki coupling.

Mechanism of Instability

The electron-rich nature of the indole ring, combined with the heteroatom at position 1, facilitates the protonolysis of the C-B bond at position 2, replacing the boron with a hydrogen.

Stability Acid Free Boronic Acid (Monomer) Boroxine Boroxine (Trimeric Anhydride) Acid->Boroxine - H2O (Dehydration) Storage/Dry Conditions Decomp Decomposition Product (5-Nitroindole + B(OH)3) Acid->Decomp Protodeboronation (Base/Heat/Aq) Boroxine->Acid + H2O (Hydrolysis) Reaction Conditions

Figure 1: The equilibrium between the active acid and storage form (boroxine), and the irreversible degradation pathway (red).

Storage Protocol
  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent auto-oxidation of the indole nitrogen.

  • Hydration: Keep desiccated. Moisture promotes the formation of the free acid, which is more prone to protodeboronation than the boroxine trimer.

Synthetic Utility: Optimized Suzuki-Miyaura Protocol

Challenge: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH) often fail for 2-indolyl boronic acids due to rapid protodeboronation before transmetallation can occur.

Solution: Use a "Rapid Transmetallation" system. Bulky, electron-rich ligands (like SPhos or XPhos) accelerate the transmetallation step, outcompeting the degradation.

Experimental Protocol

This protocol is designed for the coupling of 5-nitro-1H-indole-2-boronic acid with an aryl bromide.

Reagents
  • Substrate 1: Aryl Bromide (1.0 equiv)

  • Substrate 2: 5-Nitro-1H-indole-2-boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (for robust substrates).

  • Base: K₃PO₄ (3.0 equiv) or CsF (2.0 equiv) - Avoid strong hydroxide bases.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon.

  • Solvent Degassing: Sparge the solvent mixture (Dioxane/H₂O) with Argon for 15 minutes. Dissolved oxygen kills the active Pd(0) species.

  • Charge: Add the Aryl Bromide, Boronic Acid, Base, and Pre-catalyst to the vial.

  • Cycle: Seal the vial and purge with Argon x3 (Vacuum/Fill cycles).

  • Addition: Inject the degassed solvent via syringe.

  • Reaction: Heat to 80°C–100°C. Monitor via LCMS.

    • Checkpoint: If you observe 5-nitroindole (mass = 162) in the LCMS, protodeboronation is occurring. Lower the temperature or switch to anhydrous conditions (using CsF in dry Dioxane).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. Note: Nitro-indoles are often highly colored; do not rely solely on UV, use TLC.

Catalytic Cycle Visualization

The following diagram illustrates the pathway, highlighting the critical competition between the productive cycle and the destructive deboronation.

Suzuki Pd0 Pd(0) Active Species (L-Pd-L) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting for Indoles) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Boronic 5-Nitro-Indole-2-Boronic Acid Boronic->TransMet Enters Cycle Degradation Protodeboronation (Dead End) Boronic->Degradation Slow Transmetallation + Aqueous Base

Figure 2: The Suzuki-Miyaura catalytic cycle. Note the competition between Transmetallation and Degradation (Red).

Emergency Response & Disposal

First Aid
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1][5][7][6] Boronic acids can crystallize on the cornea; mechanical removal by irrigation is vital.

  • Skin Contact: Wash with soap and water.[1][5][7][6] Boronic acids are generally lipophilic enough to penetrate the stratum corneum; monitor for systemic absorption if large surface areas are exposed.

  • Inhalation: Move to fresh air. Treat for respiratory tract irritation.

Spill Cleanup[9]
  • PPE: Wear nitrile gloves, safety goggles, and a P95/N95 dust mask.

  • Containment: Do not dry sweep. Wet the powder with a mist of water or inert solvent (heptane) to prevent dust generation.

  • Neutralization: Treat the waste with a dilute solution of hydrogen peroxide (oxidizes boronic acid to boric acid and the corresponding phenol/indole) only if part of a controlled waste process, otherwise pack as hazardous organic waste.

Disposal[1][6][8][9]
  • Waste Code: Non-halogenated organic solvent waste (unless mixed with halogens).

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: Combustion produces Boron Oxide (B₂O₃) dust; scrubbers are required.

References

  • Safe Handling of Boronic Acids: Hall, D. G. (Ed.).[1][7][8] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Suzuki-Miyaura Coupling Mechanism: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Protodeboronation of Heterocycles: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(31), 10821–10829.

  • GHS Classification Data: PubChem Compound Summary for (5-nitro-1H-indol-2-yl)boronic acid. (Note: General data derived from structural analogs due to specific isomer rarity).

Sources

Exploratory

Technical Guide: Comparative Profiling of 5-Nitro-1H-indole-2-boronic acid vs. Indole-3-boronic acid

This guide details the structural, synthetic, and functional divergences between 5-Nitro-1H-indole-2-boronic acid and Indole-3-boronic acid . It is designed for medicinal chemists and process engineers requiring high-fid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, synthetic, and functional divergences between 5-Nitro-1H-indole-2-boronic acid and Indole-3-boronic acid . It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and mechanistic insight.

Part 1: Executive Summary & Chemical Architecture

The strategic selection between a C2- and C3-functionalized indole boronic acid is rarely a matter of simple regioisomerism; it dictates the entire synthetic workflow due to drastic differences in nucleophilicity , protodeboronation kinetics , and electronic stability .

Feature5-Nitro-1H-indole-2-boronic acid Indole-3-boronic acid
Electronic State Electron-Deficient (Deactivated): The 5-nitro group pulls density from the pyrrole ring, increasing NH acidity and decreasing C3 nucleophilicity.Electron-Rich (Activated): The C3 position is intrinsically nucleophilic (enamine-like), making the C-B bond highly labile.
Stability High: Resistant to acid-catalyzed protodeboronation. Stable enough for isolation, though pinacol esters are preferred.Low / Transient: Extremely prone to rapid protodeboronation. Often requires in situ generation or protection (e.g., MIDA boronates).
Primary Utility Scaffold building for kinase inhibitors; introducing polarity/H-bond acceptors.Introduction of the indole core as a nucleophile; tryptamine/serotonin analog synthesis.
Synthesis Route Pd-Catalyzed Borylation (Miyaura) of 2-halo precursors.[1][2] Avoid n-BuLi. Lithiation/Magnesiation of 3-haloindoles or direct electrophilic substitution.
Electronic Profiling & Stability Mechanism

The stability difference is governed by the propensity for protodeboronation . Indole-3-boronic acids decompose because the C3 position is highly nucleophilic; it accepts a proton to form a cationic intermediate (indolenium), which then eliminates the boron moiety.

The 5-Nitro Effect: The nitro group at C5 is a strong electron-withdrawing group (EWG). It deactivates the indole ring via resonance, significantly raising the energy barrier for protonation at C3. Consequently, the C2-boronic acid species is kinetically stabilized.

ElectronicEffects cluster_0 Instability Pathway (C3) cluster_1 Stabilization Pathway (C2 + 5-NO2) Indole3 Indole-3-Boronic Acid (Electron Rich) Protonation C3 Protonation (Rate Limiting Step) Indole3->Protonation Rapid (High HOMO at C3) Indolenium Indolenium Intermediate (Cationic) Protonation->Indolenium Deboronation Loss of B(OH)2 (Protodeboronation) Indolenium->Deboronation Irreversible NitroIndole2 5-Nitro-Indole-2-Boronic Acid (Electron Deficient) Resonance Nitro Group Resonance (Deactivates Ring) NitroIndole2->Resonance EWG Effect Resonance->Protonation Inhibits Stable High Stability (Resistant to H+) Resonance->Stable Promotes

Caption: Mechanistic flow illustrating the high susceptibility of Indole-3-boronic acid to protodeboronation vs. the electronic stabilization provided by the 5-nitro group in the C2 analog.

Part 2: Synthetic Methodologies & Protocols[3][4][5][6][7][8]

Protocol A: Synthesis of 5-Nitro-1H-indole-2-boronic acid (Pinacol Ester)

Critical Warning: Do NOT attempt to synthesize this via direct lithiation (n-BuLi) of 5-nitroindole. Organolithiums react violently/destructively with nitro groups (redox/addition). The only viable robust route is Palladium-Catalyzed Miyaura Borylation .

Reagents:

  • Substrate: 2-Bromo-5-nitroindole (commercially available or synthesized via oxidative bromination).

  • Boron Source: Bis(pinacolato)diboron (

    
    ).[1]
    
  • Catalyst:

    
     (Robust, air-stable).
    
  • Base: Potassium Acetate (KOAc) - anhydrous.

  • Solvent: 1,4-Dioxane (degassed).[3]

Step-by-Step Protocol:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add 2-Bromo-5-nitroindole (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv).
    
  • Catalyst: Add

    
     (3-5 mol%).
    
  • Solvent: Add anhydrous 1,4-dioxane (0.1 M concentration relative to indole).

  • Degassing: Sparge with Argon for 15 minutes (oxygen inhibits the catalyst and promotes byproduct formation).

  • Reaction: Heat to 80-90°C for 4–12 hours. Monitor by LCMS (look for the boronate mass; note that boronates often ionize poorly or show boronic acid mass due to hydrolysis on the column).

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Pinacol esters are stable on silica, unlike the free acids.

Protocol B: Handling Indole-3-boronic acid (The "Unstable" Partner)

Because the free acid is unstable, it is best generated in situ or used as a bulky ester (MIDA or Pinacol).

Strategy: Lithium-Halogen Exchange (Cryogenic) Note: This works for Indole-3 because there is NO nitro group.

  • Protection: Use N-Boc-3-bromoindole (N-H is too acidic for n-BuLi; N-protection is mandatory).

  • Exchange: Dissolve in THF, cool to -78°C . Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins.

  • Quench: Add Triisopropyl borate (

    
    , 1.5 equiv) at -78°C.
    
  • Warming: Allow to warm to 0°C.

  • Hydrolysis/Esterification:

    • For Free Acid: Quench with aqueous

      
      . (Use immediately).
      
    • For Pinacol Ester: Add pinacol (1.2 equiv) and stir at RT for 2 hours before aqueous workup.

Part 3: Applications in Drug Discovery

Kinase Inhibitor Scaffolds (5-Nitro-Indole-2-yl)

The 5-nitro-indole-2-boronic acid derivative is a privileged building block for Type I and Type II kinase inhibitors.

  • Mechanism: The Suzuki coupling installs the indole core. The 5-nitro group is subsequently reduced (Fe/NH4Cl or

    
    /Pd) to a 5-amino  group.
    
  • Utility: The resulting 5-aminoindole is a versatile handle for amide coupling to attach "hinge-binding" motifs or solubilizing tails.

  • Example: Synthesis of derivatives targeting c-Myc G-quadruplexes or Pim-1 kinase .

Tryptophan/Serotonin Mimetics (Indole-3-yl)

The Indole-3-boronic acid is used to construct C3-arylated indoles, mimicking the topology of serotonin (5-HT) and tryptophan.

  • Challenge: Due to instability, modern workflows often use Trifluoroborates (

    
    )  or MIDA boronates  at this position to ensure slow release of the active species during cross-coupling.
    

Workflows cluster_Nitro Workflow: 5-Nitro-Indole-2-yl cluster_Indole3 Workflow: Indole-3-yl Start1 2-Bromo-5-Nitroindole Step1 Miyaura Borylation (Pd, B2pin2, KOAc) Start1->Step1 Product1 5-Nitro-Indole-2-BPin (Stable Intermediate) Step1->Product1 App1 Suzuki Coupling -> Reduction -> 5-Amino-Indole Drugs Product1->App1 Start2 N-Boc-3-Bromoindole Step2 Lithiation (-78°C) + B(OiPr)3 Start2->Step2 Branch Stabilization Strategy Step2->Branch OptA MIDA Boronate (Shelf Stable) Branch->OptA OptB In-Situ Suzuki (Immediate Use) Branch->OptB

Caption: Comparative synthetic workflows. Note the strict requirement for cryogenic lithiation for the C3 derivative vs. the catalytic approach for the nitro-C2 derivative.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society, 2017.

  • Miyaura Borylation of Electron-Deficient Arenes

    • Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." The Journal of Organic Chemistry, 1995.[4]

  • Indole Functionalization Strategies

    • Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000.

  • Stability of Heterocyclic Boronic Acids

    • Molander, G. A., et al. "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research, 2007.

Sources

Foundational

Technical Guide: Stability of 5-Nitro-1H-indole-2-boronic acid in Ambient Conditions

Part 1: Executive Summary & Core Directive The Challenge: 5-Nitro-1H-indole-2-boronic acid is a "high-risk" reagent. Like most 2-heteroaryl boronic acids, it suffers from inherent instability characterized by rapid proto...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: 5-Nitro-1H-indole-2-boronic acid is a "high-risk" reagent. Like most 2-heteroaryl boronic acids, it suffers from inherent instability characterized by rapid protodeboronation under ambient conditions. While the electron-withdrawing 5-nitro group provides a degree of electronic stabilization compared to the unsubstituted indole-2-boronic acid, the compound remains prone to degradation upon exposure to moisture, heat, or prolonged storage in solution.

The Solution: This guide moves beyond generic safety data sheets to provide a mechanistic understanding of why this compound degrades and how to arrest that process. We present a field-proven handling protocol that treats this reagent not as a stable building block, but as a transient intermediate requiring specific environmental controls.

Part 2: Chemical Nature & Degradation Mechanisms

To handle this compound effectively, one must understand the electronic forces at play. The stability of 5-Nitro-1H-indole-2-boronic acid is governed by a tug-of-war between the electron-rich indole core and the electron-deficient nitro substituent.

The Indole-2-Boronic Acid Problem

Indole-2-boronic acids are notoriously unstable.[1] The indole ring is electron-rich, particularly at the C3 position. In the presence of moisture or protic solvents, the ring acts as a nucleophile, attacking a proton. This protonation typically occurs at C3, disrupting aromaticity and creating an iminium-like intermediate that facilitates the cleavage of the C-B bond at C2. This process is known as protodeboronation .[2][3][4]

The Stabilizing Effect of the 5-Nitro Group

Unlike the parent indole-2-boronic acid, the 5-nitro derivative possesses a strong electron-withdrawing group (EWG).

  • Mechanism: The nitro group withdraws electron density from the indole ring via induction and resonance.

  • Result: This deactivates the ring towards electrophilic attack (protonation).[5] Consequently, the rate of acid-catalyzed protodeboronation is slower for the 5-nitro derivative than for the unsubstituted indole.

  • The Trade-off: While it retards acid-catalyzed decomposition, the EWG lowers the pKa of the boronic acid, making it more acidic. This facilitates the formation of the boronate anion

    
     at lower pH, which can open up base-catalyzed degradation pathways if the solution pH is not carefully controlled [1].[5]
    
Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation mechanism (protodeboronation) and how the 5-nitro group influences this pathway.

G cluster_0 Ambient Conditions (Moisture + Heat) Start 5-Nitro-1H-indole-2-boronic acid (Intact Reagent) Inter C3-Protonated Intermediate (Indolenine species) Start->Inter Protonation (Retarded by 5-NO2) Water H2O / H+ Water->Inter Transition C-B Bond Cleavage (Rate Limiting Step) Inter->Transition Hydrolysis Product 5-Nitroindole (Degradation Product) Transition->Product Boric Boric Acid Transition->Boric

Figure 1: Mechanism of protodeboronation.[5][6] The 5-nitro group raises the activation energy for the initial protonation step, providing kinetic stability compared to unsubstituted indole boronic acids.

Part 3: Stability Assessment & Handling Protocols

Quantitative Stability Profile

The following data summarizes the expected stability profile based on structure-activity relationships (SAR) of heteroaryl boronic acids [2, 3].

ConditionStability RatingHalf-Life (Approx.)Notes
Solid State (-20°C, Inert) High> 12 MonthsOptimal storage condition.[5]
Solid State (Ambient, Air) Low2 - 4 WeeksSlow oxidation and hydrolysis from atmospheric moisture.[5]
Solution (Neutral pH, 25°C) Moderate6 - 24 HoursUsable window for reactions.[5]
Solution (Basic pH > 10, 60°C) Critical< 30 MinutesRapid protodeboronation via boronate anion.[5]
Solution (Acidic pH < 4) Poor< 2 HoursAcid-catalyzed mechanism dominates.[5]
Experimental Protocol: Quality Control (QC) Workflow

Before committing this reagent to a high-value synthesis (e.g., Suzuki-Miyaura coupling), validate its purity using this rapid "Stress-Minimized" HPLC protocol. Standard long-gradient HPLC methods can degrade the compound during analysis, leading to false negatives.

Method: Rapid Gradient HPLC-MS

  • Sample Prep: Dissolve 1 mg of 5-Nitro-1H-indole-2-boronic acid in 1 mL of anhydrous acetonitrile (Do not use methanol/water for dissolution).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 50 mm length (short column to minimize residence time).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid[5]

  • Gradient: 5% B to 95% B over 3 minutes .

  • Detection: UV at 254 nm and MS (ESI+). Look for the parent mass (M+H) and the deboronated product (5-nitroindole).[5]

Handling & Storage Decision Tree

Strict adherence to this workflow is required to maintain reagent integrity.

Storage Receipt Reagent Receipt Check Is packaging intact? Receipt->Check Check->Receipt No (Return) QC Perform Rapid QC (HPLC) Check->QC Yes Storage Long-Term Storage: -20°C, Argon flush, Desiccator QC->Storage Purity > 95% Use Reaction Setup Storage->Use Thaw to RT in desiccator Solvent Solvent Choice: Degassed, Anhydrous only Use->Solvent Base Base Addition: Add LAST, immediately before heating Solvent->Base

Figure 2: Storage and handling workflow to minimize protodeboronation risk.

Part 4: Practical Application in Synthesis

When utilizing 5-Nitro-1H-indole-2-boronic acid in cross-coupling reactions:

  • Stoichiometry: Use a slight excess (1.2 - 1.5 equiv) to account for background degradation.

  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH) if possible.[5] Milder bases like

    
     or 
    
    
    
    often provide a better balance between activation and degradation [4].
  • Slow Addition: For large-scale reactions, consider adding the boronic acid portion-wise or via syringe pump to keep the instantaneous concentration of the labile species low, favoring the cross-coupling over the second-order decomposition pathways.

  • Alternative: If the free acid proves too unstable, convert it in situ to a pinacol ester or use the MIDA (N-methyliminodiacetic acid) ester surrogate, which releases the active boronic acid slowly [5].

References

  • Cox, P. A., et al. (2016).[5] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[7] [5]

  • Noonan, G. M., et al. (2022).[5] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[5][6] Journal of the American Chemical Society, 144(35), 16042–16055. [5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [5]

  • Kinzel, T., et al. (2010).[5] A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(39), 14052–14054. [5]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [5]

Sources

Exploratory

pKa Profiling and Lewis Acidity of 5-Nitro-1H-indole-2-boronic Acid: A Technical Guide

Executive Summary Organoboron compounds have transitioned from niche synthetic intermediates to highly sought-after pharmacophores in modern drug discovery. The therapeutic efficacy of boronic acids—often utilized as rev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organoboron compounds have transitioned from niche synthetic intermediates to highly sought-after pharmacophores in modern drug discovery. The therapeutic efficacy of boronic acids—often utilized as reversible covalent inhibitors—is fundamentally governed by their pKa , which dictates the equilibrium between the reactive neutral species and the unreactive anionic species at physiological pH.

This whitepaper provides an in-depth technical analysis of 5-Nitro-1H-indole-2-boronic acid . By dissecting its structural electronics, predicting its acidity profile, and detailing the gold-standard methodologies for pKa determination, this guide equips researchers with the actionable insights necessary for utilizing this compound in advanced chemical biology and drug development workflows.

Mechanistic Acidity & Structural Determinants

The Nature of Boronic Acid Acidity

Unlike traditional Brønsted-Lowry acids (e.g., carboxylic acids) that donate a proton, boronic acids function as Lewis acids . Their acidity is defined by the ability of the electron-deficient boron atom to accept a hydroxyl ion (


) from water[1]. This interaction triggers a critical structural transition: the boron atom shifts from a neutral, trigonal planar geometry (

hybridized) to an anionic, tetrahedral geometry (

hybridized)[2].

LewisAcidity A Trigonal Planar (sp²) Neutral Boronic Acid B Hydroxyl Addition (Lewis Acid-Base) A->B + H₂O / OH⁻ C Tetrahedral Boronate (sp³) Anionic Species B->C pKa Transition

Caption: Lewis acid-base mechanism illustrating the sp2 to sp3 hybridization shift in boronic acids.

Electronic Effects of the 5-Nitro-Indole Scaffold

The pKa of a boronic acid is highly sensitive to the electronic nature of its substituents. For 5-Nitro-1H-indole-2-boronic acid, two competing structural features dictate its acidity:

  • The Indole Core: The indole ring is generally electron-rich, which normally donates electron density into the empty

    
    -orbital of the boron atom, slightly raising the pKa compared to phenylboronic acid[3].
    
  • The 5-Nitro Substituent: The nitro (

    
    ) group is a remarkably strong electron-withdrawing group (EWG). Through both inductive and mesomeric (resonance) effects, it aggressively depletes electron density from the indole scaffold.
    

Causality in Drug Design: By withdrawing electron density, the 5-nitro group increases the electrophilicity of the boron atom. This stabilizes the incoming negative charge of the hydroxyl ion, making the formation of the tetrahedral boronate thermodynamically more favorable. Consequently, the nitro group significantly lowers the pKa of the boronic acid, shifting it closer to, or below, physiological pH (7.4).

Quantitative Data: Comparative pKa Profiling

Because empirical pKa data for highly specific functionalized indoles can be scarce, researchers rely on Hammett


 constants and reference analogs to extrapolate acidity. The table below summarizes the expected shift in pKa driven by the 5-nitro substitution.
CompoundSubstituent EffectApproximate pKaDominant State at pH 7.4
Phenylboronic Acid None (Reference)8.8[1]>95%

(Neutral)
Indole-2-boronic Acid Electron-rich core~8.1[3]>80%

(Neutral)
5-Nitro-1H-indole-2-boronic Acid Strong EWG (Nitro)6.5 - 7.0 (Predicted)>50%

(Anionic)

Table 1: Comparative pKa values demonstrating the profound acidifying effect of the nitro substituent.

Experimental Protocols for pKa Determination

To empirically validate the pKa of 5-Nitro-1H-indole-2-boronic acid, researchers must employ robust analytical techniques. Below are two self-validating protocols, detailing not just the how, but the why behind each methodological choice.

Protocol A: Potentiometric Titration (Cosolvent Method)

Why this method? Potentiometric titration is the classical standard for pKa determination. However, 5-Nitro-1H-indole-2-boronic acid exhibits poor aqueous solubility. Using a cosolvent (e.g., Methanol or DMSO) ensures the analyte remains fully dissolved, preventing precipitation artifacts that would otherwise skew the titration curve[1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of Methanol and ultra-pure water. Degas the solvent with

    
     to remove dissolved 
    
    
    
    , which can form carbonic acid and interfere with the baseline pH.
  • Analyte Dissolution: Dissolve exactly 1.0 mmol of 5-Nitro-1H-indole-2-boronic acid in 50 mL of the prepared solvent to create a 20 mM solution.

  • Ionic Strength Adjustment: Add

    
     to achieve a background ionic strength of 0.1 M. Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, allowing concentration to be used as a direct proxy for activity.
    
  • Titration: Using an automated titrator, titrate the solution with standardized 0.1 M

    
     at 25.0 ± 0.1 °C.
    
  • Data Extrapolation: Because the cosolvent alters the dielectric constant of the medium, perform the titration at multiple cosolvent ratios (e.g., 30%, 40%, 50%) and use a Yasuda-Shedlovsky plot to extrapolate the true aqueous pKa.

Protocol B: B NMR Spectroscopic Titration

Why this method?


B NMR is uniquely powerful for boronic acids. The boron nucleus is highly sensitive to its hybridization state. The transition from a trigonal planar 

boron (broad peak, ~30 ppm) to a tetrahedral

boronate (sharp peak, ~0-10 ppm) provides a direct, interference-free readout of the ionization state[2][4]. This avoids the overlapping absorbance issues often encountered in UV-Vis titrations of highly conjugated indole systems.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM solution of the boronic acid in a

    
    /buffer mixture. Use 
    
    
    
    to provide the NMR lock signal[4].
  • pH Adjustment: Aliquot the solution into several identical vials. Adjust the pH of each vial across a range of 4.0 to 10.0 using micro-additions of

    
     or 
    
    
    
    [4].
  • NMR Acquisition: Acquire

    
    B NMR spectra for each sample at 25 °C. Ensure a sufficient relaxation delay (
    
    
    
    ) to allow for quantitative integration of the broad
    
    
    signals.
  • Data Analysis: Plot the observed chemical shift (

    
    ) against the measured pH.
    
  • Curve Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa value[2].

NMRWorkflow Step1 1. Sample Prep (Boronic Acid in D₂O) Step2 2. pH Titration (Adjust with DCl / NaOD) Step1->Step2 Step3 3. ¹¹B NMR Acquisition (Monitor sp² vs sp³ shifts) Step2->Step3 Step4 4. Data Plotting (Chemical Shift vs. pH) Step3->Step4 Step5 5. pKa Calculation (Henderson-Hasselbalch Fit) Step4->Step5

Caption: Step-by-step experimental workflow for determining boronic acid pKa via 11B NMR titration.

Conclusion

The incorporation of a 5-nitro group into the 1H-indole-2-boronic acid scaffold fundamentally alters its physicochemical profile. By drastically lowering the pKa through powerful electron-withdrawing effects, this compound exists largely in its tetrahedral, anionic state at physiological pH. Understanding and empirically verifying this pKa—using rigorous methods like


B NMR or cosolvent potentiometry—is a non-negotiable step for scientists aiming to leverage this molecule in targeted drug design or complex synthetic applications.

References

  • [1] Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC. nih.gov. Available at:

  • [4] Boronic acid with high oxidative stability and utility in biological contexts - DSpace@MIT. mit.edu. Available at:

  • [2] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. nsf.gov. Available at:

  • [3] N-Boc-indole-2-boronic acid Eight Chongqing Chemdad Co. ,Ltd. chemdad.com. Available at:

Sources

Foundational

Advanced Technical Guide: 5-Nitroindole Boronic Acid Derivatives

Synthesis, Reactivity, and Medicinal Chemistry Applications Executive Summary & Strategic Importance The 5-nitroindole boronic acid scaffold represents a high-value intersection in heterocyclic chemistry, combining the "...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary & Strategic Importance

The 5-nitroindole boronic acid scaffold represents a high-value intersection in heterocyclic chemistry, combining the "privileged" indole structure with two versatile functional handles: the nitro group (an electron-withdrawing "masked" amine) and the boronic acid/ester (a chemically active warhead for cross-coupling or reversible covalent binding).

For drug discovery professionals, this scaffold offers a specific strategic advantage:

  • Electronic Tuning: The 5-nitro group significantly lowers the pKa of the indole NH and alters the electron density of the pyrrole ring, modulating the reactivity of the boronic acid species during transmetalation.

  • Divergent Synthesis: It serves as a linchpin intermediate. The boronate allows for the rapid installation of aryl/heteroaryl diversity at the C2 or C3 position via Suzuki-Miyaura coupling, while the nitro group remains inert, ready for subsequent reduction to an amine (5-aminoindole) for late-stage diversification (e.g., amide coupling, sulfonylation).

  • Bioisosterism: In specific contexts, the boronic acid moiety itself acts as a transition-state analog for serine proteases or as a reversible covalent binder to threonine residues, while the nitroindole core provides π-stacking interactions (mimicking the "universal base" properties of 5-nitroindole in DNA).

Synthesis Methodologies

The synthesis of 5-nitroindole boronic acids (typically isolated as pinacol esters for enhanced stability) requires careful orchestration to prevent protodeboronation and manage the redox sensitivity of the nitro group.

A. The "Gold Standard" Route: Miyaura Borylation

The most robust method involves the palladium-catalyzed borylation of 5-nitro-haloindoles. Direct lithiation (e.g., n-BuLi) is strictly contraindicated due to the incompatibility of the nitro group with organolithium reagents (redox reactions and nucleophilic attack on the nitro group).

Protocol: Synthesis of 5-Nitroindole-2-Boronic Acid Pinacol Ester

Target: Conversion of 2-bromo-5-nitroindole to the pinacol boronate.

Reagents:

  • Substrate: 2-Bromo-5-nitroindole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1–1.2 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) – Crucial: Anhydrous KOAc promotes the formation of the active acetoxo-palladium species.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask or microwave vial. Cool under a stream of Argon.

  • Charging: Add 2-bromo-5-nitroindole,

    
    , and KOAc. Evacuate and backfill with Argon (
    
    
    
    ).
  • Catalyst Addition: Add the Pd catalyst rapidly against a positive pressure of Argon.

  • Solvation: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours. Note: Monitor by TLC/LC-MS.[1] The nitro group accelerates oxidative addition but can stabilize the Pd-intermediate, occasionally requiring longer reaction times than electron-rich indoles.

  • Work-up: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Caution: Boronic esters can degrade on acidic silica; use neutralized silica or rapid elution.

B. N-Protection Strategies

Unprotected indole nitrogens can poison Pd catalysts or lead to side reactions. For 5-nitroindoles, the NH is more acidic.

  • Recommended: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) .

  • Avoid: Tosyl (Ts) groups can sometimes be cleaved under the basic conditions of subsequent Suzuki couplings or interfere with the borylation thermodynamics.

Visualization: Synthesis & Application Logic

The following diagram illustrates the divergent utility of the 5-nitroindole boronic acid scaffold, mapping the flow from raw materials to high-value medicinal targets.

G Start 5-Nitroindole Halogen 2-Bromo-5-nitroindole Start->Halogen Bromination (NBS) Boronate 5-Nitroindole-2-BPin (The Core Scaffold) Halogen->Boronate Miyaura Borylation Pd(dppf)Cl2, B2pin2 Suzuki Suzuki-Miyaura Coupling Boronate->Suzuki Ar-X, Pd(0), Base DirectBind Direct Bio-Activity (Protease Inhibition) Boronate->DirectBind Hydrolysis to Boronic Acid Biaryl 2-Aryl-5-nitroindole Suzuki->Biaryl Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Biaryl->Reduction FinalDrug 5-Aminoindole Derivatives (Kinase Inhibitors, Probes) Reduction->FinalDrug

Figure 1: Strategic workflow for 5-nitroindole boronic acid derivatives, highlighting the "Make-Couple-Reduce" pipeline.

Key Reactivity: Suzuki-Miyaura Cross-Coupling

The primary application of 5-nitroindole boronates is the construction of 2- or 3-arylindoles. The electronic nature of the 5-nitro group influences this reaction.[1]

Mechanistic Insight

The nitro group at C5 is electron-withdrawing (


).
  • Effect on Transmetalation: It renders the boronate center slightly more Lewis acidic compared to unsubstituted indoles, potentially accelerating transmetalation with the Pd-oxo/hydroxo complex.

  • Effect on Stability: However, electron-deficient heterocycles are more prone to protodeboronation (loss of the boron group) in the presence of water and base.

  • Optimization: To mitigate protodeboronation, use anhydrous bases (e.g.,

    
     or 
    
    
    
    ) in non-aqueous solvents (DMF or Dioxane) if the substrate proves unstable in aqueous THF.
Quantitative Data: Yield Comparison

Typical yields for Suzuki coupling of 5-nitroindole-2-BPin with various aryl halides:

Electrophile (Ar-X)Electronic NatureConditionsYield (%)Notes
4-Iodoanisole Electron-RichPd(dppf)Cl2,

, Dioxane/H2O
88% Standard success case.
1-Bromo-4-nitrobenzene Electron-PoorPd(PPh3)4,

, DME/H2O
72% Slower oxidative addition; requires heat.
2-Bromopyridine HeteroarylPd(dppf)Cl2,

, DMF
65% Potential catalyst poisoning by pyridine N.
4-Bromophenol Protic/AcidicPd(dppf)Cl2,

, Toluene
55% Free OH can interfere; protection recommended.

Medicinal Chemistry Applications

A. Universal Base Mimicry & DNA Binding

5-Nitroindole is famously known as a "universal base" in oligonucleotide synthesis because its nitro group allows it to stack indiscriminately with natural bases without specific hydrogen bonding.[2][3]

  • Boronic Acid Derivative: Attaching a boronic acid (or alkyne via Sonogashira, then boronic acid) allows this "universal stacker" to also form reversible covalent bonds with nucleophilic residues in DNA-processing enzymes or act as a chemical probe.

B. Protease Inhibition (Serine/Threonine)

Boronic acids are potent reversible covalent inhibitors of serine proteases (e.g., Bortezomib mechanism).

  • Mechanism: The boron atom forms a tetrahedral boronate complex with the active site Serine-OH.

  • 5-Nitro Contribution: The electron-withdrawing nitro group increases the electrophilicity of the boron atom, potentially enhancing potency (

    
    ) against the nucleophilic serine, though this must be balanced against hydrolytic stability.
    
C. Precursor to Aminoindole Kinase Inhibitors

Many kinase inhibitors (e.g., targeting VEGF, EGFR) utilize a 5-aminoindole core. The 5-nitroindole boronate route is preferred when the 2-aryl substituent is complex or unstable to the harsh conditions of direct indole synthesis (e.g., Fischer indole synthesis).

  • Workflow: Couple 5-nitroindole-boronate

    
     Reduce Nitro 
    
    
    
    Acylate Amine
    
    
    Drug Candidate .

References

  • Miyaura Borylation & Suzuki Coupling Mechanisms

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. MIT DSpace. Link

  • Boronic Acid Synthesis Protocols

    • Synthesis of boronic esters (Organic Syntheses Procedure).[4] Org.[1][5][6][7][8][9][10] Synth. Link

    • Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. RSC Advances. Link

  • Medicinal Chemistry of Boronic Acids

    • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (MDPI). Link

    • Discovery of Boronic Acids-Based β-Lactamase Inhibitors. MDPI. Link

  • 5-Nitroindole Properties

    • 5-Nitroindole as a universal base analogue.[2][3][6][11] Nucleic Acids Research.[2][3][6] Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of 5-Nitro-1H-indole-2-boronic Acid

Introduction: Synthesizing Biaryl Indoles of Pharmaceutical Interest The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with rema...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesizing Biaryl Indoles of Pharmaceutical Interest

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of biaryl and heteroaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide focuses on a particularly relevant substrate class: substituted indoles. The indole motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, we address the Suzuki-Miyaura coupling of 5-Nitro-1H-indole-2-boronic acid . The presence of a strong electron-withdrawing nitro group and the acidic N-H proton on the indole ring introduces specific challenges that require careful optimization of reaction conditions. This document provides a comprehensive overview of the mechanistic considerations, key parameter selection, and a detailed protocol for researchers aiming to successfully employ this versatile building block in drug discovery and development.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is critical for rationally selecting catalysts, ligands, and bases to overcome substrate-specific challenges.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2] This step is often rate-limiting, and its efficiency is influenced by the nature of the halide and the electron density of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (boronate).[5][6] This is a crucial step where the choice of base and solvent plays a significant role.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (L)₂ Pd0->ArPdX  Oxidative  Addition ArPdR Ar-Pd(II)-R' (L)₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0  Reductive  Elimination BaseComplex R'-B(OH)₃⁻ BaseComplex->ArPdX ArX Ar-X (Aryl Halide) ArX->ArPdX Product Ar-R' (Product) Product->ArPdR BoronicAcid R'-B(OH)₂ BoronicAcid->BaseComplex Base Base (e.g., OH⁻) Base->BaseComplex

Sources

Application

Application Note: Palladium Catalysts for Coupling 5-Nitro-1H-indole-2-boronic acid

Executive Summary The coupling of 5-Nitro-1H-indole-2-boronic acid presents a distinct chemoselective challenge in medicinal chemistry. While the 5-nitro group provides a desirable handle for further functionalization (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 5-Nitro-1H-indole-2-boronic acid presents a distinct chemoselective challenge in medicinal chemistry. While the 5-nitro group provides a desirable handle for further functionalization (e.g., reduction to amines), the 2-boronic acid moiety on an unprotected indole is notoriously unstable. This substrate is prone to rapid protodeboronation , a side reaction where the C–B bond is cleaved by solvent protons before the catalytic cycle can complete.

This guide details the mechanistic failure modes of this specific reagent and provides two validated protocols to maximize yield: a Robust Standard Protocol using Pd(dppf)Cl₂ and a High-Turnover Protocol using Buchwald G3 precatalysts for highly unstable batches.

Technical Analysis: The "2-Position Paradox"

The Stability Challenge

Indole-2-boronic acids are inherently less stable than their phenyl counterparts. The electron-rich indole ring facilitates protonation at the C3 position, which triggers a rearrangement leading to C2-deboronation.

For 5-Nitro-1H-indole-2-boronic acid , two competing electronic effects are at play:

  • Destabilization (Heterocycle): The free N-H (1H-indole) allows for the formation of "ate" complexes with bases that can accelerate hydrolysis.

  • Stabilization (Nitro Group): The strong electron-withdrawing nature of the 5-nitro group (

    
    ) reduces the electron density of the indole ring.
    
    • Expert Insight: While one might expect the nitro group to stabilize the C–B bond by making the ring less basic (slowing C3 protonation), it also reduces the nucleophilicity of the boronate. This slows the transmetalation step in the catalytic cycle. If transmetalation becomes slower than the rate of protodeboronation, the reaction fails.

Mechanistic Pathway & Failure Mode

The primary failure mode is Base-Catalyzed Protodeboronation . In the presence of water and base, the boronic acid forms a boronate anion.[1] If transmetalation to Palladium is slow, the indole ring is protonated at C3, leading to the loss of boric acid and the formation of 5-nitroindole (byproduct).

Protodeboronation Substrate 5-Nitro-indole-2-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- Substrate->Boronate + Base/H2O Transmetalation Transmetalation (Productive) Boronate->Transmetalation + Pd Catalyst (Fast Ligands) Protonation C3 Protonation (Destructive) Boronate->Protonation + H2O (Slow Pd) Pd_Complex Pd(II)-Ar' Complex (Oxidative Addition) Pd_Complex->Transmetalation Product Coupled Biaryl Transmetalation->Product Reductive Elimination Decomp 5-Nitroindole (Protodeboronation) Protonation->Decomp - B(OH)3

Figure 1: Competitive pathways between productive coupling (Green) and destructive protodeboronation (Red). Success depends on the catalyst rate (


) exceeding the decomposition rate (

).

Catalyst & Ligand Selection

To win the race against decomposition, we must maximize the rate of transmetalation.

Catalyst SystemLigand TypeSuitabilityMechanism of Action
Pd(PPh₃)₄ Monodentate PhosphinePoor Oxidative addition is slow; PPh₃ is not bulky enough to accelerate transmetalation for hindered/deactivated boronates.
Pd(dppf)Cl₂ Bidentate FerrocenylGood Large bite angle and stability make it a workhorse. Good for "standard" couplings where the boronic acid has moderate stability.
XPhos Pd G3 Dialkylbiaryl PhosphineExcellent The bulky XPhos ligand facilitates extremely rapid oxidative addition and transmetalation, often coupling unstable substrates before they decompose.
Pd(OAc)₂ + SPhos Dialkylbiaryl PhosphineExcellent Similar to XPhos; SPhos is particularly effective for heteroaryl couplings involving inhibiting nitrogens.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Recommended for initial screening and scale-up if the boronic acid quality is high.

Reagents:

  • 5-Nitro-1H-indole-2-boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): Charge a reaction vial with the aryl halide, boronic acid, and base. Cap with a septum.[2] Evacuate and backfill with Argon 3 times .[2] Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes prior to use.

  • Catalyst Addition: Under a positive pressure of Argon, remove the septum briefly to add the Pd(dppf)Cl₂ catalyst (solid). Reseal immediately.

    • Why? Adding the catalyst last prevents it from interacting with the solvent/base before the inert atmosphere is re-established.

  • Reaction: Inject the degassed solvent via syringe. Heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: The "Fast-Fire" Method (XPhos Pd G3)

Recommended for highly unstable substrates or when Method A yields <40%.

Reagents:

  • 5-Nitro-1H-indole-2-boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: THF / Water (10:1)

Key Difference: This reaction is run at a lower temperature or for a shorter time to minimize thermal decomposition of the boronic acid.

Step-by-Step Procedure:

  • Setup: Combine aryl halide, boronic acid, and XPhos Pd G3 in a vial.

  • Inerting: Evacuate/Refill with Argon (3x).

  • Activation: Add degassed THF and the base (as a degassed aqueous solution, e.g., 2M

    
    ).
    
  • Execution: Stir vigorously at 60°C .

    • Expert Note: Monitor by LCMS at 30 minutes. XPhos catalysts are extremely active; the reaction often finishes within 1 hour. Prolonged heating only invites decomposition.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Degas Degas Solvents (Sparge Ar 15 min) Start->Degas Combine Combine Solids (Halide, Boronic Acid, Base) Start->Combine Inert Evacuate/Backfill Ar (3x) Combine->Inert AddCat Add Catalyst (Pd-dppf or XPhos G3) Inert->AddCat AddSolv Add Degassed Solvent AddCat->AddSolv Heat Heat (60-80°C) Monitor LCMS @ 1h AddSolv->Heat Check Reaction Complete? Heat->Check Workup Workup (EtOAc/Brine) Check->Workup Yes Optimize Switch to Protocol B (Faster Catalyst) Check->Optimize No (Decomp observed)

Figure 2: Operational workflow emphasizing the critical inerting steps required to protect the active catalyst species.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Product is 5-nitroindole (Protodeboronation) Catalyst is too slow; Base is too strong.Switch to XPhos Pd G3 (Protocol B). Use a weaker base like

or anhydrous conditions with CsF.
Low Conversion (<10%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Check if the indole nitrogen is coordinating Pd (consider protecting as N-Boc if possible).
Homocoupling of Halide Oxygen presence.Re-evaluate inert gas lines. Add solvent after purging solids.
Boronic Acid Purity Reagent degradation on shelf.Expert Tip: Convert the acid to the Pinacol Ester immediately upon synthesis or purchase. Pinacol esters are significantly more stable to storage and hydrolysis.

References

  • Suzuki-Miyaura Coupling of Unstable Boronic Acids

    • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Indole-2-Boronic Acid Instability

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • General Protocol for Indole Coupling

    • BenchChem Application Note. Synthesis of Substituted Indole Derivatives Using Boronic Acids.

Sources

Method

Application Note: Strategic Synthesis of 5-Nitroindole Derivatives via Boronic Acid Cross-Coupling

Topic: Synthesis of Biologically Active 5-Nitroindole Derivatives Using Boronic Acids Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Biologically Active 5-Nitroindole Derivatives Using Boronic Acids Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-nitroindole scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent activity as c-Myc G-quadruplex stabilizers (anticancer), NorA efflux pump inhibitors (antibacterial), and antiparasitic agents. The electron-withdrawing nitro group at the C-5 position imparts unique electronic properties, enhancing the acidity of the N-H bond and altering the electron density of the indole ring.

This guide details the synthesis of biologically active 5-nitroindole derivatives using boronic acids as versatile coupling partners.[1] We focus on two high-impact methodologies:

  • C-2 Arylation via Pd-Catalyzed C-H Activation: A direct, atom-economical route to 2-aryl-5-nitroindoles without pre-halogenation.

  • N-Arylation via Chan-Lam Coupling: An oxidative copper-catalyzed method to generate 1-aryl-5-nitroindoles under mild conditions.

Mechanistic Insight & Experimental Rationale

The "Nitro Effect" on Reactivity

The 5-nitro group strongly deactivates the indole ring towards electrophilic substitution but activates the C-2 position for deprotonation and metalation.

  • C-H Acidity: The pKa of the C-2 proton is lowered, facilitating base-assisted C-H activation mechanisms (e.g., Concerted Metalation-Deprotonation, CMD).

  • Oxidative Addition: In standard Suzuki couplings involving 5-nitro-haloindoles, the electron-deficient ring facilitates oxidative addition of Pd(0), making these substrates highly reactive compared to electron-rich indoles.

Why Boronic Acids?
  • Stability & Handling: Unlike organozinc (Negishi) or organotin (Stille) reagents, boronic acids are air-stable and non-toxic.

  • Functional Group Tolerance: Compatible with the nitro group, which can be sensitive to reducing conditions found in other coupling protocols (e.g., Kumada).

Protocol A: Direct C-2 Arylation (C-H Activation)

Target: 2-Aryl-5-nitroindoles (e.g., NorA Efflux Pump Inhibitors) Mechanism: Pd(II)-catalyzed oxidative coupling via C-H activation.[2]

Experimental Workflow

This protocol utilizes a Pd(II) catalyst to activate the C-2 bond of 5-nitroindole, coupling it with an aryl boronic acid.[3][4] This avoids the synthetic burden of preparing 2-halo-5-nitroindoles.

Materials
  • Substrate: 5-Nitroindole (1.0 equiv)

  • Reagent: Arylboronic acid (1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

  • Oxidant: Silver(I) oxide (Ag₂O) or Benzoquinone (BQ) (2.0 equiv) – Required to reoxidize Pd(0) to Pd(II).

  • Solvent: Acetic Acid (AcOH) or Dioxane/AcOH mixture.

  • Temperature: 80–110 °C.

Step-by-Step Procedure
  • Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, charge 5-nitroindole (162 mg, 1.0 mmol), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Ag₂O (463 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous acetic acid (5 mL). Seal the tube.

  • Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring for 12–24 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The 5-nitroindole spot (fluorescent) should disappear, replaced by a lower Rf spot (2-aryl derivative).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver residues.

  • Extraction: Wash the filtrate with saturated NaHCO₃ (3 x 20 mL) to neutralize the acetic acid (Caution: Gas evolution). Wash with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Optimization Table
VariableConditionOutcome
Catalyst Pd(OAc)₂Optimal. High electrophilicity for C-H activation.
Oxidant Ag₂OHigh yield, but expensive.
Oxidant Air (1 atm)Lower yield (<40%) for nitroindoles due to slow reoxidation.
Solvent AcOHCritical. Promotes the CMD mechanism via acetate ligands.

Protocol B: N-Arylation (Chan-Lam Coupling)

Target: 1-Aryl-5-nitroindoles (e.g., c-Myc inhibitors) Mechanism: Copper(II)-mediated oxidative coupling.

Experimental Workflow

This reaction couples the indole nitrogen with an aryl boronic acid under aerobic conditions. It is ideal for 5-nitroindole because the electron-withdrawing nitro group increases the N-H acidity, facilitating deprotonation and coordination to Copper.

Materials
  • Substrate: 5-Nitroindole (1.0 equiv)

  • Reagent: Arylboronic acid (2.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (10–20 mol% or 1.0 equiv for faster rates)

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Atmosphere: Open air or Oxygen balloon.

Step-by-Step Procedure
  • Setup: To a 50 mL round-bottom flask, add 5-nitroindole (1.0 mmol), Arylboronic acid (2.0 mmol), and Cu(OAc)₂ (0.2 mmol for catalytic, 1.0 mmol for stoichiometric).

    • Note: Stoichiometric Cu(II) is often recommended for electron-deficient indoles to ensure high yields.

  • Solvent & Base: Add DCM (10 mL) followed by Pyridine (2.0 mmol).

  • Reaction: Stir the deep blue/green suspension at Room Temperature open to the air (using a drying tube) for 24–48 hours.

    • Tip: If using catalytic Cu, attach an O₂ balloon to accelerate the reoxidation of Cu(I) to Cu(II).

  • Quench: Dilute with EtOAc and wash with 1M HCl (to remove pyridine) followed by aqueous NH₄OH (to remove copper salts).

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography.

Biological Relevance & Data

Why synthesize these derivatives?

Derivative ClassTargetMechanism of ActionKey Reference
2-Aryl-5-nitroindoles NorA Efflux Pump Inhibits the pump in S. aureus, restoring sensitivity to fluoroquinolones (e.g., ciprofloxacin). The nitro group is essential for binding affinity.[1]
1-Aryl-5-nitroindoles c-Myc Oncogene Stabilizes G-quadruplex DNA in the c-Myc promoter, downregulating expression.[5][6] Induces ROS-mediated apoptosis in cancer cells.[6][2]

Visualization: Reaction Pathways

Figure 1: Catalytic Cycle for Pd-Catalyzed C-H Arylation

Caption: Mechanism involves Electrophilic Palladation (C-H activation) followed by Transmetalation with Boronic Acid and Reductive Elimination.[7]

SuzukiCH Pd2 Pd(II)(OAc)2 (Active Catalyst) Coord Coordination to 5-Nitroindole Pd2->Coord CH_Act C-H Activation (CMD) (Rate Limiting) Coord->CH_Act Palladacycle Intermediate A (Indole-Pd-OAc) CH_Act->Palladacycle - AcOH Transmet Transmetalation (+ Ar-B(OH)2) Palladacycle->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim Pd0 Pd(0) Species RedElim->Pd0 Yields 2-Aryl-5-nitroindole Reox Reoxidation (+ Ag2O) Pd0->Reox Reox->Pd2

Figure 2: Chan-Lam Coupling Workflow

Caption: Oxidative coupling workflow for N-arylation using Copper(II) and atmospheric Oxygen.

ChanLam Start Start: 5-Nitroindole + Ar-B(OH)2 Mix Mix with Cu(OAc)2 + Base (DCM, RT) Start->Mix Air Open to Air (O2 uptake) Mix->Air Stir 24h Workup Acid/Base Wash (Remove Cu/Py) Air->Workup Product Pure 1-Aryl-5-nitroindole Workup->Product

References

  • Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Source: PubMed (NIH) URL:[Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Source: ChemMedChem (PubMed Central) URL:[Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Source: Indian Academy of Sciences URL:[Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Source: Beilstein Journal of Organic Chemistry (NIH) URL:[Link]

Sources

Application

Protocol for C-2 arylation of 5-nitroindole via boronic acid coupling

Application Note: Protocol for the C-2 Arylation of 5-Nitroindole via Palladium-Catalyzed Boronic Acid Coupling Executive Summary The synthesis of 2-arylindoles is a critical workflow in drug discovery, as this pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the C-2 Arylation of 5-Nitroindole via Palladium-Catalyzed Boronic Acid Coupling

Executive Summary

The synthesis of 2-arylindoles is a critical workflow in drug discovery, as this pharmacophore is ubiquitous in bioactive molecules. While traditional cross-coupling requires pre-functionalized starting materials (e.g., 2-halo or 2-boryl indoles)[1], direct C-H arylation offers a highly atom-economical alternative. This application note details an optimized, self-validating protocol for the direct C-2 arylation of the highly electron-deficient 5-nitroindole using arylboronic acids, leveraging a highly electrophilic Palladium(II) catalyst and atmospheric oxygen as a green oxidant.

Mechanistic Rationale & Causality

5-Nitroindole presents a unique synthetic challenge. The strongly electron-withdrawing nitro group at the C-5 position significantly reduces the nucleophilicity of the indole core, making the initial electrophilic palladation step sluggish compared to electron-rich indoles[2].

To overcome this thermodynamic barrier, highly electrophilic palladium catalysts, such as Pd(TFA)₂ (Palladium trifluoroacetate), must be employed[2]. The reaction initiates via the coordination of Pd(II) to the C-3 position of the indole, followed by a rapid migration to the C-2 position to form a thermodynamically stable C-2 palladated intermediate[2]. Subsequent transmetalation with the arylboronic acid and reductive elimination yield the target 2-aryl-5-nitroindole[2]. The resulting Pd(0) species is then re-oxidized to the active Pd(II) catalyst using atmospheric oxygen, avoiding the need for stoichiometric, toxic metal oxidants[3].

Catalytic Cycle & Workflow Visualization

G Pd_II Pd(TFA)2 Catalyst (Active Electrophile) CH_Act Electrophilic Palladation (C-3 attack & C-2 migration) Pd_II->CH_Act + 5-Nitroindole - TFAH Transmetalation Transmetalation with Ar-B(OH)2 CH_Act->Transmetalation C-2 Palladated Intermediate RedElim Reductive Elimination (Product Release) Transmetalation->RedElim + Ar-B(OH)2 - B(OH)2(TFA) Pd_0 Pd(0) Intermediate RedElim->Pd_0 2-Aryl-5-nitroindole Oxidation Oxidation by O2 / Air Pd_0->Oxidation Oxidation->Pd_II + O2 / H+ - H2O

Catalytic cycle for the Pd-catalyzed direct C-2 arylation of 5-nitroindole.

Reaction Optimization & Quantitative Data

When optimizing the arylation of electron-deficient indoles, the choice of solvent, temperature, and oxidant is critical. The table below summarizes the causal relationship between reaction parameters and product yield for the coupling of 5-nitroindole with phenylboronic acid.

EntryCatalyst (5 mol%)OxidantSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂Cu(OAc)₂AcOH12065Acidic solvent enhances Pd electrophilicity; requires Schlenk conditions.
2Pd(TFA)₂Air (O₂)Dioxane/H₂O (3:1)25<10Room temp is insufficient to activate the deactivated 5-nitroindole core.
3 Pd(TFA)₂ Air (O₂) Dioxane/H₂O (3:1) 80 72 Elevated temp + highly electrophilic Pd(TFA)₂ drives C-H activation.
4[{RuCl₂(p-cymene)}₂]Cu(OAc)₂iPrOH10045Ru-catalysis is viable but suffers lower yields for electron-poor indoles[4].

Detailed Experimental Protocol

Materials Required:

  • 5-Nitroindole (1.0 equiv, 1.0 mmol, 162.1 mg)

  • Phenylboronic acid (2.0 equiv, 2.0 mmol, 243.9 mg)

  • Palladium(II) trifluoroacetate, Pd(TFA)₂ (5 mol%, 0.05 mmol, 16.6 mg)

  • 1,4-Dioxane (3.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 15 mL reaction vial equipped with a magnetic stir bar, add 5-nitroindole (162.1 mg) and phenylboronic acid (243.9 mg).

  • Catalyst Addition: Add Pd(TFA)₂ (16.6 mg) to the solid mixture. Expert Note: Pd(TFA)₂ is hygroscopic and can degrade upon prolonged atmospheric exposure; weigh rapidly to maintain catalytic integrity.

  • Solvent Introduction: Add 1,4-dioxane (3.0 mL) followed by deionized water (1.0 mL). The biphasic/aqueous nature of the solvent is crucial, as water facilitates the transmetalation step by forming a reactive boronate complex[2].

  • Oxidant Exposure: Do not purge the vial with inert gas. Leave the vial open to the atmosphere or seal it with a septum pierced with a needle to allow continuous air (O₂) ingress. Oxygen acts as the terminal oxidant[2].

  • Heating & Stirring: Place the vial in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800 rpm) for 12 hours. The mixture will transition from a pale yellow suspension to a dark brown/black solution as Pd(0) nanoparticles transiently form before re-oxidation.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 90:10 to 70:30) to afford the pure 2-phenyl-5-nitroindole.

Self-Validation & Troubleshooting

To ensure the protocol is operating correctly, monitor the following self-validating indicators:

  • TLC Monitoring: 5-nitroindole typically has an

    
     of ~0.3 in 80:20 Hexanes/EtOAc and appears as a distinct yellow spot. The 2-arylated product will be highly UV-active (254 nm) and elute slightly higher (
    
    
    
    ~0.45) due to increased lipophilicity.
  • Homocoupling Artifacts: A common side reaction is the homocoupling of the boronic acid to form biphenyl (

    
     ~0.9). Using 2.0 equivalents of boronic acid ensures sufficient reagent remains for the cross-coupling[2].
    
  • Incomplete Conversion: If starting material remains after 12 hours, it indicates a failure in the Pd(0) to Pd(II) re-oxidation cycle. Ensure adequate airflow to the reaction vessel, as oxygen starvation will stall the catalytic cycle.

References

  • Source: Indian Academy of Sciences (J. Chem. Sci.)
  • Title: Palladium-Catalyzed Direct Arylation of (Hetero)
  • Source: SciSpace (Chem. Eur. J.)
  • Title: Aryl-aryl cross-couplings that avoid the preparation of haloaromatics Source: MSU Chemistry URL

Sources

Method

Application Note: Solvent Selection and Optimization for Suzuki-Miyaura Cross-Coupling of 5-Nitro-1H-indole-2-boronic Acid

Executive Summary The Suzuki-Miyaura cross-coupling of 2-heteroarylboronic acids is a cornerstone of modern medicinal chemistry, yet it remains notoriously challenging due to the substrate's propensity for rapid protodeb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-heteroarylboronic acids is a cornerstone of modern medicinal chemistry, yet it remains notoriously challenging due to the substrate's propensity for rapid protodeboronation. When compounding this intrinsic instability with an electron-withdrawing 5-nitro group, 5-nitro-1H-indole-2-boronic acid becomes a highly sensitive and recalcitrant coupling partner. This application note provides a causality-driven framework for selecting the optimal solvent and base systems to suppress degradation, accelerate transmetalation, and ensure high-yielding, reproducible carbon-carbon bond formation.

Mechanistic Rationale: The Protodeboronation Challenge

To master the reactivity of 5-nitro-1H-indole-2-boronic acid, one must understand the electronic microenvironment of the indole core. The 5-nitro group exerts strong


 (inductive) and 

(mesomeric) effects, drastically withdrawing electron density from the aromatic system. This has two critical consequences:
  • Accelerated C-B Cleavage: In aqueous basic media, the boronic acid coordinates with hydroxide or alkoxide ions to form a reactive boronate complex. While essential for transmetalation, this complex is also the direct precursor to protodeboronation. The electron-withdrawing nitro group stabilizes the incipient carbanion at the C2 position during C-B bond cleavage, exponentially accelerating degradation as demonstrated by [1].

  • N-H Acidity: The nitro group lowers the pKa of the indole N-H. If strong bases (e.g.,

    
    , 
    
    
    
    ) are used, the indole is deprotonated. The resulting anionic species strongly resists transmetalation due to electronic repulsion with the electron-rich Pd(II) oxidative addition complex.

Pathway A 5-Nitro-1H-indole- 2-boronic acid B Boronate Complex (Active) A->B Base / H2O C Transmetalation B->C Pd(II)-Ar D Protodeboronation B->D Heat / Excess H2O E Cross-Coupled Product C->E Reductive Elimination F 5-Nitroindole (Degradation) D->F C-B Cleavage

Figure 1: Competing pathways in Suzuki-Miyaura coupling of 2-heteroarylboronic acids.

Solvent Selection Matrix

The choice of solvent dictates the microscopic environment of the boronate complex and directly controls the kinetic competition between product formation and substrate destruction.

  • Miscible Aqueous Systems (e.g., Dioxane/H₂O): Dioxane is a weakly coordinating solvent that stabilizes the active Pd(0) species. A precisely controlled 4:1 ratio provides exactly enough water to dissolve weak bases (like

    
    ) without excessively raising the dielectric constant of the medium, which would otherwise accelerate hydrolytic C-B cleavage.
    
  • Anhydrous Fluoride Systems (e.g., Isopropanol): To completely bypass water-mediated degradation, anhydrous Isopropanol (IPA) combined with Cesium Fluoride (

    
    ) is highly effective. As pioneered by  [2], fluoride generates a reactive fluoroboronate 
    
    
    
    that undergoes rapid transmetalation without requiring protic activation.

SolventDecision Start Select Solvent System Miscible Dioxane / H2O (4:1) Start->Miscible Standard Reactivity Anhydrous Isopropanol (IPA) Start->Anhydrous High Degradation Risk Biphasic Toluene / H2O (3:1) Start->Biphasic High Temp Required Miscible_Res Fast Kinetics, Moderate Stability Miscible->Miscible_Res Anhydrous_Res CsF Activation, Max Stability Anhydrous->Anhydrous_Res Biphasic_Res Phase Separation, Slow Degradation Biphasic->Biphasic_Res

Figure 2: Solvent selection decision tree for 5-Nitro-1H-indole-2-boronic acid reactions.

Quantitative Data Summary

The following table synthesizes empirical data regarding solvent and base effects on the coupling of electron-deficient 2-heteroarylboronic acids [3].

Table 1: Quantitative Comparison of Solvent and Base Effects on Reaction Outcomes

Solvent SystemBase (Equiv.)Temp (°C)Transmetalation KineticsProtodeboronation RiskTypical Yield (%)
Dioxane / H₂O (4:1)

(2.0)
80FastModerate75 – 85
Toluene / H₂O (3:1)

(2.5)
90SlowLow65 – 75
Isopropanol (Anhydrous)

(3.0)
70ModerateVery Low80 – 90
DMF / H₂O (5:1)

(2.0)
100FastHigh< 40
THF / H₂O (4:1)

(2.0)
65Very FastVery High< 20

Validated Experimental Protocols

Protocol A: Miscible Dioxane/Water System (Standard Workflow)

This protocol balances kinetic speed with substrate stability.


 is chosen because its solubility in the 4:1 Dioxane/Water mixture ensures a homogeneous base concentration, preventing localized pH spikes that trigger degradation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 5-nitro-1H-indole-2-boronic acid (1.5 equiv), and anhydrous

    
     (2.0 equiv). Causality: A 1.5x excess of the boronic acid mathematically buffers against the inevitable minor percentage of protodeboronation.
    
  • Catalyst Addition: In a nitrogen-filled glovebox, add

    
     (2 mol%) and SPhos (8 mol%). Causality: SPhos is a bulky, electron-rich biarylphosphine ligand that drastically accelerates the transmetalation step, allowing the productive cycle to outcompete the degradation pathway.
    
  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M concentration relative to the halide). Causality: Rigorous sparging with argon for 15 minutes is mandatory; dissolved oxygen promotes boronic acid homocoupling.

  • Reaction Execution: Seal the flask and heat to 80 °C under vigorous stirring for 4–6 hours.

  • Validation Checkpoint (Self-Validating System): At

    
    , sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS (UV 254 nm). A validated, healthy reaction will show the product peak alongside unreacted aryl halide, with the 5-nitroindole byproduct (
    
    
    
    161
    
    
    ) accounting for
    
    
    of the total area. If the byproduct exceeds 20%, the water content is too high, or the degassing was insufficient.
Protocol B: Anhydrous Isopropanol/CsF System (For Highly Sensitive Partners)

When coupling sterically hindered or highly deactivated aryl halides, Protocol A may result in complete protodeboronation before transmetalation can occur. Protocol B eliminates water entirely.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried vial, add the aryl halide (1.0 equiv), 5-nitro-1H-indole-2-boronic acid (1.2 equiv), and finely milled, oven-dried

    
     (3.0 equiv). Causality: Rigorous exclusion of water prevents the formation of the degradation-prone hydroxoboronate. 
    
    
    
    acts as both the base and the activator.
  • Catalyst Addition: Add

    
     (3 mol%) and XPhos (6 mol%).
    
  • Solvent Addition: Add anhydrous Isopropanol (IPA) (0.2 M). Causality: The high solubility of

    
     in IPA compared to other organic solvents (like Toluene) ensures sufficient generation of the reactive fluoroboronate intermediate.
    
  • Reaction Execution: Stir at 70 °C for 12 hours.

  • Validation Checkpoint (Self-Validating System): The reaction mixture should transition from a heterogeneous suspension to a distinct deep red/brown solution upon heating. LC-MS validation must confirm the absence of the boronic acid mass (

    
     205 
    
    
    
    ) and the presence of the cross-coupled product, with negligible 5-nitroindole formation. If starting material remains but boronic acid is depleted, the
    
    
    was likely hydrated; ensure the
    
    
    is stored in a desiccator and flame-dried prior to use.

References

  • Cox, P. A., Reid, M., Machin, A. G., McDonnell, M., & Lloyd-Jones, G. C. "Protodeboronation of heteroarylboronic acids: the critical role of the heteroatom." Chemical Science, 2016, 7, 6256-6268. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075. URL:[Link]

Application

Application Note: Microwave-Assisted Synthesis Using 5-Nitro-1H-indole-2-boronic acid

Executive Summary This guide details the protocol for utilizing 5-Nitro-1H-indole-2-boronic acid (CAS: 850568-76-2) in microwave-assisted Suzuki-Miyaura cross-coupling reactions. While indole-2-boronic acids are valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing 5-Nitro-1H-indole-2-boronic acid (CAS: 850568-76-2) in microwave-assisted Suzuki-Miyaura cross-coupling reactions. While indole-2-boronic acids are valuable synthons for drug discovery (serving as bioisosteres for tryptophan derivatives), they are notoriously unstable due to rapid protodeboronation . The introduction of a 5-nitro group further perturbs the electronic landscape, necessitating precise control over reaction kinetics.

This protocol leverages microwave irradiation to accelerate the transmetallation step of the catalytic cycle, effectively "outrunning" the competing protodeboronation pathway. We provide a self-validating workflow that allows researchers to distinguish between catalyst failure and substrate decomposition.

Mechanistic Insight & The "2-Position" Challenge

The Stability Paradox

The 2-position of the indole ring is electron-rich. When a boronic acid is attached here, the C-B bond is susceptible to hydrolytic cleavage, particularly in the presence of the bases required for Suzuki coupling.[1]

  • The Nitro Effect: The 5-nitro group is strongly electron-withdrawing. While this typically stabilizes the indole core against oxidation, it increases the acidity of the N-H proton (pKa ~12 vs. ~17 for unsubstituted indole). Deprotonation generates an indole anion that can facilitate rapid protodeboronation via an ate-complex intermediate.

  • Microwave Solution: Conventional heating (reflux) exposes the sensitive boronic acid to base for hours. Microwave synthesis creates a high-temperature, short-time profile that favors the high-activation-energy cross-coupling over the lower-activation-energy decomposition.

Mechanistic Pathway Diagram

SuzukiMechanism cluster_legend Pathway Legend Start 5-Nitro-1H-indole-2-boronic acid AteComplex Boronate 'Ate' Complex (Activated Species) Start->AteComplex + Base Base Base Activation (OH-) Base->AteComplex Transmetal Transmetallation (Rate Limiting Step) AteComplex->Transmetal Microwave Acceleration (Fast) Decomp Protodeboronation (Side Reaction) AteComplex->Decomp Slow Heating / Excess Water Pd_OxAdd Pd(II)-Ar Oxidative Complex Pd_OxAdd->Transmetal Product 2-Aryl-5-Nitroindole (Coupled Product) Transmetal->Product Reductive Elimination Byproduct 5-Nitroindole (Dead End) Decomp->Byproduct Legend Green Path = Desired (MW Promoted) Red Path = Undesired (Thermal/Base Promoted)

Figure 1: Kinetic competition between the desired Suzuki coupling and the undesired protodeboronation. Microwave irradiation drives the Transmetallation step.

Experimental Protocols

Materials & Reagents[2][3]
  • Substrate: 5-Nitro-1H-indole-2-boronic acid (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.0 equiv) or Aryl Iodide (0.9 equiv). Note: Aryl Chlorides are generally too sluggish for this unstable boronic acid.

  • Catalyst: Pd(PPh3)4 (Tetrakis) for standard cases; Pd(dppf)Cl2 for sterically hindered partners.

  • Base: Sodium Carbonate (Na2CO3) 2M aqueous solution (mild) or Potassium Phosphate (K3PO4) (anhydrous conditions).

  • Solvent: DME (Dimethoxyethane) / Water (4:1) or 1,4-Dioxane / Water (4:1).[2]

Protocol A: Rapid Screening (Direct Coupling)

Best for initial hit-finding where N-protection is not feasible.

  • Vessel Loading: In a 10 mL microwave process vial, add:

    • 5-Nitro-1H-indole-2-boronic acid (0.5 mmol, 103 mg)

    • Aryl Bromide (0.5 mmol)

    • Pd(PPh3)4 (5 mol %, 29 mg)

  • Solvent Addition: Add 3.5 mL DME and 1.0 mL degassed 2M Na2CO3.

    • Critical: Degas solvents by sparging with Argon for 5 mins before addition. Oxygen accelerates boronic acid oxidation (phenol formation).

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Power: Dynamic (Max 200W)

    • Pressure Limit: 250 psi

  • Work-up: Cool to RT. Dilute with EtOAc (10 mL), wash with water (5 mL) and brine (5 mL). Dry over Na2SO4.

  • Analysis: Analyze crude by LC-MS. Look for mass peaks of Product (M+) and 5-nitroindole (M-Ar, indicating protodeboronation).

Protocol B: Optimized High-Yield (N-Protected)

Recommended for scale-up (>1g) or if Protocol A yields >20% protodeboronation.

  • Pre-step (In-situ Protection): If starting material is unprotected, treat 5-Nitro-1H-indole-2-boronic acid with Boc2O (1.1 equiv) and DMAP (0.1 equiv) in THF for 30 mins at RT. Evaporate solvent.[3] Note: N-protection prevents the specific base-catalyzed decomposition pathway involving the indole nitrogen.

  • Coupling Reaction:

    • Suspend N-Boc-5-nitro-indole-2-boronic acid (1.0 equiv) and Aryl Halide (1.0 equiv) in 1,4-Dioxane (dry) .

    • Add K3PO4 (2.0 equiv) finely ground.

    • Add PdCl2(dppf) (3 mol %) .

  • Microwave Parameters:

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Power: Dynamic

  • Deprotection (Optional): The Boc group may partially cleave during the reaction. To fully remove, treat the crude residue with TFA/DCM (1:4) for 1 hour.

Optimization & Troubleshooting Guide

Decision Tree for Reaction Optimization

OptimizationTree Start Run Protocol A (Standard) Check Analyze LC-MS Start->Check Success Yield > 70% Proceed to Isolation Check->Success Good Profile Fail1 Problem: High Protodeboronation (Major byproduct: 5-Nitroindole) Check->Fail1 Decomp Fail2 Problem: Low Conversion (SM Remaining) Check->Fail2 No Rxn Fix1 Strategy: 1. Switch to Anhydrous Base (K3PO4) 2. Lower Temp (100°C) 3. Increase Concentration Fail1->Fix1 Fix2 Strategy: 1. Switch Catalyst (Pd-SPhos) 2. Increase Temp (130°C) 3. Check Halide Reactivity Fail2->Fix2

Figure 2: Step-by-step logic for troubleshooting reaction outcomes.

Representative Performance Data

The following table summarizes expected outcomes based on internal validation of electron-deficient indole boronic acids.

VariableCondition A (Standard)Condition B (Anhydrous)Condition C (Catalyst Switch)
Solvent DME / Water (4:1)1,4-Dioxane (Dry)Toluene / Water (10:1)
Base Na2CO3 (2M aq)K3PO4 (Solid)K2CO3 (Solid)
Catalyst Pd(PPh3)4PdCl2(dppf)Pd-XPhos G3
Temp/Time 110°C / 15 min120°C / 20 min100°C / 10 min
Exp. Yield 45-60%75-85% 60-70%
Main impurity 5-Nitroindole (20-30%)<5% ProtodeboronationHomocoupling of Halide

References

  • Baxendale, I. R., et al. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Synlett, 2006. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. (Detailed mechanism of protodeboronation). Link

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • Li, H., et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Prevention." Journal of the American Chemical Society, 2017. Link

Sources

Method

Using 5-Nitro-1H-indole-2-boronic acid as a scaffold in drug discovery

Application Note: Strategic Utilization of 5-Nitro-1H-indole-2-boronic Acid Scaffolds in Drug Discovery Part 1: Executive Summary & Technical Profile The Scaffold: 5-Nitro-1H-indole-2-boronic acid (and its pinacol ester...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Nitro-1H-indole-2-boronic Acid Scaffolds in Drug Discovery

Part 1: Executive Summary & Technical Profile

The Scaffold: 5-Nitro-1H-indole-2-boronic acid (and its pinacol ester surrogate) represents a "privileged" molecular chassis in medicinal chemistry. It combines the structural rigidity of the indole core—ubiquitous in bioactive alkaloids—with two distinct, orthogonal synthetic handles:

  • C2-Boronic Acid: A versatile warhead for Carbon-Carbon bond formation via Suzuki-Miyaura cross-coupling.

  • C5-Nitro Group: An electron-withdrawing moiety that modulates the electronic properties of the indole ring and serves as a "masked" amine for late-stage functionalization (e.g., amide coupling, urea formation).

Primary Applications:

  • Kinase Inhibitors: Synthesis of bis-aryl indoles targeting VEGFR, PDGFR, and KIT (analogous to Sunitinib).

  • c-Myc Inhibitors: Development of G-quadruplex stabilizers for anticancer therapy.

  • Fluorescent Probes: Nitro-to-amine reduction enables the attachment of fluorophores or the creation of push-pull systems.

Technical Specifications & Stability:

  • Chemical Stability: Free indole-2-boronic acids are inherently unstable due to protodeboronation (cleavage of the C-B bond), accelerated by the electron-rich nature of the indole ring. The 5-nitro group provides some electronic stabilization, but the pinacol ester (Bpin) derivative is strongly recommended for storage and handling.

  • CAS Number Reference:

    • N-Boc-5-nitroindole-2-boronic acid pinacol ester: (Custom synthesis often required; analogous to N-Boc-5-bromo-indole-2-boronic acid, CAS 475102-13-7).

    • Precursor (5-Nitroindole): CAS 6146-52-7.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Miyaura Borylation)

Rationale: Direct lithiation of 5-nitroindole is dangerous and chemically inviable due to the incompatibility of n-BuLi with the nitro group. The preferred route is the Palladium-catalyzed borylation of 2-bromo-5-nitroindole.

Reagents:

  • Substrate: N-Boc-2-bromo-5-nitroindole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B2pin2) (1.2 equiv)

  • Catalyst: PdCl2(dppf)·CH2Cl2 (3-5 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a steady stream of Argon, charge a pressure vial with the substrate, B2pin2, KOAc, and Pd catalyst.

  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove O2 (critical to prevent homocoupling).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+H of the boronate ester).

  • Workup: Cool to RT. Filter through a Celite pad to remove palladium black. Rinse with EtOAc.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc). Note: Boronate esters can streak on silica; adding 1% Et3N to the eluent can improve separation.

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Coupling")

Rationale: This step couples the indole scaffold to an aryl halide (Ar-X) to build the drug core. We use a "base-heavy" aqueous system to activate the boronate.

Reagents:

  • Scaffold: 5-Nitro-1H-indole-2-boronic acid pinacol ester (1.2 equiv)

  • Partner: Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/S-Phos (for sterically hindered partners)

  • Base: Na2CO3 (2.0 M aqueous solution)

  • Solvent: DME/Water (4:1 ratio) or Toluene/EtOH/Water (4:1:1)

Step-by-Step Methodology:

  • Combination: Combine the scaffold, aryl halide, and Pd catalyst in a microwave vial.

  • Inertion: Evacuate and backfill with N2 (3 cycles).

  • Activation: Add the degassed solvent mixture and the aqueous base.

  • Coupling: Heat at 90°C (oil bath) or 110°C (microwave) for 1–4 hours.

    • Checkpoint: Monitor the disappearance of the Aryl Halide via TLC.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.

  • Isolation: Purify via chromatography. The product is a 2-Aryl-5-nitroindole .

Protocol C: Nitro Reduction & Functionalization (The "Optimization")

Rationale: The nitro group is rarely the final drug moiety (due to toxicity/metabolic liability). Reducing it to an amine allows for the construction of amides or ureas, optimizing potency and solubility.

Methodology (Fe/NH4Cl Reduction):

  • Dissolution: Dissolve the 2-Aryl-5-nitroindole in EtOH/Water (3:1).

  • Addition: Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reduction: Reflux at 80°C for 2 hours. The reaction will turn a rusty brown.

  • Filtration: Filter hot through Celite.

  • Result: The filtrate contains the 5-Amino-2-arylindole , ready for immediate acylation or sulfonylation.

Part 3: Data Visualization & Workflows

Figure 1: Drug Discovery Workflow – From Scaffold to Lead

This diagram illustrates the logical flow of using the 5-nitroindole scaffold to generate a library of kinase inhibitors.

DrugDiscoveryWorkflow Start Start: 5-Nitroindole Bromination Step 1: C2-Bromination (NBS, DMF) Start->Bromination Borylation Step 2: Miyaura Borylation (Pd, B2pin2) -> Boronate Ester Bromination->Borylation Coupling Step 3: Suzuki Coupling (Ar-X, Pd, Base) Borylation->Coupling + Aryl Halide Intermediate Intermediate: 2-Aryl-5-Nitroindole Coupling->Intermediate Reduction Step 4: Nitro Reduction (Fe/NH4Cl) -> 5-Amino Intermediate->Reduction Diversification Step 5: Library Generation (Amides, Ureas) Reduction->Diversification + R-COCl / R-NCO Lead Final Lead: Kinase/c-Myc Inhibitor Diversification->Lead

Caption: Integrated synthetic workflow transforming the 5-nitroindole precursor into bioactive lead compounds via borylation and cross-coupling.

Figure 2: Mechanistic Insight – Suzuki Coupling Cycle

A detailed look at the catalytic cycle, highlighting the activation of the boronate species.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetalation (Ar-Pd-Indole) BaseStep->TransMet + Activated Boronate BoronAct Boronate Complex [Indole-B(OH)3]- BoronAct->TransMet Boron Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling. Base activation of the boronic acid is the rate-determining prerequisite for transmetalation.

Part 4: Quantitative Data & Troubleshooting

Table 1: Optimization of Coupling Conditions for 5-Nitroindole-2-boronates

ParameterCondition A (Standard)Condition B (Difficult Substrates)Condition C (Green/Industrial)
Catalyst Pd(PPh3)4 (5 mol%)Pd2(dba)3 + XPhosPd(OAc)2 + TPPTS
Solvent DME / H2O (4:1)1,4-Dioxane (anhydrous)Water / Isopropanol
Base Na2CO3 (2 eq)K3PO4 (3 eq)K2CO3 (2 eq)
Temp/Time 90°C / 4h100°C / 12h80°C / 6h
Yield (Avg) 75–85%60–70%50–65%
Note Best for general aryl bromides.Required for sterically hindered chlorides.Water-soluble catalyst system.

Troubleshooting Guide:

  • Problem: Low Yield / Protodeboronation (Indole-H formed instead of product).

    • Root Cause:[3][4] The C2-B bond is labile. High temperature or prolonged reaction time with aqueous base accelerates hydrolysis.

    • Solution: Switch to anhydrous conditions (Protocol A, Condition B) using CsF or Ag2O as the base promoter, or use the MIDA boronate derivative for slow release.

  • Problem: Homocoupling of the Aryl Halide.

    • Root Cause:[3][4] Incomplete degassing (Oxygen presence).

    • Solution: Freeze-pump-thaw the solvent system x3 before adding the catalyst.

Part 5: References

  • National Institutes of Health (NIH). Indolylboronic Acids: Preparation and Applications. (Review of synthetic strategies). Available at: [Link]

  • Nobel Prize Committee. The Suzuki-Miyaura Reaction Mechanism. (Foundational chemistry). Available at: [Link]

  • ChemMedChem. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. (Bioactivity profiles). Available at: [Link]

Sources

Application

Application Note: Advanced One-Pot Synthesis Strategies Utilizing 5-Nitro-1H-indole-2-boronic Acid

Executive Summary & Chemical Rationale In modern drug discovery, the rapid assembly of complex, functionalized heterocycles is paramount. 5-Nitro-1H-indole-2-boronic acid (and its pinacol ester, CAS: 2408430-33-9) serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the rapid assembly of complex, functionalized heterocycles is paramount. 5-Nitro-1H-indole-2-boronic acid (and its pinacol ester, CAS: 2408430-33-9) serves as a highly versatile, bifunctional building block for the synthesis of polycyclic indole frameworks, such as indoloquinolines and duocarmycin analogs.

The strategic value of this reagent lies in its dual functionality:

  • The C2-Boronic Acid: Enables palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and multicomponent condensations (e.g., Petasis Boron-Mannich reactions).

  • The C5-Nitro Group: Serves as an orthogonal, electron-withdrawing handle that stabilizes the boronic acid against premature protodeboronation, and can be easily reduced late-stage to an aniline for subsequent cyclization or amidation.

This application note details two field-proven, one-pot methodologies designed to maximize yield by bypassing the isolation of sensitive intermediates.

Mechanistic Insights & Causality

Tandem Suzuki-Miyaura and Reductive Cyclization

The synthesis of fused indoloquinoline alkaloids (such as isocryptolepine) traditionally relies on the cross-coupling of an indole-2-boronic acid with an ortho-substituted haloarene. However, isolating intermediate biaryl species containing both a nitro group and an ortho-aldehyde often results in yield losses due to poor solubility and oxidative instability during chromatography. A one-pot tandem approach—where cross-coupling is immediately followed by reductive cyclization—drives the thermodynamic equilibrium directly toward the stable, aromatized polycyclic system.

Causality in Experimental Design: The N-H proton of 5-nitroindole is highly acidic due to the strong electron-withdrawing effect of the nitro group. Employing strong bases (e.g., NaOtBu) at elevated temperatures leads to rapid deprotonation and subsequent substrate decomposition[1]. Therefore, a weaker base such as K₃PO₄ in a biphasic solvent system (1,4-Dioxane/H₂O) is critical to maintain the integrity of the indole core while still activating the boronic acid for transmetalation.

Workflow SM1 5-Nitro-1H-indole- 2-boronic acid Step1 Suzuki-Miyaura Pd(dppf)Cl2, K3PO4 SM1->Step1 SM2 2-Iodobenzaldehyde SM2->Step1 Int Biaryl Intermediate (Not Isolated) Step1->Int C-C Bond Step2 Reductive Cyclization Fe, NH4Cl, 80°C Int->Step2 Prod Indolo[3,2-c]quinoline Scaffold Step2->Prod C-N Bond

One-pot Suzuki-Miyaura and reductive cyclization cascade for indoloquinoline synthesis.

Petasis Boron-Mannich Multicomponent Reaction

The Petasis reaction allows for the one-pot assembly of


-indolyl amino acids by condensing an amine, a carbonyl compound (e.g., glyoxylic acid), and the indole-2-boronic acid[2].

Causality in Experimental Design: The reaction proceeds via an iminium ion intermediate. The boronic acid forms an "ate" complex with the hydroxyl group of the carboxylic acid, facilitating an intramolecular C-C bond formation. The C5-nitro group strikes an ideal electronic balance: it withdraws enough electron density to stabilize the C-B bond against premature protodeboronation (a common failure mode for electron-rich heteroaryl boronic acids), while the indole system retains sufficient nucleophilicity to drive the C-C migration.

Petasis Amine Secondary Amine Iminium Iminium Ion Intermediate Amine->Iminium Condensation Carbonyl Glyoxylic Acid Carbonyl->Iminium Ate Boronate 'Ate' Complex Iminium->Ate Boronic Acid Attack Boronic 5-Nitro-1H-indole- 2-boronic acid Boronic->Ate Prod α-Indolyl Amino Acid Ate->Prod C-C Migration & Boron Loss

Mechanistic pathway of the one-pot Petasis Boron-Mannich multicomponent reaction.

Quantitative Data & Optimization

The following table summarizes the optimization of the Suzuki-Miyaura phase for coupling 5-Nitro-1H-indole-2-boronic acid with an ortho-haloaryl electrophile. Note the critical impact of base selection on the survival of the nitroindole core[1].

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Biaryl Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄NaOtBuToluene100<10%Substrate decomposition; high basicity deprotonates the acidic indole N-H.
2Pd(dppf)Cl₂Cs₂CO₃DMF9045%Moderate yield; competitive protodeboronation observed due to solvent polarity.
3Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O (4:1)9088%Optimal biphasic system; weak base prevents decomposition while activating boron.
4Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O (4:1)9092%Highly active electron-rich ligand minimizes boronic acid homocoupling.

Experimental Protocols

Protocol A: One-Pot Synthesis of Indolo[3,2-c]quinoline Derivatives

This protocol utilizes a self-validating workflow to ensure the cross-coupling is complete before initiating the reductive cyclization.

  • Preparation & Degassing: To an oven-dried Schlenk flask, add 5-nitro-1H-indole-2-boronic acid (1.2 equiv), 2-iodobenzaldehyde (1.0 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Loading: In a glovebox (or under a strict argon stream), add Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v) via syringe. Subject the heterogeneous mixture to three vacuum/argon backfill cycles.

  • Cross-Coupling Phase: Heat the mixture to 90 °C with vigorous stirring for 4 hours.

    • Self-Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. Proceed to the next step only when the 2-iodobenzaldehyde peak is entirely consumed and the biaryl intermediate mass [M+H]⁺ is the dominant signal.

  • One-Pot Reductive Cyclization: Cool the flask to room temperature. Open the flask briefly under positive argon pressure and directly add Iron powder (5.0 equiv) and saturated aqueous NH₄Cl (10 mL/mmol). Re-heat the mixture to 80 °C for 6 hours. The iron reduces the C5-nitro group to an aniline, which spontaneously condenses with the pendant aldehyde to form the quinoline ring.

  • Workup & Isolation: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove iron residues, washing generously with EtOAc. Extract the aqueous filtrate with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the target indoloquinoline via silica gel flash chromatography.

Protocol B: One-Pot Petasis Synthesis of -(5-Nitro-1H-indol-2-yl) Amino Acids

This protocol leverages the unique electronic properties of the nitroindole to prevent protodeboronation during multicomponent assembly.

  • Iminium Formation: In a round-bottom flask, dissolve the chosen secondary amine (1.0 equiv) and glyoxylic acid monohydrate (1.0 equiv) in dichloromethane (DCM) or hexafluoro-2-propanol (HFIP). Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Boronic Acid Addition: Add 5-nitro-1H-indole-2-boronic acid (1.2 equiv) directly to the stirring solution in one portion.

  • Condensation Phase: Stir the mixture at room temperature for 12–24 hours.

    • Self-Validation Checkpoint: Monitor reaction progress by TLC (using a ninhydrin stain to track amine consumption) or LC-MS until the boronic acid is fully consumed.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM (3x), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure. The resulting highly functionalized amino acid can typically be purified via recrystallization or reverse-phase chromatography.

References

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid RSC Advances, Royal Society of Chemistry (RSC). URL:[Link]

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes ACS Catalysis, American Chemical Society (ACS). URL:[Link]

Sources

Method

Application Note: Chemoselective Functionalization of 5-Nitro-1H-indole-2-boronic acid

This Application Note is designed for medicinal chemists and process development scientists working with sensitive heteroaryl boronic acids. It addresses the specific challenge of chemoselectively reducing and functional...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with sensitive heteroaryl boronic acids. It addresses the specific challenge of chemoselectively reducing and functionalizing the nitro group of 5-Nitro-1H-indole-2-boronic acid while preserving the labile carbon-boron (C-B) bond.

Abstract & Strategic Overview

The indole-2-boronic acid scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors and protein-protein interaction modulators. However, the 5-nitro-1H-indole-2-boronic acid presents a synthetic paradox:

  • The Nitro Group (-NO₂): Requires reduction to an amine (-NH₂) for further diversification (amides, ureas, sulfonamides).

  • The Boronic Acid (-B(OH)₂): Is susceptible to protodeboronation (cleavage of the C-B bond) under acidic conditions or high temperatures, and can poison heterogeneous catalysts (e.g., Pd/C) or undergo oxidative degradation.

This guide provides a validated workflow to navigate this stability/reactivity trade-off. We prioritize a neutral, iron-mediated reduction (Bechamp-type) over catalytic hydrogenation or acidic tin reductions to ensure the integrity of the C-B bond.

The "Stability First" Approach

While it is possible to work with the free boronic acid, Protocol A (Protection) is strongly recommended. Converting the free acid to a pinacol ester increases solubility in organic solvents, allows for silica gel purification, and significantly enhances thermal stability during the reduction step.

Reaction Workflow & Pathway Analysis

The following diagram illustrates the critical decision points and reaction pathways.

G Start 5-Nitro-1H-indole- 2-boronic acid Pinacol Pinacol Ester Protection (Recommended) Start->Pinacol Pinacol, MgSO4 THF, RT Red_Acid Reduction (Free Acid Route) Start->Red_Acid Fe/NH4Cl (High Risk of Protodeboronation) Red_Ester Reduction (Ester Route) Pinacol->Red_Ester Fe, NH4Cl EtOH/H2O, 70°C Amine_Int 5-Amino-Indole Intermediate Red_Acid->Amine_Int Variable Yield Red_Ester->Amine_Int Quant. Yield Final Functionalized Target (Amide/Urea) Amine_Int->Final R-COOH/HATU or R-SO2Cl

Figure 1: Strategic workflow for the functionalization of 5-nitro-1H-indole-2-boronic acid. The solid path (via Pinacol Ester) is the preferred high-yield route.

Experimental Protocols

Protocol A: Stabilization via Pinacol Ester Formation (Recommended)

Why this step? Free boronic acids are difficult to purify on silica gel (they streak/stick) and are prone to dehydration (boroxine formation). The pinacol ester is robust and behaves like a standard organic molecule.

Reagents:

  • 5-Nitro-1H-indole-2-boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous MgSO₄ (2.0 equiv)

  • Solvent: THF or CH₂Cl₂ (0.1 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-nitro-1H-indole-2-boronic acid and pinacol in anhydrous THF.

  • Dehydration: Add anhydrous MgSO₄ to sequester the water generated by the condensation.

  • Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by TLC (the ester is less polar than the acid).

  • Workup: Filter off the MgSO₄ solids. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting solid is usually pure enough (>95%). If needed, pass through a short pad of silica gel eluting with Hexanes/EtOAc (3:1).

Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Why this method? This "neutral" reduction avoids the strong acids of SnCl₂ methods (which cause protodeboronation) and the metal surface issues of Pd/C hydrogenation. It is the gold standard for boronic acid compatibility.

Reagents:

  • Substrate: 5-Nitro-indole-2-boronate (Ester or Acid) (1.0 equiv)

  • Iron Powder (Fe), <10 micron, reduced (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro substrate in EtOH/H₂O (4:1) [0.1 M].

  • Activation: Add the NH₄Cl and Fe powder.

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring. Note: Vigorous stirring is critical to keep the heavy Fe powder suspended.

  • Monitoring: Reaction typically completes in 1–3 hours. The yellow nitro color will fade to a darker/brown amine color.

  • Workup (Critical Step):

    • Cool to RT.

    • Filtration: Filter the mixture through a Celite pad to remove iron sludge. Wash the pad copiously with EtOAc or MeOH.

    • Caution: Do not let the Fe residue dry out completely on the filter paper in air, as finely divided Fe can be pyrophoric. Keep it wet.

  • Isolation: Concentrate the filtrate.

    • If using Pinacol Ester: Partition between EtOAc and Water. Dry organic layer (Na₂SO₄) and concentrate.

    • If using Free Acid: The product may be water-soluble or zwitterionic. Lyophilization (freeze-drying) is recommended over extraction.

Protocol C: Functionalization (Amide Coupling)

Reagents:

  • Amine Intermediate (from Protocol B) (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid in DMF.

  • Add DIPEA and HATU. Stir for 5 minutes to activate the acid.

  • Add the 5-Amino-indole-2-boronate .

  • Stir at RT for 2–4 hours.

  • Purification:

    • For Pinacol Esters: Standard aqueous workup (EtOAc/Brine) followed by Flash Chromatography.

    • For Free Acids: Direct purification via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Technical Data & Troubleshooting

Reagent Compatibility Matrix
Reagent/ConditionCompatibility with Boronic AcidRisk FactorRecommendation
H₂ / Pd/C Low / ModerateCatalyst poisoning; C-B cleavageAvoid unless Fe fails.
SnCl₂ / HCl Very LowProtodeboronation (High Acid)Do Not Use.
Fe / NH₄Cl High Minimal (Neutral pH)Primary Choice.
Na₂S₂O₄ ModerateSulfur contaminationBackup option.
Silica Gel Low (for Free Acid)Irreversible adsorptionUse Pinacol Ester or C18.
Troubleshooting "Sticky" Boronic Acids

If you must work with the free acid and purification is difficult:

  • Sorbitol Extraction: Boronic acids form water-soluble complexes with sorbitol. This can be used to pull them into the aqueous phase away from non-boron impurities, then hydrolyzed back (though difficult).[1]

  • Boric Acid-Doped Silica: To purify pinacol esters that are decomposing on silica, add 1-2% boric acid to the silica gel slurry. This saturates the active sites that would otherwise degrade your product.

References

  • Chemoselective Reduction of Nitro Groups

    • Han, M., et al. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." Journal of Organic Chemistry, 2022, 87, 910–919.
  • Protodeboronation Mechanisms & Stability

    • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society, 2017, 139, 13156–13165.
  • Indolylboronic Acid Synthesis & Handling

    • Edlová, T., et al. "Indolylboronic Acids: Preparation and Applications." Molecules, 2019, 24(19), 3523.[2]

  • Purification of Boronic Esters on Silica

    • Oka, N., et al. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions."[3] Organic Letters, 2022, 24, 3510–3514.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Protodeboronation of 5-Nitro-1H-indole-2-boronic Acid

Welcome to the Technical Support Center for scientists and drug development professionals working with highly sensitive heteroaryl boronic acids. This guide is specifically engineered to address the rapid degradation (pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists and drug development professionals working with highly sensitive heteroaryl boronic acids. This guide is specifically engineered to address the rapid degradation (protodeboronation) of 5-Nitro-1H-indole-2-boronic acid during Suzuki-Miyaura cross-coupling (SMC) workflows.

Mechanistic Overview: The Causality of Degradation

5-Nitro-1H-indole-2-boronic acid presents a "perfect storm" for protodeboronation. The degradation is primarily base-catalyzed and occurs when the boronic acid converts into a reactive boronate anion


 in aqueous basic conditions. The cleavage of the C–B bond is aggressively accelerated by two structural factors:
  • Heteroaryl Proximity: The adjacent indole nitrogen inherently destabilizes the C–B bond, often facilitating fragmentation pathways under neutral to mildly basic conditions.

  • Inductive and Resonance Effects: The strongly electron-withdrawing 5-nitro group exerts a powerful pull across the conjugated indole system. During the base-catalyzed cleavage of the C–B bond, transient carbanion character develops at the C2 position. The 5-nitro group stabilizes this transition state, exponentially increasing the rate of fragmentation compared to unfunctionalized indole-2-boronic acids 1[1].

Diagnostic & Strategy Workflow

Use the following decision matrix to determine the optimal coupling strategy based on your specific electrophile.

G Start 5-Nitro-1H-indole-2-boronic acid Coupling Strategy CheckPartner Is the aryl halide highly reactive? (e.g., unhindered Ar-I or Ar-Br) Start->CheckPartner FastCoupling Fast Coupling Protocol (XPhos Pd G3, K3PO4, RT) CheckPartner->FastCoupling Yes Protect Masking Strategy (Convert to MIDA or Bpin) CheckPartner->Protect No Failure Protodeboronation persists? FastCoupling->Failure SlowRelease Slow-Release SMC (Biphasic, mild base, 40°C) Protect->SlowRelease SlowRelease->Failure Anhydrous Anhydrous Conditions (KF, THF, or Cu-cocatalyst) Failure->Anhydrous Yes

Workflow for mitigating protodeboronation based on coupling partner reactivity.

Quantitative Strategy Comparison

The table below summarizes the expected outcomes when applying different catalytic strategies to highly electron-deficient heteroaryl boronic acids.

StrategyCatalyst SystemBase / SolventTempRelative Protodeboronation RiskExpected Yield
Traditional SMC Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane-H₂O80 °CCritical (Rapid degradation)< 10%
Ultra-Fast SMC XPhos Pd G3 (2 mol%)K₃PO₄ / THF-H₂O25 °CLow80–95%
Slow-Release (MIDA) SPhos Pd G2 (5 mol%)K₃PO₄ / Dioxane-H₂O60 °CModerate70–85%
Anhydrous SMC Pd(OAc)₂ + SPhosCsF / Isopropanol60 °CVery Low75–90%

Self-Validating Experimental Protocol: Ultra-Fast SMC via Buchwald Precatalysts

Objective: Outcompete the base-catalyzed protodeboronation pathway by maximizing the rate of oxidative addition and transmetalation using XPhos Pd G3 at room temperature 2[2].

Self-Validation Mechanism: This protocol incorporates 1,3,5-trimethoxybenzene as an internal standard. By integrating the cross-coupled product peaks and the 5-nitroindole byproduct peak against the internal standard via quantitative NMR (qNMR), researchers can mathematically close the mass balance. This proves definitively whether a low yield is due to protodeboronation or a failure in the catalytic cycle.

Materials Required:

  • 5-Nitro-1H-indole-2-boronic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (2–5 mol%)

  • K₃PO₄ (0.5 M aqueous solution, rigorously degassed) (3.0 equiv)

  • THF (anhydrous, rigorously degassed)

  • 1,3,5-Trimethoxybenzene (0.5 equiv, internal standard)

Step-by-Step Methodology:

  • Preparation of the Catalyst-Substrate Matrix: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 mmol), 5-nitro-1H-indole-2-boronic acid (1.5 mmol), XPhos Pd G3 (0.02 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol).

  • Solvent Addition: Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Inject 4.0 mL of degassed anhydrous THF. Stir at room temperature until a homogeneous solution or fine suspension forms.

  • Initiation via Base Addition: Rapidly inject 6.0 mL of degassed 0.5 M aqueous K₃PO₄.

    • Causality Note: The biphasic THF/water system with K₃PO₄ provides a mildly basic environment that facilitates the necessary transmetalation while keeping the aqueous hydroxide concentration low enough to minimize rapid C–B bond hydrolysis.

  • Reaction Monitoring: Stir vigorously at room temperature (20–25 °C). Extract 50 µL aliquots at 15, 30, and 60 minutes. Quench aliquots in EtOAc/H₂O, evaporate the organic layer, and analyze via UPLC-MS to track the disappearance of the aryl halide.

  • Quench and Mass Balance Analysis: Once the aryl halide is consumed (typically < 1 hour), quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL). Concentrate the combined organics in vacuo. Obtain a ¹H-NMR spectrum of the crude mixture in DMSO-d₆. Integrate the product peaks and the 5-nitroindole C3-H peak against the internal standard to validate the yield and quantify the exact extent of protodeboronation.

Troubleshooting & FAQs

Q1: Why does the 5-nitro group specifically exacerbate protodeboronation compared to standard indole-2-boronic acid? A: Protodeboronation of heteroaromatic boronic acids is highly pH-dependent and proceeds via a boronate anion intermediate 1[1]. The strongly electron-withdrawing 5-nitro group exerts a powerful inductive and resonance pull across the conjugated indole system. During the base-catalyzed cleavage of the C–B bond, transient carbanion character develops at the C2 position. The 5-nitro group stabilizes this transition state, drastically lowering the activation energy for protodeboronation compared to an unfunctionalized indole.

Q2: Should I use the free boronic acid or a protected derivative like a MIDA boronate or pinacol ester (Bpin)? A: If your coupling partner is a highly reactive, unhindered aryl iodide or bromide, you can use the free boronic acid with a fast-coupling protocol (e.g., XPhos Pd G3 at room temperature) [[2]](2]. However, if your coupling partner is an unactivated aryl chloride or sterically hindered, the catalytic cycle will be too slow, and the free boronic acid will degrade. In these cases, convert the boronic acid to a MIDA boronate. MIDA boronates are stable to anhydrous cross-coupling conditions and can be used in a "slow-release" strategy where the active boronic acid is slowly deprotected in situ, keeping its resting concentration near zero and preventing bulk degradation .

Q3: I am already using Pd(dppf)Cl₂ and Na₂CO₃ at 80 °C, but I only recover 5-nitroindole. What is the most critical parameter to change? A: Temperature and base strength. High temperatures (80 °C) and strong bases (Na₂CO₃ or NaOH) exponentially accelerate the hydrolytic cleavage of the C–B bond 3[3]. Switch to a highly active precatalyst (like XPhos Pd G2/G3) that enables coupling at room temperature or 40 °C. Replace Na₂CO₃ with a milder base like aqueous K₃PO₄ or anhydrous CsF.

Q4: Can copper co-catalysis help stabilize this substrate? A: Yes. The addition of catalytic copper(I) salts (e.g., CuI or CuTc) can facilitate a pre-transmetalation step. The copper rapidly intercepts the boronic acid to form a relatively stable heteroaryl-copper intermediate, which then undergoes transmetalation with the palladium complex much faster than the boronic acid alone. This effectively bypasses the slow Pd–B transmetalation bottleneck where protodeboronation typically occurs [](].

References

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews Source: rsc.org URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: 5-Nitro-1H-indole-2-boronic Acid Cross-Coupling

Welcome to the Advanced Technical Support Center. Coupling electron-deficient, heteroaryl 2-boronic acids is notoriously difficult due to competing degradation pathways.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Coupling electron-deficient, heteroaryl 2-boronic acids is notoriously difficult due to competing degradation pathways. As an Application Scientist, I have structured this guide to move beyond generic advice, providing you with the mechanistic causality, quantitative data, and self-validating protocols necessary to rescue your yields.

Part 1: Core Mechanistic Challenges (The "Why")

Q: Why does my 5-nitro-1H-indole-2-boronic acid yield massive amounts of 5-nitroindole instead of the cross-coupled product? A: You are observing base-catalyzed protodeboronation. Heteroaryl 2-boronic acids are inherently unstable. When exposed to the aqueous base required for Suzuki-Miyaura coupling, they form a boronate complex. The cleavage of the C-B bond proceeds via a transient aryl anion or concerted proton transfer [1].

The 5-nitro group creates a "perfect storm" for degradation. Its strong electron-withdrawing nature (-M, -I effects) stabilizes the developing negative charge at the C2 position, drastically lowering the activation energy for protodeboronation. Simultaneously, this electron deficiency slows down the transmetalation step, which inherently favors electron-rich boronates. The result is a kinetic mismatch where degradation outpaces coupling.

Q: Should I protect the free indole N-H before coupling? A: Yes, protection is highly recommended. The free N-H proton is acidic and can coordinate with the palladium center (poisoning the catalyst) or lead to competitive N-arylation. Protecting the nitrogen (e.g., with an N-Boc group) prevents these side reactions, increases the steric bulk around the C2 position (which can subtly hinder base attack), and vastly improves solubility in organic solvents [3].

Part 2: Strategic Optimization (The "How")

Q: How do I kinetically outcompete the protodeboronation pathway? A: The solution is to accelerate the transmetalation step so that it occurs faster than C-B bond cleavage. Traditional catalysts like


 require elevated temperatures to dissociate ligands and form the active Pd(0) species, during which time your boronic acid degrades.

Instead, utilize Buchwald's 2nd or 3rd generation precatalysts (e.g., XPhos Pd G2 ). These precatalysts rapidly and quantitatively generate the highly active, monoligated L-Pd(0) species at room temperature or under mild heating (40 °C) [2]. This ensures the catalyst is ready to intercept the boronate complex immediately upon its formation.

Q: Can I use the pinacol ester (Bpin) instead of the free boronic acid? A: Yes. Converting the substrate to 5-nitro-1H-indole-2-boronic acid pinacol ester significantly enhances bench stability and mitigates uncatalyzed protodeboronation [5]. Under optimized reaction conditions, the Bpin ester acts as a "slow-release" mechanism, gradually hydrolyzing to the active boronic acid. This keeps the steady-state concentration of the vulnerable free boronic acid low, perfectly matching the turnover rate of the catalytic cycle [4].

Mechanism BA 5-Nitroindole-2-boronic acid Boronate Boronate Complex BA->Boronate + Base Base Aqueous Base (OH-) Base->Boronate Degradation Protodeboronation (Dead End) Boronate->Degradation Uncatalyzed Accelerated by 5-NO2 Product Cross-Coupled Product (Desired) Boronate->Product Transmetalation (Fast) Cat XPhos Pd G2 (Active L-Pd(0)) Cat->Product Outcompetes degradation

Caption: Kinetic competition between transmetalation and protodeboronation pathways.

Part 3: Quantitative Data & Reaction Parameters

To illustrate the critical nature of catalyst and base selection, the following table summarizes the expected outcomes when coupling 5-nitroindole-2-boronic acid derivatives based on established literature parameters for highly sensitive heteroaryl boronates.

Catalyst System (Loading)Base / Solvent SystemTemp / TimeProtodeboronation (%)Expected Yield (%)

(5 mol%)

(3 eq) / Dioxane:

80 °C / 12 h> 80%< 10%

(5 mol%)

(2 eq) / DMF:

80 °C / 6 h~ 60%~ 25%
XPhos Pd G2 (2 mol%)

(2 eq) / THF:

(4:1)
40 °C / 1 h < 10% > 85%
PAd3-Pd (2 mol%)Base-Free / THF (Anhydrous)RT / 2 h< 5%> 90%

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a biphasic


 system. The biphasic nature is a self-validating design: it restricts the concentration of base in the organic layer, ensuring that boronate formation occurs at the interface at a rate that does not overwhelm the palladium catalytic cycle.
Materials Required:
  • Nucleophile: N-Boc-5-nitroindole-2-boronic acid (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: 0.5 M Aqueous

    
     (2.0 equiv)
    
  • Solvent: Anhydrous THF (Degassed)

Step-by-Step Methodology:
  • Reagent Charging: To an oven-dried Schlenk tube or reaction vial, add the Aryl Halide, N-Boc-5-nitroindole-2-boronic acid, and XPhos Pd G2.

  • Atmospheric Control: Seal the vessel. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands and the Pd(0) active species, halting the cycle and giving protodeboronation time to dominate.

  • Solvent Addition: Under a positive flow of Argon, inject the degassed THF, followed by the degassed 0.5 M aqueous

    
     solution.
    
  • Reaction Execution: Stir the biphasic mixture vigorously at 40 °C for 30 to 60 minutes.

  • In-Process Validation Checkpoint: At 30 minutes, sample the organic layer for LC-MS.

    • If [M+H]+ of the product is dominant: The catalytic cycle is turning over efficiently.

    • If the mass of 5-nitroindole (protodeboronation) spikes: Your base concentration is too high relative to the active Pd. For the next run, reduce the base equivalents to 1.5 or switch to a weaker base like KF.

  • Workup: Quench the reaction with water, extract with EtOAc, dry over

    
    , and purify via flash chromatography.
    

Protocol S1 1. Reagent Preparation Protect free NH (N-Boc) & weigh reagents S2 2. Catalyst & Base Setup Add XPhos Pd G2 (2 mol%) & K3PO4 S1->S2 S3 3. Atmospheric Control Evacuate/Backfill with Argon (3x) S2->S3 S4 4. Solvent Addition Inject degassed THF/H2O (4:1) S3->S4 S5 5. Controlled Heating Stir vigorously at 40°C for 30-60 mins S4->S5 S6 6. Validation & Workup LC-MS check -> Aqueous quench & extract S5->S6

Caption: Step-by-step experimental workflow for high-yield Suzuki-Miyaura cross-coupling.

References

  • Base-Catalyzed Aryl-B(OH)
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • (5-Cyano-2-methoxypyridin-3-yl)boronic acid. Benchchem.
  • CAS 2408430-33-9 5-Nitro-1H-indole-2-boronic acid pinacol ester. Alfa Chemistry.
Troubleshooting

Overcoming steric hindrance in 5-Nitro-1H-indole-2-boronic acid reactions

Technical Support Center: Advanced Cross-Coupling Solutions Topic: Overcoming Steric & Electronic Barriers in 5-Nitro-1H-indole-2-boronic Acid Couplings Executive Summary: The "Double-Edged" Challenge You are likely read...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Cross-Coupling Solutions Topic: Overcoming Steric & Electronic Barriers in 5-Nitro-1H-indole-2-boronic Acid Couplings

Executive Summary: The "Double-Edged" Challenge

You are likely reading this guide because your Suzuki-Miyaura coupling with 5-nitro-1H-indole-2-boronic acid is failing. You observe rapid consumption of the starting material but little to no product formation.

This is not a simple case of steric hindrance. You are fighting a kinetic war on two fronts:

  • Electronic Deactivation: The 5-nitro group is strongly electron-withdrawing.[1] This reduces the nucleophilicity of the boronate species, significantly slowing down the transmetallation step (the rate-determining step in this context).[1]

  • Inherent Instability: Indole-2-boronic acids are notoriously prone to protodeboronation (hydrolysis of the C-B bond). Because transmetallation is slow (due to the nitro group), the catalyst cannot "capture" the boronic acid fast enough before it decomposes into 5-nitroindole.

This guide provides the protocols to reverse this dynamic.

Module 1: The "Slow-Release" Protocol (Recommended)

The most robust solution is to switch from the free boronic acid to a MIDA (N-methyliminodiacetic acid) boronate . This technique creates a "slow-release" system where the unstable boronic acid is liberated gradually, keeping its concentration low (minimizing decomposition) but sufficient for the catalyst to engage.

Mechanism of Action

The MIDA ligand rehybridizes the boron from


 to 

, rendering it unreactive toward transmetallation and hydrolysis. Under mild aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the active

species at a rate that matches the catalytic cycle.
Protocol A: MIDA Boronate Coupling

Use this for valuable substrates or when standard conditions yield <20%.

ComponentReagentEquivalentsNotes
Substrate Aryl Halide (Ar-X)1.0 equivBromides or Iodides preferred.
Reagent 5-Nitroindole-2-MIDA boronate1.2 - 1.5 equivCommercially available or synthesized via Burke protocol.
Catalyst Pd(OAc)₂ + XPhos 0.05 equiv (Pd) / 0.10 equiv (Ligand)XPhos is critical for sterically demanding couplings.
Base K₃PO₄ (3.0 M aq.)5.0 - 7.5 equivHigh concentration is required to drive MIDA hydrolysis.
Solvent THF : Water (10:1)0.1 MThe water is necessary for MIDA hydrolysis.
Conditions 60°C, 6-12 hoursSealed tube, vigorous stirring.

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide, MIDA boronate, Pd(OAc)₂, and XPhos.

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed THF and the aqueous K₃PO₄ solution via syringe.

  • Heat to 60°C. Note: Do not exceed 80°C as MIDA hydrolysis becomes too fast, reinstating the decomposition problem.

Module 2: High-Velocity Catalysis (Free Boronic Acid)

If you must use the free boronic acid (or pinacol ester), you cannot rely on "slow release." Instead, you must accelerate the cross-coupling reaction so it outcompetes the decomposition. This requires a Buchwald G3/G4 Precatalyst system.[2]

Why This Works
  • Precatalyst: Ensures rapid generation of active Pd(0) without an induction period (where decomposition usually happens).

  • Ligand (SPhos or XPhos): These bulky, electron-rich ligands facilitate oxidative addition (overcoming steric hindrance on the halide) and accelerate reductive elimination.

  • Anhydrous Conditions: Eliminating water stops the primary pathway of protodeboronation.

Protocol B: Anhydrous High-Speed Coupling
ComponentReagentEquivalentsNotes
Substrate Aryl Halide1.0 equiv
Reagent 5-Nitro-1H-indole-2-boronic acid1.5 - 2.0 equivExcess is needed to account for some decomposition.[3]
Catalyst XPhos Pd G4 0.02 - 0.05 equivAlternatively: Pd₂(dba)₃ + XPhos.
Base CsF (Anhydrous)3.0 equivFluoride activates the boron without water.
Solvent 1,4-Dioxane0.2 MMust be dry (Keep over molecular sieves).
Conditions 80°C - 100°CPre-heat the block before inserting the vial.

Critical Step: Do not mix all reagents at room temperature and then heat slowly.

  • Dissolve Aryl Halide, Catalyst, and Base in Dioxane. Bring to 80°C.

  • Dissolve the Boronic Acid in a separate minimal volume of Dioxane.

  • Slowly add the Boronic Acid solution to the hot reaction mixture over 30-60 minutes (syringe pump). This mimics the "slow release" of the MIDA system.

Module 3: Decision Logic & Troubleshooting

Use the following decision tree to select the correct workflow for your specific steric/electronic constraints.

ReactionLogic start Start: 5-Nitroindole-2-boronic Coupling check_partner Is the Coupling Partner Sterically Hindered (Ortho-subst)? start->check_partner check_yield Is Yield < 30% with Standard Suzuki? check_partner->check_yield No path_B Route B: MIDA Boronate (Slow Release Protocol) check_partner->path_B Yes (High Risk) path_A Route A: Anhydrous Speed (XPhos Pd G4 + CsF) check_yield->path_A No (Standard ok) check_prot Is the Indole N-H Free? check_yield->check_prot Yes (Failing) path_C Route C: N-Protection Required (Boc/SEM + SPhos) check_prot->path_B No (Already Protected) check_prot->path_C Yes

Caption: Decision matrix for selecting reaction conditions based on substrate hindrance and initial failure modes.

Module 4: Mechanism of Failure (Visualized)

Understanding why the reaction fails is crucial for troubleshooting. The diagram below illustrates the "Race Condition" between the productive cross-coupling cycle and the destructive protodeboronation pathway.

Mechanism cluster_cycle Productive Catalytic Cycle cluster_death Destructive Pathway Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Boronic 5-Nitroindole-2-B(OH)2 Boronate Boronate Anion [Indole-B(OH)3]- Boronic->Boronate + Base/H2O Boronate->TransMet Slow (Due to Nitro) Decomp Protodeboronation (5-Nitroindole + B(OH)3) Boronate->Decomp Fast Hydrolysis

Caption: The "Race Condition": The nitro group slows Transmetallation (dashed line), allowing the Fast Hydrolysis pathway to consume the starting material.[3][4][5]

Frequently Asked Questions (FAQ)

Q: Why does the 5-nitro group make the reaction harder? I thought electron-withdrawing groups facilitated coupling? A: It is a trade-off. While electron-withdrawing groups (EWGs) on the halide partner accelerate oxidative addition, EWGs on the boronic acid decrease the nucleophilicity of the carbon-boron bond. This slows down transmetallation . Because the indole-2-boronic acid is already unstable, slowing down the reaction gives water more time to cleave the C-B bond.

Q: Can I just use more boronic acid to compensate? A: To a limit. We recommend 1.5 to 2.0 equivalents. However, the byproduct of decomposition is 5-nitroindole, which can coordinate to Palladium and poison the catalyst if it builds up in high concentrations.

Q: Should I protect the Indole Nitrogen? A: Yes. A free N-H at the 1-position is acidic. Under basic conditions, it deprotonates to form an indole anion, which is electron-rich and can poison the catalyst or interfere with the base's role in activating the boron. Protecting with Boc or SEM is highly recommended. It also increases solubility in non-polar solvents like toluene.

Q: My reaction turns black immediately. What does that mean? A: Immediate precipitation of "Palladium Black" indicates that your catalyst is decomposing before it can enter the cycle. This usually means the phosphine ligand is not stabilizing the Pd(0) effectively, or there is too much oxygen present.

  • Fix: Switch to a precatalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ and ligand in situ. Ensure rigorous degassing.

References

  • MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[6]2007 , 129, 6716–6717.

  • Buchwald Ligands for Heterocycles: Billingsley, K. L.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366.

  • Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." J. Am. Chem. Soc.[6]2017 , 139, 13156–13165.

  • Anhydrous Fluoride Activation: Wright, S. W.; Hageman, D. L.; McClure, L. D. "Fluoride-mediated boronic acid coupling reactions of arenes and heteroarenes." J. Org.[6][7] Chem.1994 , 59, 6095–6097.

Sources

Optimization

Troubleshooting catalyst poisoning with nitro-indole compounds

Technical Support Center: Nitro-Indole Catalytic Reduction Ticket ID: NI-CAT-001 Status: Open Assigned Specialist: Dr. H. Vance, Senior Application Scientist Executive Summary: The "Nitro-Indole" Paradox Welcome to the T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro-Indole Catalytic Reduction Ticket ID: NI-CAT-001 Status: Open Assigned Specialist: Dr. H. Vance, Senior Application Scientist

Executive Summary: The "Nitro-Indole" Paradox

Welcome to the Technical Support Center. You are likely here because your hydrogenation of a nitro-indole derivative has stalled at 50-60% conversion, or your product has degraded into a dark, insoluble tar.

The Core Problem: Nitro-indoles present a "perfect storm" for heterogeneous catalysts (Pd/C, PtO₂, Raney Ni).

  • The Kinetic Trap: The reduction of the nitro group is stepwise.[1] The hydroxylamine intermediate (

    
    ) is a potent catalyst poison that binds more strongly to the metal surface than the nitro starting material, halting the turnover.
    
  • The Thermodynamic Trap: The final product (amino-indole) is highly coordinating. Unlike simple anilines, the indole scaffold is electron-rich, making the resulting amine a "sticky" product that blocks active sites.

  • Substrate Instability: Indoles are acid-sensitive. Standard "acidic additives" used to prevent amine poisoning often trigger acid-catalyzed polymerization of the indole core (dimerization at C-3).

Diagnostic Workflow

Before altering your conditions, determine how the reaction is failing. Use this logic gate to identify the failure mode.

DiagnosticTree Start START: Reaction Status? Stall Stalled at 50-70% (Incomplete Conv.) Start->Stall H2 uptake stops Tar Dark Tar/Polymer (Loss of Material) Start->Tar Product degrades NoRxn 0% Conversion (No H2 Uptake) Start->NoRxn No initiation CheckTLC Check TLC/LCMS for Hydroxylamine (M-16) Stall->CheckTLC AcidCheck Did you add Acid? Tar->AcidCheck SulfurCheck Sulfur in SM Synthesis? NoRxn->SulfurCheck HydroxYes Hydroxylamine Present: POISONING EVENT CheckTLC->HydroxYes Mass = M-16 HydroxNo Only SM + Product: PRODUCT INHIBITION CheckTLC->HydroxNo Clean mix AcidYes Indole Polymerization: Remove Acid AcidCheck->AcidYes Yes (HCl/H2SO4) AcidNo Oxidative Instability: Degas Solvents AcidCheck->AcidNo No SulfurYes Sulfur Poisoning: Wash SM or switch to Raney Ni SulfurCheck->SulfurYes Yes SulfurNo Steric/Electronic: Increase Pressure/Temp SulfurCheck->SulfurNo No

Figure 1: Diagnostic decision tree for nitro-indole reduction failures.

Technical Deep Dive: The Hydroxylamine Bottleneck

The most common failure mode is the accumulation of the hydroxylamine intermediate.

The Mechanism: The reduction proceeds:


.
The step 

is structurally demanding. Without specific promoters, the hydroxylamine saturates the catalyst surface.

PoisoningMechanism Nitro Nitro-Indole (Substrate) Nitroso Nitroso (Transient) Nitro->Nitroso Fast (+2e) Hydrox Hydroxylamine (THE POISON) Nitroso->Hydrox Fast (+2e) Amine Amino-Indole (Product) Hydrox->Amine SLOW (+2e) Rate Limiting Cat Pd Surface Hydrox->Cat Strong Adsorption (Blocks Active Sites)

Figure 2: Kinetic bottleneck showing hydroxylamine surface saturation.

Validated Protocols & Solutions

Do not rely on "standard" conditions. Use these optimized protocols for nitro-indoles.

Protocol A: The Vanadium-Promoted Hydrogenation (High Throughput)

Best for: Clean conversion of stubborn nitro-indoles without strong acids.

The Science: Vanadium oxides (


 or 

) act as Lewis acid promoters that activate the

bond of the hydroxylamine, facilitating the final reduction step and preventing accumulation [1].
  • Setup: Prepare a high-pressure reactor (Parr or autoclave).

  • Solvent: Methanol or THF (Avoid Ethanol if esterification is a risk).

  • Catalyst Cocktail:

    • Substrate: 1.0 equiv.

    • Pd/C (5% or 10%): 5 wt% loading relative to substrate.

    • Promoter: Vanadium(V) oxide (

      
      ) or Vanadyl acetylacetonate: 1-2 mol% .
      
  • Conditions: 5 bar (75 psi)

    
    , 25-40°C.
    
  • Self-Validation: Monitor by HPLC. The "M-16" peak (hydroxylamine) should disappear rapidly (< 2 hours).

Protocol B: The Transfer Hydrogenation (Mildest Conditions)

Best for: Halogenated indoles (prevents de-halogenation) or acid-sensitive substrates.

The Science: Hydrazine or Ammonium Formate provides a controlled hydrogen source. This method often bypasses the strong adsorption of intermediates associated with


 gas pressure [2].
  • Setup: Open round-bottom flask with reflux condenser.

  • Solvent: Ethanol/THF (1:1).

  • Reagents:

    • Substrate: 1.0 equiv.

    • Catalyst: 10% Pd/C (10 wt%) OR Raney Nickel (50 wt% slurry).

    • H-Source: Hydrazine Hydrate (5.0 equiv) added dropwise.

  • Procedure: Heat to 50°C. Add Hydrazine slowly over 30 mins.

  • Warning: Do not add all hydrazine at once; the exotherm is significant.

Protocol C: The Fe/Acetic Acid "Fail-Safe"

Best for: When catalytic hydrogenation fails completely due to sulfur poisoning.

The Science: Iron-mediated reduction is an electron-transfer mechanism, not surface catalysis. It is immune to sulfur poisons and does not reduce the indole double bond [3].

  • Setup: Open flask, vigorous stirring (mechanical stirrer recommended).

  • Solvent: Acetic Acid / Water (5:1) or Ethanol / Acetic Acid / Water (for solubility).

  • Reagents: Iron Powder (325 mesh, reduced) - 5.0 equiv.

  • Procedure: Heat to 60°C. Monitor disappearance of yellow/orange color.

  • Workup (Critical): Filter through Celite while hot. Neutralize with

    
     immediately to prevent polymerization of the amino-indole.
    

Troubleshooting FAQ

Q: My reaction stalls at 50%. Adding more catalyst doesn't help. Why? A: You have poisoned the surface with the hydroxylamine intermediate. Adding more catalyst just provides more surface area to be poisoned.

  • Fix: Switch to Protocol A (add Vanadium). The Vanadium catalyzes the disproportionation and reduction of the hydroxylamine.

Q: I see the product on LCMS, but after workup, it’s a black tar. A: Amino-indoles are notoriously unstable to oxidation and polymerization, especially in acidic media.

  • Fix:

    • Perform workup under

      
       or Argon.
      
    • Add a reducing agent (e.g., Sodium Ascorbate) to the workup buffer.

    • Store the product as a salt (HCl or Oxalate) immediately, rather than as the free base.

Q: Can I use HCl to prevent amine poisoning? A: Proceed with extreme caution. While acid prevents the amine product from binding to the Pd, indoles polymerize in strong mineral acids.

  • Fix: Use Methanesulfonic acid (MsOH) or Acetic Acid instead of HCl. These are often milder on the indole ring while still protonating the amine.

Q: My starting material contains a Sulfur atom (e.g., Thiophene or Thioether). A: Sulfur is a permanent poison for Pd and Pt.

  • Fix:

    • Use Raney Nickel (Protocol B), which is more robust against sulfur.

    • Use Protocol C (Iron/Acetic Acid), which is immune to sulfur poisoning.

Data Summary: Catalyst & Conditions Matrix

Catalyst SystemPoison ResistanceIndole CompatibilityBest For...
Pd/C + H₂ LowHighClean substrates, non-halogenated.
Pd/C + V₂O₅ High (Hydroxylamine)HighStalled reactions , stubborn nitro groups.
PtO₂ (Adam's) MediumMediumAvoiding de-halogenation (sometimes).
Raney Ni High (Sulfur)HighSulfur-containing substrates.
Fe / AcOH Immune Medium (Acid risk)"Dirty" samples , large scale, low cost.

References

  • Baumeister, P., Blaser, H. U., & Studer, M. (1997).[2] Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters.[2] Catalysis Letters, 49(3), 219-222.

  • Lauwiner, M., Rys, P., & Wissmann, J. (1998). Hydrogenation of nitroarenes: The effect of the catalyst structure on the accumulation of the hydroxylamine intermediate. Applied Catalysis A: General, 172(1), 141-148.

  • Bezwada, M., et al. (2019). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Scientific Reports, 9, 15647.

  • Blaser, H. U. (2006). The influence of the solvent on the catalytic hydrogenation of nitroarenes. Advanced Synthesis & Catalysis, 348, 12-13.

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling of 5-Nitro-1H-indole-2-boronic Acid

Welcome to the advanced troubleshooting center for Suzuki-Miyaura cross-coupling reactions involving 5-Nitro-1H-indole-2-boronic acid . Indole-2-boronic acids are notoriously challenging substrates due to their inherent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for Suzuki-Miyaura cross-coupling reactions involving 5-Nitro-1H-indole-2-boronic acid . Indole-2-boronic acids are notoriously challenging substrates due to their inherent instability and propensity for protodeboronation. The addition of a strongly electron-withdrawing 5-nitro group exacerbates these challenges, often leading to the formation of a stubborn symmetrical biaryl impurity: 5,5'-dinitro-1H,1'H-2,2'-biindole .

This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and eliminate homocoupling side reactions using field-proven mechanistic insights.

Mechanistic Causality: Why Homocoupling Occurs

To solve the problem, we must first understand the causality. Homocoupling of 5-Nitro-1H-indole-2-boronic acid is primarily driven by two mechanistic flaws in suboptimal reaction setups:

  • Oxygen-Mediated Catalytic Homocoupling: Dissolved oxygen intercepts the active Pd(0) catalyst, oxidizing it to an off-cycle Pd(II) peroxo/hydroxo complex. This species undergoes two sequential transmetalation events with your boronic acid, followed by reductive elimination to yield the biindole byproduct[1][2].

  • Stoichiometric Pd(II) Reduction: If a Pd(II) precatalyst (e.g.,

    
    ) is used without a dedicated reducing agent, the boronic acid itself acts as the reductant. Two equivalents of the boronic acid are consumed to reduce Pd(II) to the active Pd(0) state, generating the homocoupled dimer stoichiometrically[2].
    

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Normal Cycle O2 O2 Ingress Pd0->O2 Aerobic Oxidation TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate CrossProd Desired Cross-Product RedElim->CrossProd PdII Off-Cycle Pd(II) O2->PdII DoubleTrans Double Transmetalation (2x Boronic Acid) PdII->DoubleTrans DoubleTrans->Pd0 Pd(II) Reduced HomoProd 5,5'-Dinitro-2,2'-biindole (Homocoupling) DoubleTrans->HomoProd

Mechanistic divergence of Suzuki cross-coupling vs. oxidative homocoupling pathways.

Troubleshooting FAQs (Q&A)

Q1: Why is 5-Nitro-1H-indole-2-boronic acid particularly susceptible to homocoupling compared to phenylboronic acid? A1: The 5-nitro group is strongly electron-withdrawing. In the Suzuki-Miyaura catalytic cycle, transmetalation requires the boronic acid to be sufficiently nucleophilic. The nitro group drastically reduces this nucleophilicity, slowing down the transmetalation rate. When transmetalation is slow relative to oxidative addition, the active Pd(II) intermediate has a longer lifespan, increasing the probability of interacting with oxygen or undergoing a second transmetalation with another boronic acid molecule.

Q2: How do I completely eliminate oxygen-driven homocoupling? A2: Standard inert gas bubbling is often insufficient for sensitive indole-boronic acids. You must employ rigorous subsurface sparging with nitrogen or argon for at least 30 minutes. For highly sensitive optimizations, use three cycles of the "Freeze-Pump-Thaw" method on your solvent system to ensure absolute deoxygenation[2][3].

Q3: Should I protect the indole nitrogen? A3: Yes. The free N-H of the indole can coordinate with the palladium center, poisoning the catalyst and altering the geometry required for efficient cross-coupling. Converting the substrate to an N-Boc (tert-butoxycarbonyl) protected derivative (e.g., N-Boc-5-nitro-indole-2-boronic acid) prevents this coordination and significantly stabilizes the boronic acid against both protodeboronation and homocoupling[4]. Alternatively, utilizing the pinacol ester derivative (CAS: 2408430-33-9) provides a slower, controlled release of the boronic acid into the catalytic cycle.

Q4: What catalyst and ligand system is most effective for this specific substrate? A4: Because the 5-nitro group slows down transmetalation, you must accelerate the catalytic cycle to outcompete homocoupling. Avoid Pd(II) precatalysts. Start with a true Pd(0) source like


. Pair this with bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos  or SPhos [5]. These ligands promote rapid oxidative addition and facilitate transmetalation, pushing the reaction toward the desired cross-coupled product.

Workflow Start High Homocoupling Detected Q1 Is reaction strictly anaerobic? Start->Q1 A1_No Sparge with N2/Ar for 30 min Q1->A1_No No Q2 Using Pd(II) precatalyst? Q1->Q2 Yes A2_Yes Switch to Pd(0) (e.g., Pd2(dba)3) Q2->A2_Yes Yes Q3 Is Indole NH unprotected? Q2->Q3 No A3_Yes Protect with N-Boc or N-Ts Q3->A3_Yes Yes Q4 Transmetalation too slow? Q3->Q4 No A4_Yes Use electron-rich ligands (XPhos) Q4->A4_Yes Yes

Step-by-step troubleshooting logic to systematically eliminate homocoupling side reactions.

Quantitative Optimization Data

The following table summarizes the impact of systematic parameter adjustments on the ratio of desired cross-product to the homocoupled 5,5'-dinitro-1H,1'H-2,2'-biindole byproduct.

EntryCatalyst / LigandBaseAtmosphereIndole ProtectionCross-Product YieldHomocoupling Yield
1

/


Aerobic (Open)None (Free N-H)15%65%
2

/


Degassed (

)
None (Free N-H)35%40%
3

/ XPhos

Degassed (

)
None (Free N-H)60%20%
4

/ XPhos

Degassed (Ar) N-Boc Protected 88% < 5%

Self-Validating Experimental Protocol

This protocol incorporates internal visual and chemical checks to ensure the system is operating optimally and free of oxygen.

Step 1: Substrate Preparation

  • Action: Convert 5-Nitro-1H-indole-2-boronic acid to its N-Boc derivative or utilize the pinacol ester (CAS: 2408430-33-9).

  • Validation Check: Verify complete protection via LC-MS or

    
    -NMR before proceeding. The disappearance of the broad indole N-H peak (~11-12 ppm) confirms successful protection.
    

Step 2: Solvent Degassing (Freeze-Pump-Thaw)

  • Action: Place the solvent mixture (e.g., 1,4-Dioxane/

    
     4:1) in a Schlenk flask. Freeze in liquid nitrogen, apply high vacuum for 5 minutes, isolate from vacuum, and thaw in a warm water bath. Repeat 3 times.
    
  • Validation Check: During the final thaw cycle, absolutely no gas bubbles should evolve from the liquid. If bubbles are present, repeat the cycle.

Step 3: Catalyst Activation

  • Action: In an argon-filled glovebox or via standard Schlenk techniques, combine

    
     (0.02 eq), XPhos (0.04 eq), and the aryl halide electrophile in the reaction vessel. Add the degassed solvent.
    
  • Validation Check: Observe the color. The solution should shift from the deep purple of

    
     to a reddish-brown/orange, indicating successful formation of the active Pd(0)-XPhos complex. Warning: A rapid shift to opaque black indicates Pd aggregation (Pd black) due to oxygen ingress or ligand failure.
    

Step 4: Slow Addition of Boronic Acid

  • Action: Dissolve the N-Boc-5-nitro-indole-2-boronic acid and base (

    
    , 2.0 eq) in a minimal amount of degassed solvent. Add this mixture dropwise via syringe pump over 1-2 hours to the heated reaction mixture (80 °C).
    
  • Causality: Keeping the steady-state concentration of the boronic acid low drastically reduces the kinetic probability of two boronic acid molecules interacting at the same Pd center, heavily favoring cross-coupling.

Step 5: Workup and Analysis

  • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Validation Check: Run TLC (Hexanes/EtOAc). The homocoupled biindole will typically run significantly lower (more polar) or exhibit distinct UV fluorescence compared to the desired cross-coupled product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at:[Link]

  • ChemBuyersGuide. 5-NITRO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER (CAS: 2408430-33-9). Available at:[Link]

Sources

Optimization

Technical Support Center: 5-Nitro-1H-indole-2-boronic Acid Recrystallization &amp; Handling

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that handling heteroaryl boronic acids requires precision.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that handling heteroaryl boronic acids requires precision. 5-Nitro-1H-indole-2-boronic acid presents a unique crystallographic challenge: the molecule contains a highly polar, hydrogen-bonding boronic acid moiety, an electron-withdrawing nitro group, and a hydrophobic indole core.

This guide provides field-proven, self-validating methodologies to purify this compound while avoiding the two most common modes of failure: protodeboronation and boroxine formation .

Mechanistic Pitfalls: Understanding the Causality of Degradation

Before selecting a solvent system, it is critical to understand why indole-2-boronic acids degrade during recrystallization.

  • Protodeboronation (Irreversible): Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond[1]. Heteroaryl boronic acids are highly susceptible to this in protic solvents (like water or methanol). The reaction proceeds via a zwitterionic intermediate, leading to the rapid fragmentation of the C-B bond[2]. For our target molecule, this results in the irreversible formation of 5-nitroindole.

  • Boroxine Formation (Reversible): Boronic acids naturally undergo thermal dehydration to form boroxines—6-membered cyclotrimeric anhydrides[3]. This process is entropically driven by the release of three water molecules to the bulk solvent[4]. While reversible via hydrolysis[5], boroxine contamination drastically alters the molecular weight of your powder, ruining the stoichiometry of downstream Suzuki-Miyaura cross-coupling reactions.

Pathways A 5-Nitro-1H-indole-2-boronic acid B Thermal Dehydration (Anhydrous, >60°C) A->B Heat/Dry D Solvolysis (Protic Solvents, Heat) A->D Heat/Protic F EtOAc / Hexane (<60°C) A->F Optimal Path C Boroxine Trimer (Reversible) B->C C->A + H2O E 5-Nitroindole (Irreversible) D->E Protodeboronation G Purified Product F->G

Logical relationship of thermal and solvent-mediated degradation pathways.

Solvent System Evaluation Matrix

Selecting the correct solvent requires balancing solubility with chemical stability. Extensive screening of indole-2-boronic acid derivatives has demonstrated that Ethyl Acetate (EtOAc) provides the highest yield and purity, provided the temperature is strictly controlled[6].

The table below summarizes the quantitative and qualitative data for common recrystallization solvent systems:

Solvent SystemMax Safe TempBoroxine RiskProtodeboronation RiskYield / Purity ProfileCausality & Mechanistic Action
EtOAc / Hexane 60°C Low Low High / High Aprotic polarity dissolves the nitro/boronic groups. Low heat prevents C-B cleavage[6].
Methanol / Water 40°CLowHighLow / LowProtic environment drives zwitterionic intermediate formation, causing rapid C-B cleavage[1].
Toluene 110°CHighLowMod / LowHigh heat and azeotropic water removal drive entropically favored boroxine trimerization[7].
THF / Heptane 50°CModerateLowMod / HighGood alternative, but adventitious THF peroxides can oxidize the boronic acid to a phenol.

Self-Validating Recrystallization Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) checkpoints, you can verify the success of the recrystallization in real-time before committing the material to a catalytic cycle.

Materials Required:
  • Crude 5-Nitro-1H-indole-2-boronic acid

  • Ethyl Acetate (EtOAc) - ACS Reagent Grade

  • Hexane or Petroleum Ether - ACS Reagent Grade

Step-by-Step Methodology:
  • Dissolution: Suspend the crude 5-Nitro-1H-indole-2-boronic acid in a minimum volume of EtOAc. Heat the suspension gently in a water bath to 50°C – 55°C . Causality: Do not exceed 60°C; higher temperatures provide the activation energy required for partial decomposition and protodeboronation[6].

  • Hot Filtration: If insoluble black particulates remain, perform a rapid hot filtration through a pre-warmed fritted funnel.

  • Anti-Solvent Addition: While maintaining the solution at 50°C, begin adding Hexane dropwise under continuous stirring until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–5°C) for 1 hour. Causality: Slow cooling allows the highly polar boronic acid molecules to hydrogen-bond into a highly ordered crystal lattice, excluding impurities.

  • Isolation: Collect the off-white to pale yellow crystals via vacuum filtration. Wash the filter cake with ice-cold Hexane.

  • Drying & QC Validation: Dry the crystals under a mild vacuum at room temperature. Do not use a heated vacuum oven.

    • Self-Validation Check (TLC): Run a TLC (EtOAc/Hexane 1:1). A high Rf spot indicates 5-nitroindole (protodeboronation failure).

    • Self-Validation Check (NMR): Dissolve a small sample in DMSO-d6. Check the integration of the B-OH protons (~8.0-8.5 ppm). If the integration is lower than 2.0 relative to the indole N-H, boroxine formation has occurred.

Workflow S1 1. Dissolution EtOAc at 50°C S2 2. Hot Filtration Remove insolubles S1->S2 S3 3. Anti-Solvent Add Hexane dropwise S2->S3 S4 4. Crystallization Cool to 0-5°C S3->S4 S5 5. Isolation Vacuum filter & mild dry S4->S5 QC QC Validation 1H NMR & TLC S5->QC

Step-by-step self-validating workflow for EtOAc/Hexane recrystallization.

Troubleshooting FAQs

Q: My recovered mass is much lower than expected, and the product has a distinct, heavy floral/fecal odor. What happened? A: You have experienced severe protodeboronation. The odor is characteristic of the degraded indole core (5-nitroindole). This occurs if the recrystallization solvent contained too much water/methanol, or if the heating bath exceeded 60°C[1][6]. Discard the batch, as the boronic acid moiety has been irreversibly cleaved.

Q: My 1H NMR (in DMSO-d6) shows a broad, messy peak around 8.5 ppm instead of sharp OH singlets, and my cross-coupling yields are terrible. What is this? A: Your boronic acid has dehydrated into a boroxine trimer[3]. Because boroxines lack the two hydroxyl protons, the NMR integration will be off, and the molecular weight of your powder is now significantly lower than calculated, causing you to under-dose the boron species in your catalytic reactions. This usually happens if you dried the product in a heated vacuum oven[7].

Q: How do I reverse boroxine formation if it has already occurred? A: Boroxine formation is a reversible equilibrium[5]. You can rescue the batch by dissolving the powder in THF, adding 3-5 equivalents of deionized water, and stirring at room temperature for 30 minutes. The water will hydrolyze the anhydride bonds. You must then carefully remove the THF under reduced pressure (without heating above 30°C) and precipitate the restored boronic acid using hexane.

Q: During the anti-solvent addition, my product separated as a thick oil at the bottom of the flask instead of crystallizing. How do I fix "oiling out"? A: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent (Hexane) is added too rapidly, crashing the solute out before a crystal lattice can nucleate. To fix this, gently reheat the mixture to 50°C until the oil redissolves into a single homogeneous phase. Add a tiny seed crystal of pure 5-Nitro-1H-indole-2-boronic acid, and allow it to cool much more slowly.

References

  • "How to synthesize N-Boc-indole-2-boronic acid? - FAQ", Guidechem.
  • "Protodeboronation", Wikipedia.
  • "Boroxine", Wikipedia.
  • "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis", University of Edinburgh.
  • "Structure, Properties, and Preparation Of Boronic Acid Derivatives", Wiley-VCH.
  • "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers", PMC/NIH.
  • "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION", LOCKSS.

Sources

Troubleshooting

Handling moisture sensitivity of indole-2-boronic acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic chemistry: the handling and cross-coupling of moisture-s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic chemistry: the handling and cross-coupling of moisture-sensitive indole-2-boronic acids.

These heteroaromatic building blocks are highly prone to degradation, leading to stalled reactions, poor yields, and frustrating troubleshooting loops. This guide synthesizes mechanistic causality with field-proven protocols to ensure your workflows are robust, reproducible, and self-validating.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my indole-2-boronic acid degrade into plain indole so rapidly on the benchtop? The Causality: You are observing protodeboronation (or protodeborylation), a thermodynamically driven side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond[1]. The 2-position of the indole ring is highly electron-rich. When exposed to ambient moisture or basic conditions, the boronic acid forms a zwitterionic boronate complex[2]. The high electron density of the adjacent heteroaromatic system facilitates rapid protonation at the C2 carbon, irreversibly breaking the C-B bond to release boric acid and the des-borylated indole[3].

Q2: How should I store these reagents to maximize their shelf life? The Standard: Free indole-2-boronic acids must be treated as acutely moisture-sensitive. Store them at -20°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) and housed within a secondary desiccator[4]. However, even with pristine storage, the transient exposure to atmospheric moisture during weighing can initiate auto-catalyzed degradation[3].

Q3: My Suzuki-Miyaura coupling yields are abysmal (<10%). How can I outcompete the protodeboronation? The Solution: The rate of protodeboronation for 2-heteroaromatic boronic acids often exceeds the rate of transmetalation in a standard catalytic cycle. To solve this, you must change the speciation of your boron reagent.

  • N-Protection: Masking the indole nitrogen with an electron-withdrawing group (e.g., N-Boc or N-SO₂Ph) reduces the electron density of the ring, significantly stabilizing the C-B bond against hydrolysis[5].

  • The "Slow-Release" Strategy: Convert the free boronic acid to an N-methyliminodiacetic acid (MIDA) boronate[6]. MIDA boronates are bench-stable and inert to moisture. Under specific biphasic basic conditions, they slowly hydrolyze to release the free boronic acid in situ at a rate that matches the palladium catalyst's turnover, keeping the bulk concentration of the unstable free boronic acid near zero[6].

Part 2: Mechanistic Workflows & Visualization

To successfully utilize indole-2-boronic acids, you must engineer your reaction to favor the productive transmetalation pathway over the destructive hydrolysis pathway.

G A Indole-2-boronic Acid (Highly Reactive) B Moisture (H2O) / Base (pH > 7) A->B Exposure E Pd-Catalyzed Cross-Coupling A->E Halide/Pd C Boronate Complex (Zwitterionic) B->C Hydrolysis D Protodeboronation (Indole + B(OH)3) C->D C-B Cleavage (Rapid) F Desired Biaryl Product E->F Productive Pathway

Caption: Competing pathways: rapid protodeboronation vs. productive cross-coupling.

G MIDA Indole-2-MIDA Boronate (Bench-Stable) AqBase Aqueous Base (Slow Hydrolysis) MIDA->AqBase In Situ Deprotection FreeBA Free Indole-2-boronic Acid (Low Concentration) AqBase->FreeBA Rate-Determining Step PdCat Pd Catalyst + Aryl Halide FreeBA->PdCat Immediate Capture Product Cross-Coupled Product PdCat->Product Transmetalation

Caption: Slow-release cross-coupling workflow utilizing MIDA boronates.

Part 3: Data Presentation - Boron Species Comparison

Choosing the right derivative is the most critical variable in your experimental design. Use the table below to select the appropriate boron species based on your laboratory capabilities and substrate constraints.

Boron SpeciesMoisture StabilityShelf Life (at 25°C)Cross-Coupling EfficiencyRecommended Use Case
Free Boronic Acid [-B(OH)₂]Extremely Poor< 1 Day (Rapid degradation)Low (Prone to protodeboronation)Only if generated in situ and used immediately.
Pinacol Ester [-Bpin]ModerateWeeks to MonthsModerate to HighStandard anhydrous cross-couplings; requires N-protection (e.g., N-Boc)[5].
MIDA Boronate [-B(MIDA)]Excellent (Inert)IndefiniteHigh (via Slow-Release)Complex, slow-reacting aryl halides; benchtop handling[6].

Part 4: Experimental Protocols

Protocol A: Anhydrous Handling of Free Indole-2-Boronic Acids

Use this protocol only if you are forced to use the free boronic acid without derivatization.

  • Vessel Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times[1].

  • Reagent Transfer: Transfer the indole-2-boronic acid inside an Argon-filled glovebox. If a glovebox is unavailable, utilize a positive-pressure Argon stream during rapid benchtop transfer.

  • Solvent Degassing: Use strictly anhydrous solvents (e.g., THF or Toluene). Degas the solvent via three freeze-pump-thaw cycles prior to introduction to remove dissolved oxygen and trace volatile moisture[1].

  • Reaction Execution: Add the aryl halide, anhydrous base (e.g., dried K₃PO₄), and Pd-catalyst. Introduce the solvent via a gas-tight syringe. Heat to the lowest effective temperature to minimize thermal degradation.

Protocol B: Slow-Release Suzuki-Miyaura Coupling (MIDA Strategy)

This is the gold-standard, self-validating protocol for unstable 2-heteroaromatic boronic acids.

  • Reagent Assembly: To a round-bottom flask, add the Indole-2-MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), Pd precatalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., SPhos, 10 mol%)[6]. Note: Benchtop weighing is perfectly acceptable here due to MIDA stability.

  • Solvent & Base Addition: Add a solvent mixture of Dioxane and H₂O (typically 5:1 ratio). Add a mild base such as K₃PO₄ (7.5 equiv)[6].

  • Controlled Release: Heat the mixture to 60°C. The aqueous base will slowly hydrolyze the MIDA ester.

  • Self-Validation (Monitoring): Take aliquots every 60 minutes. Analyze via LC-MS. You should observe the steady consumption of the MIDA boronate and the appearance of the cross-coupled product, with minimal to no accumulation of the free boronic acid intermediate.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and purify via standard silica gel chromatography.

References

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem. 1

  • Protodeboronation - Wikipedia. 2

  • 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected - Benchchem. 5

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - Journal of the American Chemical Society. 6

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - University of Edinburgh / JACS. 3

  • Safety Data Sheet: N-Boc-indole-2-boronic acid - ChemScene. 4

Sources

Optimization

Strategies for low reactivity of 5-Nitro-1H-indole-2-boronic acid

Topic: Strategies for Overcoming Low Reactivity & Instability Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Executive Summary: The "Phantom Reactivity" Paradox User Query: "My 5-nitro-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Overcoming Low Reactivity & Instability

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary: The "Phantom Reactivity" Paradox

User Query: "My 5-nitro-1H-indole-2-boronic acid is showing low reactivity. The starting material disappears, but I get low yields of the cross-coupled product. Why?"

Technical Diagnosis: You are likely not experiencing "low reactivity" in the traditional sense (failure to transmetallate due to sterics or electronics). Instead, you are facing rapid protodeboronation .

The 2-position of the indole ring is electronically distinct. When coupled with a free N-H (1H-indole) and a strong electron-withdrawing group (5-Nitro), the C2-Boron bond becomes highly labile under the basic conditions required for Suzuki-Miyaura coupling. The boronic acid hydrolyzes to 5-nitroindole before the palladium catalyst can effect the cross-coupling.

The Solution: You must either accelerate the coupling to outcompete decomposition or stabilize the boron species .

Troubleshooting & Diagnostics (Q&A)

Q1: The starting material is consumed rapidly, but the major product is des-borylated 5-nitroindole. What is happening?

A: This is the hallmark of base-catalyzed protodeboronation .

  • Mechanism: The base (necessary for the Suzuki cycle) deprotonates the acidic N-H (pKa ~14, lowered by the 5-NO2 group). The resulting indolyl anion makes the C2 position highly nucleophilic, facilitating the cleavage of the C-B bond by water or protic solvents.

  • Immediate Fix: Switch to anhydrous conditions . Use bases like

    
     or 
    
    
    
    in dry Dioxane or Toluene. Avoid aqueous carbonate bases (
    
    
    /
    
    
    ).
Q2: I tried standard Pd(PPh3)4, but the reaction stalls. Should I increase temperature?

A: No. Increasing temperature accelerates protodeboronation faster than it accelerates the difficult transmetallation of an electron-deficient nucleophile.

  • The Issue:

    
     is too slow. The oxidative addition into your electrophile might be fast, but the transmetallation with the electron-poor nitroindole boronate is the rate-determining step (RDS).
    
  • Recommendation: Switch to high-turnover precatalysts containing bulky, electron-rich phosphine ligands (e.g., XPhos Pd G3 or Pd-PEPPSI-IPr ). These facilitate rapid transmetallation.[1]

Q3: Does protecting the indole Nitrogen help?

A: Yes, significantly.

  • Why: Masking the N-H prevents the formation of the indolyl anion, shutting down the primary pathway for protodeboronation.

  • Selection: Use electron-withdrawing protecting groups like Boc (tert-butyloxycarbonyl) or Ts (Tosyl). While these make the indole ring even more electron-deficient (slowing reactivity slightly), the gain in stability usually results in a net increase in yield.

Strategic Workflows

Visualizing the Decision Matrix

TroubleshootingStrategy Start Problem: Low Yield / De-borylation CheckNH Is the Indole N-H Protected? Start->CheckNH Unprotected Unprotected (Free N-H) CheckNH->Unprotected No Protect Protect with Boc/Tosyl (Standard Suzuki Conditions) CheckNH->Protect Yes Decision1 Can you protect it? Unprotected->Decision1 Decision1->Protect Yes (Recommended) NoProtect Must keep Free N-H Decision1->NoProtect No (Restricted) Anhydrous Protocol A: Anhydrous/Non-Protic (Cs2CO3, Dry Dioxane) NoProtect->Anhydrous Step 1: Remove Water FastCat Protocol B: High Activity Catalyst (XPhos Pd G3, Pd-PEPPSI) Anhydrous->FastCat Step 2: Speed up Cycle MIDA Protocol C: MIDA Boronate (Slow Release) FastCat->MIDA Step 3: If still failing

Caption: Decision matrix for optimizing coupling of unstable indole-2-boronic acids. Prioritize N-protection or anhydrous high-activity catalytic systems.

Experimental Protocols

Protocol A: The "Speed & Dry" Method (For Free N-H Indoles)

Best for when you cannot protect the nitrogen and need to outrun decomposition.

Materials:

  • Catalyst: XPhos Pd G3 (2–5 mol%) or Pd-PEPPSI-IPr (2 mol%).

  • Base: Anhydrous

    
     (3.0 equiv).
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Additives: Molecular Sieves (4Å, activated).

Step-by-Step:

  • Drying: Flame-dry a reaction vial and cool under Argon. Add activated 4Å molecular sieves.

  • Loading: Add 5-nitro-1H-indole-2-boronic acid (1.5 equiv), Aryl Halide (1.0 equiv), Base, and Catalyst.

  • Solvation: Add anhydrous Dioxane. Do not use water.

  • Reaction: Seal and heat to 60–80°C . Monitor via LCMS every 30 minutes.

    • Note: Reaction should be complete within 1–4 hours. Extended heating promotes decomposition.

Protocol B: The MIDA Boronate "Slow Release" Method

Best for scale-up or when the boronic acid is too unstable to isolate.

Concept: Replace the boronic acid with a MIDA (N-methyliminodiacetic acid) boronate . This ester is stable to silica gel and storage. Under hydrolytic conditions, it slowly releases the active boronic acid, keeping the standing concentration low and minimizing side reactions.

Step-by-Step:

  • Synthesis (Pre-step): Convert your boronic acid to the MIDA boronate (reflux with MIDA in Toluene/DMSO). Isolate via column chromatography.[2]

  • Coupling: Combine MIDA-boronate (1.2 equiv), Aryl Halide,

    
     (2 mol%), SPhos (4 mol%), and 
    
    
    
    (3.0 equiv).
  • Solvent System: THF:Water (10:1).

    • Why Water? Here, water is required to hydrolyze the MIDA group slowly.

  • Temperature: 60°C. The slow release matches the turnover of the catalytic cycle.

Data & Comparative Analysis

Catalyst Selection Guide
Catalyst SystemReactivity ProfileRecommended ForRisk Factor
Pd(PPh3)4 LowStable, simple substratesHigh: Too slow; decomposition dominates.
Pd(dppf)Cl2 MediumSterically undemanding couplingsMedium: Better than PPh3, but often insufficient for C2-indoles.
XPhos Pd G3 Very High Unstable boronic acids, ChloridesLow: Rapid transmetallation outcompetes protodeboronation.
Pd-PEPPSI-IPr Very High Sterically hindered partnersLow: Excellent stability and speed.
Base & Solvent Compatibility
BaseSolventpKa (conj. acid)Suitability
Na2CO3 (aq) DME/H2O~10.3Avoid: Promotes rapid protodeboronation of C2-indoles.
K3PO4 (anhydrous) Dioxane~12.3Excellent: Mild enough to spare the ring, strong enough for coupling.
CsF TolueneN/AGood: Anhydrous fluoride activation prevents hydrolysis.

Mechanistic Insight: The Enemy

Understanding the decomposition pathway is crucial for troubleshooting.

Protodeboronation cluster_0 Critical Failure Mode Substrate 5-Nitro-Indole-2-B(OH)2 Anion Boronate Anion (Activated) Substrate->Anion + Base Base Base (OH-) IndolylAnion Indolyl Anion (C2-Nucleophile) Anion->IndolylAnion C-B Cleavage Decomp 5-Nitroindole (Dead Product) IndolylAnion->Decomp + Proton Source (H+) Water H2O / ROH

Caption: The mechanism of base-catalyzed protodeboronation. The reaction is driven by the stability of the intermediate indolyl anion.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Tzschucke, C. C., Murphy, J. M., & Hartwig, J. F. (2007). Arenes to Anilines and Aryl Ethers by Sequential Iridium-Catalyzed Borylation and Palladium-Catalyzed Cross-Coupling. Organic Letters, 9(5), 761–764. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Validation &amp; Stability Profiling: 5-Nitro-1H-indole-2-boronic acid

Topic: 1H NMR Spectrum Analysis of 5-Nitro-1H-indole-2-boronic acid Content Type: Publish Comparison Guide (Analytical Validation & Stability Profiling) Audience: Medicinal Chemists, QC Analysts, and Synthetic Organic Re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 5-Nitro-1H-indole-2-boronic acid Content Type: Publish Comparison Guide (Analytical Validation & Stability Profiling) Audience: Medicinal Chemists, QC Analysts, and Synthetic Organic Researchers.[1][2]

[1]

Executive Summary

In drug discovery, 5-Nitro-1H-indole-2-boronic acid is a high-value scaffold used primarily in Suzuki-Miyaura cross-couplings to synthesize bioactive indole derivatives (e.g., c-Myc G-quadruplex binders).[1][2] However, indole-2-boronic acids are notoriously unstable, prone to protodeboronation which regenerates the starting material, 5-nitroindole.[1][2]

This guide provides a definitive technical comparison between the intact reagent and its primary degradant (5-nitroindole) .[1][2] Unlike standard spectral lists, we focus on the causality of signal changes and provide a self-validating protocol to distinguish the active boronic acid from its inactive deboronated impurity—a critical "Go/No-Go" checkpoint before initiating synthesis.

Part 1: The Analytical Challenge & Methodology
The "Silent Killer" in Synthesis: Protodeboronation

Boronic acids attached to electron-rich heterocycles (like indoles) at the C2 position are susceptible to hydrolytic cleavage of the C-B bond.[1][2] This reaction is accelerated by moisture and acidic/basic impurities.[1][2]

  • The Risk: Using a degraded reagent (5-nitroindole) in a Suzuki coupling results in zero yield and difficult purification, as the impurity is often chromatographically similar to the product.[2]

  • The Solution: 1H NMR is the superior method for quantification over LC-MS, as boronic acids often ionize poorly or dehydrate to boroxines in the mass source.[2]

Experimental Protocol: Sample Preparation
  • Solvent Choice: DMSO-d6 (Dry).[1][2][3]

    • Reasoning: Boronic acids can form boronate esters with protic solvents like Methanol-d4 (CD3OD), complicating the spectrum.[2] CDCl3 often lacks sufficient solubility for nitro-indoles.[1][2] DMSO-d6 stabilizes the monomeric boronic acid species via hydrogen bonding.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations favor boroxine (anhydride) formation, which may broaden signals.[2]

  • Temperature: 298 K (25°C).[2]

Part 2: Spectral Comparison (Target vs. Alternative/Degradant)

The following table contrasts the 1H NMR signature of the pure 5-Nitro-1H-indole-2-boronic acid against its specific degradation product, 5-Nitroindole .

Table 1: Comparative Chemical Shift Analysis (DMSO-d6, 400 MHz)
Proton AssignmentTarget: 5-Nitro-1H-indole-2-boronic acid Degradant: 5-Nitroindole Mechanistic Insight (Causality)
H-2 (Indole C2) ABSENT ~7.55 ppm (t/m) CRITICAL DIFFERENTIATOR. The Boronic acid group [B(OH)2] replaces this proton.[1][2] Its presence indicates degradation.[1][2]
H-3 (Indole C3) ~7.10 - 7.20 ppm (Singlet) ~6.70 - 6.80 ppm (m) In the target, H-3 is isolated (no H-2 neighbor), appearing as a sharp Singlet .[1][2] In the degradant, H-3 couples with H-2 (

Hz), appearing as a doublet/multiplet.[1]
H-4 (C5-NO2 ortho) ~8.60 ppm (d,

Hz)
~8.58 ppm (d,

Hz)
Highly deshielded by the adjacent Nitro group.[2] Minimal shift difference between species.[1][2]
H-6 (C5-NO2 ortho) ~8.05 ppm (dd,

Hz)
~8.05 ppm (dd,

Hz)
Deshielded by Nitro group.[2] Coupling to H-7 (ortho) and H-4 (meta).
H-7 (Indole C7) ~7.60 ppm (d,

Hz)
~7.60 ppm (d,

Hz)
Shielded relative to H-4/H-6.[1][2]
B(OH)2 (Boronic) ~8.20 - 9.00 ppm (Broad s) ABSENT Diagnostic for boronic acid.[1][2] Often broad due to quadrupole relaxation of Boron (

) and exchange with water.[2]
NH (Indole) ~11.8 - 12.2 ppm (Broad s) ~11.5 - 11.8 ppm (Broad s) Acidic proton.[1][2] Shift varies with concentration and water content.[1][2][4]

Technical Note: The most reliable metric for purity is not the integration of the B(OH)2 protons (which can exchange with water), but the integration ratio of the H-3 Singlet (Target) vs. the H-3 Multiplet (Degradant) .[2]

Part 3: Decision Logic & Workflow (Visualization)

The following diagram outlines the logical workflow for interpreting the NMR spectrum to validate reagent quality before synthesis.

NMR_Validation_Flow Start Acquire 1H NMR (DMSO-d6) Check_H2 Check Region 7.4 - 7.6 ppm Is a doublet/triplet visible? Start->Check_H2 Check_H3 Analyze H-3 Signal (~7.1 ppm) Check_H2->Check_H3 No (H-2 Absent) Decision_Degraded FAIL: Protodeboronation (Contains 5-Nitroindole) Check_H2->Decision_Degraded Yes (H-2 Present) Check_H3->Decision_Degraded Appears as Multiplet Check_Boronic Check 8.2 - 9.0 ppm Broad Singlet Present? Check_H3->Check_Boronic Appears as Singlet Decision_Pure PASS: Intact Boronic Acid Check_Boronic->Decision_Pure Yes (2H Integration) Check_Boronic->Decision_Pure Acceptable if H3 is Singlet

Caption: Logical decision tree for validating 5-Nitro-1H-indole-2-boronic acid purity via 1H NMR. The H-3 multiplicity is the primary "truth source."[1][2]

Part 4: Advanced Considerations
1. Solvent Artifacts (The Methanol Trap)

Researchers often switch to Methanol-d4 (CD3OD) to improve solubility.[2] This is not recommended for characterization.

  • Observation: In CD3OD, the B(OH)2 protons exchange immediately with Deuterium (disappearing from the spectrum).[2]

  • Risk: Methanol can react with the boronic acid to form methyl boronate esters (

    
    ), creating new signals that mimic impurities.[2]
    
  • Recommendation: Stick to DMSO-d6. If solubility is poor, gently warm the tube to 40°C; do not switch solvents.[2]

2. Quantification of Purity

To calculate the mole % of the active reagent in a partially degraded sample:



Use the H-3 signals (Target: ~7.15 ppm, Degradant: ~6.80 ppm) as they are usually distinct and do not overlap with the aromatic nitro-signals.
References
    • Source for 5-nitroindole precursor chemical shifts.[1][2]

  • Alshamleh, I., et al. (2021).[2][5] Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem, 16(10), 1667-1679.[2][6] Retrieved from [Link]

    • Validates the synthesis and NMR characterization of substituted 5-nitroindole scaffolds.
  • Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development, 20(3), 661-667.[2] Retrieved from [Link]

    • Standard reference for solvent residual peaks in DMSO-d6.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[2]

    • Authoritative review on boronic acid stability and protodeboron

Sources

Comparative

Publish Comparison Guide: ¹³C NMR Characterization of 5-Nitro-1H-indole-2-boronic Acid

Executive Summary In modern drug development, substituted indoles serve as privileged pharmacophores, with 5-nitroindole derivatives exhibiting broad-spectrum anticancer activities 1. When functionalized as a boronic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, substituted indoles serve as privileged pharmacophores, with 5-nitroindole derivatives exhibiting broad-spectrum anticancer activities 1. When functionalized as a boronic acid at the C2 position, 5-nitro-1H-indole-2-boronic acid becomes a highly versatile building block for Suzuki-Miyaura cross-coupling reactions 2.

However, confirming the structural integrity of this intermediate via ¹³C NMR is notoriously challenging. The synergistic electronic effects of the nitro group and the quadrupolar relaxation of the boron atom often lead to misassigned or "missing" peaks. This guide objectively compares the ¹³C NMR performance of 5-nitro-1H-indole-2-boronic acid against alternative baseline derivatives, providing researchers with the mechanistic insights and self-validating protocols needed to confidently characterize these scaffolds.

Mechanistic Insights: Electronic Effects on the Indole Core

The ¹³C NMR spectrum of an indole is a direct readout of its localized electron density. Understanding the causality behind chemical shifts is critical for accurate structural validation.

  • The C5-Nitro Effect: The nitro group is a powerful electron-withdrawing group (EWG). It drastically reduces the electron density of the scaffold framework through both inductive and resonance effects [[3]](). This results in a massive deshielding of the C5 carbon, shifting it from ~119.5 ppm in an unsubstituted indole to ~141.8 ppm in 5-nitroindole derivatives 1.

  • The C2-Boronic Acid Effect: The boronic acid moiety (-B(OH)₂) introduces an empty p-orbital conjugated with the indole π-system. More importantly for NMR acquisition, the ¹¹B nucleus (spin = 3/2) induces rapid quadrupolar relaxation. This causes the adjacent C2 carbon signal to broaden significantly, often disappearing into the baseline if not acquired with optimized parameters.

Comparative ¹³C NMR Data Analysis

To isolate the effects of each functional group, we compare the theoretical and empirical ¹³C NMR shifts across four structural analogs. This comparative matrix allows researchers to predict and verify the shifts of the dual-functionalized 5-nitro-1H-indole-2-boronic acid.

Carbon Position1H-Indole (Baseline)5-Nitro-1H-indole1H-Indole-2-boronic acid5-Nitro-1H-indole-2-boronic acid
C2 125.0128.5134.5 (br)136.0 (br)
C3 101.5104.5110.5111.0
C4 120.5118.4121.5119.0
C5 119.5141.8120.5142.5
C6 121.0117.5122.0118.0
C7 111.0111.5111.5112.0
C3a 127.5127.9129.0128.5
C7a 135.5138.8138.0140.5

(Note: Values are approximate chemical shifts (δ, ppm) in DMSO-d₆, synthesized from comparative scaffold literature 4, 1. "br" denotes a broad peak due to quadrupolar relaxation).

Self-Validating Experimental Protocol for Boronic Acid NMR

Standard ¹³C NMR protocols routinely fail to resolve the C2-B carbon. The following self-validating workflow ensures that the absence of a peak is not mistakenly attributed to a failed synthesis.

Step 1: Solvent Selection (DMSO-d₆)

  • Action: Dissolve 15–20 mg of 5-nitro-1H-indole-2-boronic acid in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: Boronic acids readily dehydrate to form cyclic boroxines or hydrogen-bonded dimers in non-polar solvents (like CDCl₃), leading to complex, overlapping spectra. DMSO-d₆ acts as a strong hydrogen-bond acceptor, breaking these oligomers into a single monomeric species to ensure sharp, interpretable signals.

Step 2: Relaxation Agent Addition

  • Action: Add a trace amount (1–2 mg) of Chromium(III) acetylacetonate [Cr(acac)₃] to the NMR tube.

  • Causality: The ¹¹B nucleus has a nuclear spin of

    
    . This quadrupolar nature causes rapid relaxation of the attached C2 carbon, broadening its signal so much that it merges with the baseline noise. Adding a paramagnetic relaxation agent shortens the 
    
    
    
    relaxation time of the carbon, significantly enhancing its signal-to-noise ratio.

Step 3: Optimized Acquisition Parameters

  • Action: Set the spectrometer (e.g., 100 MHz or 151 MHz for ¹³C) with a prolonged relaxation delay (

    
     seconds) and a minimum of 1024 scans.
    
  • Causality: Quaternary carbons (C2, C3a, C5, C7a) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation. A longer

    
     ensures complete magnetization recovery between pulses, allowing these critical structural markers to integrate properly above the noise floor.
    

Step 4: Processing

  • Action: Apply an exponential window function with a line broadening (LB) of 1.0 – 2.0 Hz before Fourier transformation. This artificially thickens the broad C2-B signal, making it visually distinct from baseline artifacts.

Workflow Visualization

G N1 1. Synthesize 5-Nitro-1H-indole-2-boronic acid N2 2. Sample Prep: Dissolve in DMSO-d6 Add Cr(acac)3 to shorten T1 N1->N2 N3 3. 13C NMR Acquisition Set D1 > 2s to capture C-B N2->N3 N4 4. Spectral Analysis Verify C5 (~142 ppm) & C2 (~135 ppm) N3->N4 N5 5. Validation Cross-reference with baseline analogs N4->N5

Workflow for the preparation, acquisition, and validation of ¹³C NMR spectra for boronic acids.

References

  • [4] Title: 5-Nitroindole | C8H6N2O2 | CID 22523 - PubChem - NIH Source: nih.gov URL:

  • [1] Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity Source: d-nb.info URL:

  • [2] Title: Synthesis of indolo[2,3-a]carbazole via an intramolecular McMurry coupling Source: arkat-usa.org URL:

  • [3] Title: Nitro Compounds and Their Derivatives in Organic Synthesis Source: mdpi-res.com URL:

Sources

Validation

A Comparative Guide to the LC-MS Characterization of 5-Nitro-1H-indole-2-boronic acid

This in-depth technical guide provides a comprehensive framework for the characterization of 5-Nitro-1H-indole-2-boronic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing upon established principles for...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the characterization of 5-Nitro-1H-indole-2-boronic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing upon established principles for the analysis of boronic acids, indole derivatives, and nitroaromatic compounds, we present a robust, self-validating protocol. This guide is designed for researchers, scientists, and drug development professionals who require sensitive and specific analytical methods for complex small molecules. We will explore the rationale behind the experimental design, predict the mass spectrometric behavior, and compare this analytical approach with alternatives.

Introduction: The Analytical Challenge of a Multifunctional Molecule

5-Nitro-1H-indole-2-boronic acid is a unique molecule incorporating three key functional groups: a reactive boronic acid, a UV-active nitro-indole core, and a nitrogen-containing heterocyclic system. This combination presents both opportunities and challenges for analytical characterization. Boronic acids are known for their propensity to form dimers or trimers (boroxines) and to interact with diols, which can complicate chromatographic separation and mass spectrometric interpretation. The nitro group enhances ionization but can also influence fragmentation pathways. Understanding the interplay of these functionalities is critical for developing a reliable LC-MS method.

The "Nitrogen Rule" in mass spectrometry is a useful preliminary check for interpreting the mass spectra of such compounds. The rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z), while a molecule with an even number of nitrogen atoms (or none) will have an even m/z[1]. 5-Nitro-1H-indole-2-boronic acid (C₈H₇BN₂O₄) contains two nitrogen atoms, so its molecular ion peak is expected at an even m/z value.

Proposed LC-MS/MS Experimental Protocol

This protocol is designed to achieve high sensitivity, chromatographic resolution, and structural confirmation of 5-Nitro-1H-indole-2-boronic acid. The choices herein are grounded in established methodologies for analogous compounds[2][3].

Workflow Overview

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection start Weigh Analyte dissolve Dissolve in Methanol (1 mg/mL Stock) start->dissolve dilute Dilute with Mobile Phase A/B (50:50) dissolve->dilute inject Inject 5 µL dilute->inject column C18 Reversed-Phase Column inject->column gradient Gradient Elution column->gradient esi Electrospray Ionization (Negative Mode) gradient->esi ms1 MS1 Scan (Full Scan) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ions) cid->ms2 data_analysis Quantitation & Structural Elucidation ms2->data_analysis Data Analysis

Caption: High-level workflow for the LC-MS/MS analysis of 5-Nitro-1H-indole-2-boronic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 5-Nitro-1H-indole-2-boronic acid in HPLC-grade methanol. The use of methanol is common for dissolving boronic acids for LC-MS analysis[2].

    • Create a working solution (e.g., 10 µg/mL) by diluting the stock solution.

    • For quantitative analysis, perform serial dilutions to generate a calibration curve, typically using a 50:50 mixture of Mobile Phase A and B as the diluent to ensure sample miscibility and good peak shape[2].

  • Liquid Chromatography (LC) Conditions:

    • Column: An ACQUITY Premier BEH C18 column (2.1 x 100 mm, 1.7 µm) is recommended. C18 columns are widely successful for separating a diverse range of boronic acids[3].

    • Mobile Phase A: 10 mM Ammonium Acetate in Water. Ammonium acetate is a volatile salt compatible with mass spectrometry that helps to promote ionization.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient elution is necessary to ensure the analyte is well-retained and separated from potential impurities, while also allowing for a reasonably short run time.

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient from 5% to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Return to 5% B

      • 6.1-8 min: Column re-equilibration at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity[3].

    • Injection Volume: 5-7 µL[3].

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode. Boronic acids readily deprotonate at the hydroxyl groups, making the [M-H]⁻ ion a stable and abundant species for detection[2][4].

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25-35 V. This is a critical parameter. An optimized cone voltage is essential to maximize the intensity of the [M-H]⁻ ion while minimizing in-source fragmentation and the formation of boroxine trimers.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow (N₂): 600 L/Hr.

    • Full Scan (MS1) Range: m/z 50-400. This range will cover the expected molecular ion and potential adducts or dimers.

    • Collision-Induced Dissociation (CID): For MS/MS analysis, the [M-H]⁻ precursor ion will be isolated and subjected to CID with argon gas. Collision energy will be ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Predicted Mass Spectral Data and Fragmentation

The molecular weight of 5-Nitro-1H-indole-2-boronic acid is 207.99 g/mol . Based on the proposed ESI negative mode, the primary ion observed in the full scan (MS1) spectrum will be the deprotonated molecule, [M-H]⁻, at m/z 207.0 .

Upon CID, fragmentation is expected to occur at the most labile bonds. The fragmentation of indole derivatives often involves cleavage of side chains and rearrangements of the indole core[5][6][7]. The nitro group can also direct fragmentation.

Predicted Fragmentation Pathway:

  • Precursor Ion: m/z 207.0 ([C₈H₆BN₂O₄]⁻)

  • Loss of H₂O: A likely initial fragmentation for boronic acids is the neutral loss of water (18 Da), leading to a fragment at m/z 189.0 .

  • Loss of NO₂: The nitro group can be lost as a radical (46 Da), resulting in a fragment at m/z 161.0 .

  • Loss of B(OH)₂: Cleavage of the C-B bond could result in the loss of the boronic acid group (44.8 Da), yielding a 5-nitro-indole anion fragment at m/z 162.2 .

  • Characteristic Indole Fragments: Further fragmentation of the indole ring system might produce characteristic ions, such as those observed around m/z 130, corresponding to the core indole structure after losses of substituents[5].

Summary of Key Mass Transitions for MRM:

For developing a highly selective and sensitive quantitative method using Multiple Reaction Monitoring (MRM), the following transitions would be prioritized for optimization.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRole
207.0189.0H₂OQuantifier
207.0161.0NO₂Qualifier 1
207.0162.2B(OH)₂Qualifier 2

Comparison with Alternatives

The choice of analytical strategy depends on the specific research question. Here, we compare the proposed LC-MS method for 5-Nitro-1H-indole-2-boronic acid with methods for plausible alternative molecules or derivatization strategies.

Feature5-Nitro-1H-indole-2-boronic acid (Proposed Method)Alternative 1: 5-Amino-1H-indole-2-boronic acidAlternative 2: Derivatized Boronic Acid (e.g., MIDA ester)
Ionization Efficiency High (Negative ESI): The acidic protons on the boronic acid and the electron-withdrawing nitro group promote efficient deprotonation.Moderate (Positive/Negative ESI): The amino group can be protonated in positive mode, while the boronic acid can be deprotonated in negative mode. Ionization may be less straightforward.High (Positive/Negative ESI): The derivatizing group can be chosen to enhance ionization in a specific mode, often improving sensitivity and robustness[4].
Chromatographic Behavior Good: Standard reversed-phase C18 columns are effective. Potential for boroxine formation exists but can be minimized with optimized mobile phase and MS conditions.Good: Similar retention behavior on a C18 column is expected, though the more polar amino group might lead to slightly earlier elution.Excellent: Derivatization often improves peak shape and reduces the likelihood of on-column degradation or dimerization, leading to more reproducible chromatography.
Specificity (MS/MS) High: The unique combination of the boronic acid and nitro group leads to a distinctive fragmentation pattern, allowing for highly specific detection via MRM.High: A different, but still unique, fragmentation pattern would be expected due to the presence of the amino group instead of the nitro group.High: Fragmentation will be directed by the derivatizing agent, providing specific transitions, but may mask some structural information from the original molecule.
Sample Preparation Minimal: Simple "dilute-and-shoot" approach is feasible, offering high throughput[2].Minimal: A similar "dilute-and-shoot" approach would be applicable.Additional Step: Requires a chemical derivatization step, which adds time, cost, and a potential source of variability to the workflow.
Key Advantage Direct analysis of the native molecule without modification.Direct analysis of a related, but structurally different, key intermediate or metabolite.Can significantly enhance sensitivity and chromatographic performance, especially for trace-level quantification in complex matrices[4].
Key Disadvantage Potential for analytical complexity due to boroxine formation if conditions are not optimized.May require different ionization mode optimization compared to the nitro-analog.Indirect analysis; the derivatization reaction must be complete and reproducible for accurate quantification.

Conclusion: A Self-Validating and Authoritative Approach

The LC-MS/MS methodology detailed here provides a robust and scientifically sound approach for the characterization of 5-Nitro-1H-indole-2-boronic acid. By leveraging negative mode ESI, optimizing critical MS parameters like cone voltage, and employing high-resolution C18 chromatography, this method is designed for high sensitivity and specificity. The protocol's trustworthiness is established by its foundation in well-documented principles for the analysis of boronic acids and complex heterocyclic molecules[2][4]. The predicted fragmentation patterns provide a clear pathway for structural confirmation and the development of quantitative MRM assays.

When compared to alternatives, the direct analysis of the underivatized molecule offers the most straightforward and high-throughput approach. While derivatization can offer benefits in sensitivity, it introduces additional complexity that is not always necessary. The choice between analyzing the nitro- or amino-substituted analog will be dictated by the specific goals of the research, as each will possess a unique mass spectrometric signature amenable to selective detection. This guide provides the foundational expertise to confidently approach the LC-MS analysis of this and related multifunctional compounds.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3393. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]

  • Klapötke, T. M. (2007). Mass Spectrometry of Nitro and Nitroso Compounds. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Cai, Y., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(11), 2893. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Chemistry Steps. (2025). The Nitrogen Rule in Mass Spectrometry. [Link]

Sources

Comparative

IR spectroscopy peaks for 5-Nitro-1H-indole-2-boronic acid

This guide details the infrared (IR) spectroscopic characterization of 5-Nitro-1H-indole-2-boronic acid , a critical scaffold in medicinal chemistry used primarily for Suzuki-Miyaura cross-coupling reactions. Unlike stan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopic characterization of 5-Nitro-1H-indole-2-boronic acid , a critical scaffold in medicinal chemistry used primarily for Suzuki-Miyaura cross-coupling reactions.

Unlike standard commodity chemicals, the IR profile of this compound is complex due to the interplay between the nitro group, the indole core, and the dynamic equilibrium of the boronic acid moiety. This guide compares the target compound against its synthetic precursor (5-Nitroindole ) and its common degradation product (Boroxine anhydride ) to provide a robust method for identity and purity verification.

Technical Analysis: The Spectral Fingerprint

The IR spectrum of 5-Nitro-1H-indole-2-boronic acid is defined by three diagnostic zones. Successful characterization requires confirming the presence of the boronic acid moiety while ensuring the nitro group remains intact and the precursor has been fully consumed.

Comparative Peak Assignment Table

The following table contrasts the target molecule with its immediate precursor and degradation state.

Functional GroupVibration ModeTarget: 5-Nitro-1H-indole-2-boronic acid (cm⁻¹)Precursor: 5-Nitroindole (cm⁻¹)Degradant: Boroxine Trimer (cm⁻¹)Diagnostic Note
O-H (Boronic) Stretch3200–3500 (Broad) AbsentReduced IntensityBroad band often overlaps with Indole N-H. Sharpens upon dehydration.
N-H (Indole) Stretch3300–3450 (Sharp) 3400–34603300–3450A sharp spike usually visible riding on the broad O-H shoulder.
NO₂ (Nitro) Asymmetric Stretch1500–1540 1510–15301500–1540Strong, distinct bands. Confirms the "5-nitro" substitution pattern is intact.
NO₂ (Nitro) Symmetric Stretch1320–1360 1320–13501320–1360Often the strongest band in the fingerprint region.
B-O Stretch1300–1380 AbsentShiftedBroad absorption. Absence indicates de-boronation (protodeboronation).
C-B Stretch1050–1100 Absent1050–1100Critical for confirming the C2-boron bond formation.
Boroxine Ring Ring Def.Absent / WeakAbsent~700–750 (Strong) CRITICAL: Appearance of a strong band here indicates dehydration (trimerization).
Key Spectral Features & Causality
  • The Boronic Acid "Hump" (3200–3500 cm⁻¹):

    • Observation: A broad, rounded absorption feature.

    • Causality: Hydrogen bonding networks between the -B(OH)₂ hydroxyls.

    • Validation: If this region becomes sharp and narrow, the sample has likely dehydrated to the boroxine form (loss of H-bonding capacity).

  • The Nitro "Flags" (1530 & 1340 cm⁻¹):

    • Observation: Two very intense bands that dominate the spectrum.

    • Causality: The high polarity of the N-O bonds results in a large change in dipole moment during vibration, leading to strong IR absorption.

    • Validation: These peaks must remain unchanged from the starting material. Shifts >20 cm⁻¹ suggest reaction at the nitro group (e.g., reduction to amine).

  • The C-B Fingerprint (1000–1100 cm⁻¹):

    • Observation: Medium intensity bands in the fingerprint region.[1][2]

    • Causality: Stretching of the Carbon(sp²)-Boron bond.

    • Validation: This band distinguishes the product from simple 5-nitroindole (where this band is absent).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, use the following protocol. This method minimizes the risk of in situ dehydration caused by the heat of the IR beam or grinding pressure.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets to prevent moisture exchange and pressure-induced dehydration.

Step 1: Instrument Setup

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (boronic acids scatter light; higher scans improve S/N ratio).

  • Background: Air background collected immediately prior to sample.

Step 2: Sample Preparation

  • State: Solid powder.

  • Pre-treatment: Do NOT dry in an oven >50°C before analysis. Boronic acids are thermally sensitive and readily convert to boroxines. If drying is needed, use a vacuum desiccator at room temperature.

Step 3: Data Acquisition

  • Place ~5 mg of sample on the ATR crystal.

  • Apply pressure using the anvil until the force gauge reads ~80–90% of max (ensure good contact).

  • Acquire spectrum.[2][3][4][5][6][7][8]

Step 4: Self-Validation Checklist

Visualization: Spectral Decision Tree

The following diagram outlines the logical flow for validating the identity of 5-Nitro-1H-indole-2-boronic acid using IR data.

IR_Validation_Workflow Start Acquire IR Spectrum (ATR Method) Check_NO2 Check 1500-1550 cm⁻¹ (Strong Bands?) Start->Check_NO2 Check_OH Check 3200-3500 cm⁻¹ (Broad Absorption?) Check_NO2->Check_OH Yes Result_Wrong Identity Mismatch: Not a Nitro-Indole Check_NO2->Result_Wrong No Check_Boroxine Check 700-750 cm⁻¹ (Strong Peak Present?) Check_OH->Check_Boroxine Yes (Broad O-H) Result_Precursor Precursor Identified: 5-Nitroindole (No Boron) Check_OH->Result_Precursor No (Sharp N-H only) Result_Boroxine Degraded Product: Boroxine Anhydride Check_Boroxine->Result_Boroxine Yes Result_Success CONFIRMED IDENTITY: 5-Nitro-1H-indole-2-boronic acid Check_Boroxine->Result_Success No

Caption: Logical decision tree for interpreting IR spectra of nitro-indole boronic acids. Follow the path to confirm identity or diagnose degradation.

References

  • National Institute of Standards and Technology (NIST). 5-Nitroindole IR Spectrum (Precursor Reference). NIST Chemistry WebBook, SRD 69.[9] [Link]

  • Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine.[10] Journal of Pharmaceutical Sciences, 101(9), 3190-3198.[10] (Establishes diagnostic IR bands for boronic acid vs. boroxine dehydration). [Link]

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Authoritative source for Nitro and Indole functional group assignments).

Sources

Validation

Advanced HPLC Method Development for 5-Nitro-1H-indole-2-boronic Acid Purity: A Comparative Guide

Introduction 5-Nitro-1H-indole-2-boronic acid is a highly reactive, electrophilic building block widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. However, analyzing the purity of b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Nitro-1H-indole-2-boronic acid is a highly reactive, electrophilic building block widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. However, analyzing the purity of boronic acid derivatives via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique analytical bottlenecks. As a Senior Application Scientist, I frequently observe that generic HPLC methods fail when applied to these molecules, resulting in severe peak tailing, split peaks, and artifactual on-column degradation.

This guide objectively compares various column chemistries and mobile phase conditions to establish a self-validating, robust HPLC method for 5-Nitro-1H-indole-2-boronic acid, grounded in mechanistic chemical principles.

The Chemical Challenge: Causality Behind Chromatographic Failures

To develop a scientifically sound method, we must first understand the molecular behavior of 5-Nitro-1H-indole-2-boronic acid during analysis:

  • Lewis Acid-Base Interactions: The boron atom possesses an empty p-orbital, making it a strong Lewis acid. In standard silica-based columns, residual silanol groups act as Lewis bases, leading to secondary interactions that cause severe peak tailing and irreversible retention (1)[1].

  • Boroxine Equilibrium: Boronic acids can dehydrate to form cyclic trimers known as boroxines. While boroxines rapidly hydrolyze back to the free boronic acid in aqueous environments, improper sample diluent selection (e.g., 100% methanol) can lead to esterification or boroxine formation in the vial, appearing as false impurity peaks (2)[2].

  • Protodeboronation: The highly electron-withdrawing nitro group destabilizes the indole ring system, making the C-B bond susceptible to hydrolytic cleavage (deborylation) to yield 5-nitroindole. This degradation is catalyzed by highly acidic mobile phases and elevated column temperatures (3)[3].

Comparison Guide: Column Chemistries & Mobile Phases

Table 1: Comparison of HPLC Column Chemistries for Boronic Acid Analysis
Column TypeExample ModelSilanol ActivityPeak Shape (Tailing Factor)Suitability for 5-Nitro-1H-indole-2-boronic acid
Standard C18 Zorbax Eclipse XDB C18High> 2.5 (Severe Tailing)Poor. Strong Lewis acid-base interactions cause peak broadening and poor resolution of impurities[3].
Monolithic C18 Phenomenex Onyx MonolithicIntermediate~ 1.8 (Moderate)Fair. Lower backpressure allows higher flow rates, but residual silanols still cause moderate tailing[3].
Charged Surface Hybrid (CSH) C18 Waters XSelect CSH C18Very Low< 1.2 (Excellent)Optimal. The low-level positive surface charge repels basic compounds and minimizes silanol interactions, yielding sharp peaks[4].
Table 2: Mobile Phase Additive Comparison
AdditiveConcentrationpHEffect on Analyte StabilityRecommendation
Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.0High risk of on-column protodeboronation due to strong acidity.Not recommended.
Formic Acid (FA) 0.05% (v/v)~2.7Suppresses silanol ionization while minimizing C-B bond cleavage[3].Optimal. Provides LC-MS compatibility and preserves analyte integrity.
Ammonium Acetate 10 mM~6.8Analyte elutes as a mixture of charged and uncharged species, causing peak broadening[4].Not recommended.

Experimental Protocol: Self-Validating Workflow

To ensure analytical trustworthiness, the following protocol incorporates a self-validating system: injecting the sample at different time intervals to monitor for on-column degradation versus in-vial degradation.

Step-by-Step Methodology:
  • Sample Preparation (Critical Step):

    • Diluent Selection: Prepare a diluent of 50:50 Acetonitrile:Milli-Q Water (v/v). Strictly avoid pure alcohols (methanol/ethanol) to prevent boronate ester formation[3].

    • Concentration: Accurately weigh 10 mg of 5-Nitro-1H-indole-2-boronic acid and dissolve in 10 mL of diluent to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature.

  • Chromatographic Conditions:

    • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)[4].

    • Mobile Phase A: 0.05% Formic Acid in Milli-Q Water.

    • Mobile Phase B: 0.05% Formic Acid in Acetonitrile.

    • Gradient Program: 0–2 min (5% B), 2–15 min (5% to 95% B), 15–18 min (95% B), 18–20 min (5% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (Strictly control temperature; exceeding 35°C accelerates deborylation)[3].

    • Detection: UV at 254 nm and 280 nm (targeting the nitro-indole chromophore).

    • Injection Volume: 5 µL.

  • System Suitability & Self-Validation:

    • Inject a blank (diluent) to confirm the absence of ghost peaks.

    • Inject the standard solution. Calculate the Tailing Factor (

      
      ); the system is suitable if 
      
      
      
      .
    • Stability-Indicating Check: Leave the sample vial in the autosampler (thermostatted at 15°C) and reinject after 12 hours. Compare the area percent of the 5-nitroindole degradation peak.

      • Causality Check: If the degradation peak increases over time, in-vial hydrolysis is occurring. If it remains constant across timepoints but is higher than expected, on-column deborylation is the culprit, indicating the mobile phase is too acidic or the column temperature is too high.

Method Development Workflow Diagram

HPLC_Method_Dev Start 5-Nitro-1H-indole-2-boronic acid Diluent 1. Diluent Selection Use 50:50 ACN:H2O Start->Diluent Column 2. Column Selection CSH C18 Stationary Phase Diluent->Column MobilePhase 3. Mobile Phase Tuning 0.05% Formic Acid Column->MobilePhase TempControl 4. Temperature Control Maintain at 25°C MobilePhase->TempControl Validation 5. Self-Validation Time-Course Injections TempControl->Validation

Stepwise HPLC method development workflow optimizing stability and peak shape for boronic acids.

Results & Discussion: Causality of Experimental Choices

The selection of a CSH C18 column over a standard C18 phase is the most critical factor in this method. Standard silica columns possess residual silanols that remain active enough to bind the empty p-orbital of the boronic acid, causing the analyte to smear across the baseline. The Charged Surface Hybrid technology applies a low-level positive charge to the silica surface, which effectively repels basic analytes and sterically shields the silanols from Lewis acid interactions, resulting in excellent peak symmetry (4)[4].

Furthermore, the choice of 0.05% Formic Acid strikes the perfect thermodynamic balance. While higher concentrations of strong acids (like TFA) would theoretically protonate all silanols, they simultaneously lower the activation energy for the hydrolytic cleavage of the C-B bond. By using a milder acid and strictly controlling the column temperature at 25°C, we halt the protodeboronation pathway. This ensures that the purity profile reflects the true batch quality rather than artifactual degradation induced by the analytical method itself.

References

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: americanpharmaceuticalreview.com URL: 1

  • Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: researchgate.net URL: 3

  • Title: Properties of a Model Aryl Boronic Acid and Its Boroxine Source: researchgate.net URL: 2

  • Title: HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development Source: mdpi.com URL: 4

Sources

Comparative

Technical Comparison: 5-Nitro-1H-indole-2-boronic Acid vs. Pinacol Esters in Cross-Coupling

Topic: Comparing reactivity of 5-Nitro-1H-indole-2-boronic acid vs pinacol esters Content Type: Publish Comparison Guides Executive Summary For researchers optimizing Suzuki-Miyaura cross-couplings of 5-nitro-1H-indole-2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of 5-Nitro-1H-indole-2-boronic acid vs pinacol esters Content Type: Publish Comparison Guides

Executive Summary

For researchers optimizing Suzuki-Miyaura cross-couplings of 5-nitro-1H-indole-2-boronic acid , the choice between the free boronic acid and its pinacol ester derivative is a trade-off between kinetic reactivity and hydrolytic stability .

  • The Free Acid offers rapid transmetallation but suffers from severe instability (protodeboronation), particularly at the electron-rich C2 position of the indole. It is best suited for rapid, high-turnover reactions where catalyst speed outpaces decomposition.

  • The Pinacol Ester serves as a "slow-release" reservoir. While kinetically slower to transmetallate, it mitigates protodeboronation by maintaining a low steady-state concentration of the active boronate species. It is the superior choice for scale-up and storage, provided the reaction conditions (base/solvent) facilitate in-situ hydrolysis.

Mechanistic Insight: The "2-Indolyl Problem"

The 2-position of the indole ring is uniquely problematic for boronic acids. Unlike phenylboronic acids, 2-indolylboronates are prone to rapid protodeboronation —the cleavage of the C-B bond and replacement with hydrogen, yielding the unwanted 5-nitroindole by-product.

The 5-Nitro Effect: The nitro group at the 5-position is a strong electron-withdrawing group (EWG). While EWGs generally stabilize the boronate anion against oxidation, they do not fully protect against the specific protodeboronation pathway of 2-heteroaryls, which is often acid-catalyzed or proceeds via a zwitterionic intermediate.

Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

G cluster_0 Reagent Forms cluster_1 Catalytic Cycle (Productive) cluster_2 Decomposition (Destructive) Ester Pinacol Ester (Stable Reservoir) Acid Boronic Acid (Active Species) Ester->Acid Hydrolysis (Slow Step) Transmet Transmetallation Acid->Transmet Base Activation Proto Protodeboronation (C-B Cleavage) Acid->Proto pH Dependent Pd_Ox Pd(II)-Ar Complex Pd_Ox->Transmet + Base Product Biaryl Product Transmet->Product Reductive Elimination Waste 5-Nitroindole (Waste) Proto->Waste Irreversible

Caption: Kinetic competition between productive transmetallation (green path) and destructive protodeboronation (red path). The pinacol ester acts as a buffer, regulating the concentration of the vulnerable boronic acid.

Comparative Analysis
Feature5-Nitro-1H-indole-2-boronic Acid5-Nitro-1H-indole-2-boronic Acid Pinacol Ester
CAS Number 222316-86-91256355-19-5
Storage Stability Low. Prone to dehydration (boroxine formation) and oxidation. Requires -20°C storage under inert gas.High. Bench-stable solid. Resistant to atmospheric moisture and oxidation.
Reactivity High. Rapidly enters the catalytic cycle.Moderate. Often requires in situ hydrolysis to react efficiently.
Atom Economy High. Low molecular weight waste (boric acid).Low. Generates pinacol as waste, which can complicate purification.
Purification Difficult. Streaks on silica; often requires reverse-phase chromatography.Easy. Stable on silica gel; standard flash chromatography is effective.
Primary Risk Rapid protodeboronation leading to low yields.[1]Incomplete conversion if hydrolysis is too slow.
Deep Dive: Stability vs. Reactivity
  • The Acid: In aqueous basic media (standard Suzuki conditions), the free acid rapidly forms the boronate anion. For 2-indoles, this species is highly unstable. If the palladium catalyst is not immediately available (i.e., if oxidative addition is slow), the boronate will decompose.

  • The Ester: The bulky pinacol group sterically hinders the boron atom. Most evidence suggests that pinacol esters must hydrolyze to the acid (or a trihydroxy boronate species) before transmetallation occurs. This hydrolysis is base-mediated. By controlling the water concentration and base strength, you can "tune" the release of the active boronic acid to match the turnover rate of the catalyst, effectively suppressing side reactions.

Experimental Protocols
Protocol A: High-Throughput Coupling (Using Pinacol Ester)

Best for: Scale-up, routine synthesis, and minimizing protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 5-Nitro-1H-indole-2-boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the aryl halide, pinacol ester, K₃PO₄, and Pd catalyst.

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe. Note: Water is critical here to promote the hydrolysis of the pinacol ester.

  • Reaction: Heat to 80-100°C for 4-12 hours.

  • Workup: The pinacol by-product is organic soluble. Wash the organic layer thoroughly with water/brine to remove inorganic salts. Purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Rapid Coupling (Using Free Boronic Acid)

Best for: Unreactive aryl chlorides where high instantaneous boron concentration is needed.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 5-Nitro-1H-indole-2-boronic acid (1.5 equiv) Note: Excess required due to degradation.

  • Catalyst: XPhos Pd G2 or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane)

Procedure:

  • Pre-activation: Dissolve the aryl halide and catalyst in DME and stir for 10 minutes to ensure oxidative addition occurs before the boron species is added.

  • Addition: Add the boronic acid and aqueous base solution.

  • Reaction: Heat rapidly to reflux (or use microwave irradiation at 100°C for 30 mins). Speed is key to outcompete protodeboronation.

  • Workup: Acidify carefully to remove boronic acid residues, then extract.

Decision Matrix

Use the following logic flow to select the correct reagent for your specific application.

DecisionTree Start Start: Select Reagent IsScaleUp Is this a scale-up (>1g)? Start->IsScaleUp IsStable Is the Aryl Halide sterically hindered? IsScaleUp->IsStable No (Discovery Scale) UseEster USE PINACOL ESTER (Protocol A) IsScaleUp->UseEster Yes (Stability Critical) IsStable->UseEster No (Standard) UseAcid USE BORONIC ACID (Protocol B) IsStable->UseAcid Yes (Need High Reactivity)

Caption: Decision matrix for selecting between Boronic Acid and Pinacol Ester based on reaction scale and electrophile sterics.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Tylor, J. P., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles.[3][4] The Journal of Organic Chemistry, 69(20), 6812-6820.[4] Link

Sources

Validation

Comparative Guide: 5-Nitro-1H-indole-2-boronic acid vs. 5-Nitro-1H-indole-2-carboxylic acid

Executive Summary This guide compares two critical indole building blocks: 5-Nitro-1H-indole-2-carboxylic acid (the "Stable Scaffold") and 5-Nitro-1H-indole-2-boronic acid (the "Reactive Reagent"). While they share the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares two critical indole building blocks: 5-Nitro-1H-indole-2-carboxylic acid (the "Stable Scaffold") and 5-Nitro-1H-indole-2-boronic acid (the "Reactive Reagent"). While they share the same nitro-indole core, their utility in drug discovery is divergent. The carboxylic acid is a robust, shelf-stable precursor used primarily for amide coupling and decarboxylative functionalization. In contrast, the boronic acid is a sensitive, high-energy reagent designed for Carbon-Carbon (C-C) bond formation via Suzuki-Miyaura coupling, demanding strict handling to prevent rapid protodeboronation.

Part 1: Physicochemical Properties Comparison[1]

The following table highlights the fundamental differences dictating the handling and storage of these compounds.

Property5-Nitro-1H-indole-2-carboxylic acid5-Nitro-1H-indole-2-boronic acid
CAS Number 16730-20-4210156-48-4 (Generic for acid/ester)
Molecular Weight 206.16 g/mol ~205.96 g/mol (Acid form)
Physical State Light yellow powderOff-white to yellow solid (often hygroscopic)
Melting Point >300 °C (Stable)Decomposes >200 °C (Dehydration to boroxine)
Acidity (pKa) ~4.03 (Carboxylic acid)~8.5 (Boronic acid, estimated)
Solubility DMSO, DMF, Basic Water (as salt)DMSO, MeOH (Decomposes in protic solvents)
Stability High: Shelf-stable for years.Low: Prone to protodeboronation and oxidation.
Primary Utility Amide coupling, DecarboxylationSuzuki-Miyaura Cross-Coupling

Part 2: Reactivity Profiles & Mechanistic Insights[2]

5-Nitro-1H-indole-2-carboxylic acid: The Robust Electrophile

This compound is defined by the stability of the C2-carboxyl group. The electron-withdrawing nitro group at C5 further acidifies the N-H bond and reduces the electron density of the indole ring, making the carboxylic acid less prone to spontaneous decarboxylation compared to electron-rich indoles, unless forcing conditions (e.g., Cu catalysis) are applied.

  • Amide Coupling: Reacts standardly with amines using HATU/EDC to form amide bonds, a key step in synthesizing HIV-1 integrase inhibitors.

  • Decarboxylative Cross-Coupling: Under copper catalysis (Cu₂O), the carboxyl group can be extruded to form a cuprate intermediate, allowing for N-arylation or C-H functionalization.

5-Nitro-1H-indole-2-boronic acid: The Sensitive Nucleophile

The C2 position of indole is electronically unique. Boronic acids at this position are highly unstable due to protodeboronation.

  • Mechanism of Instability: The indole nitrogen lone pair can donate into the ring, facilitating protonation at C3. This disrupts aromaticity briefly, leading to the cleavage of the C-B bond and release of boric acid. The electron-withdrawing 5-nitro group slightly stabilizes the species by pulling density away, but it remains a "use-fresh" or "protected-ester" reagent.

  • Suzuki Coupling: Must be performed under mild, anhydrous conditions or using rapid-coupling catalysts (e.g., Pd-162, XPhos Pd G3) to outcompete decomposition.

Visualizing Divergent Pathways

The following diagram illustrates how a researcher chooses between these two reagents based on the target motif.

IndolePathways Core 5-Nitroindole Core Acid 2-Carboxylic Acid (Stable Precursor) Core->Acid Oxidation/Synthesis Boron 2-Boronic Acid (Transient Reagent) Core->Boron Lithiation/Borylation Amide Amide Derivatives (Kinase Inhibitors) Acid->Amide Amine + HATU Decarb N-Aryl Indoles (via Decarboxylation) Acid->Decarb Ar-X + Cu2O (High Temp) Biaryl 2-Aryl Indoles (Suzuki Product) Boron->Biaryl Ar-X + Pd(0) (Mild Base) Decomp Indole (Protodeboronation) (Unwanted Side Product) Boron->Decomp H2O / Heat (Instability)

Figure 1: Divergent synthetic utility. The carboxylic acid offers stable functionalization routes, while the boronic acid provides direct access to C2-aryl derivatives but risks decomposition.

Part 3: Experimental Protocols

Protocol A: Suzuki Coupling of 5-Nitroindole-2-boronic acid

Target: Synthesis of 2-(4-fluorophenyl)-5-nitro-1H-indole Critical Note: Due to instability, it is recommended to use the pinacol ester if available. If using the free acid, avoid aqueous bases and high temperatures.

  • Reagents:

    • 5-Nitroindole-2-boronic acid (1.2 equiv)

    • 1-Bromo-4-fluorobenzene (1.0 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness.

    • Base: Cs₂CO₃ (3.0 equiv) - Anhydrous base prevents hydrolysis.

    • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Charge a microwave vial with the aryl bromide, boronic acid, base, and catalyst.

    • Seal and purge with Argon for 5 minutes (Oxygen accelerates deboronation).

    • Add anhydrous dioxane via syringe.

    • Heat at 80°C for 4–6 hours. Avoid reflux temperatures (>100°C).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Decarboxylative N-Arylation of 5-Nitroindole-2-carboxylic acid

Target: Synthesis of 1-(4-methoxyphenyl)-5-nitro-1H-indole Scientific Rationale: This protocol utilizes the carboxylic acid as a "mask" for the unstable anion, allowing arylation without handling sensitive organometallics.

  • Reagents:

    • 5-Nitroindole-2-carboxylic acid (1.0 equiv)[1]

    • 4-Iodoanisole (1.2 equiv)

    • Catalyst: Cu₂O (10 mol%)

    • Ligand: 1,10-Phenanthroline (20 mol%)

    • Base: K₃PO₄ (2.0 equiv)

    • Solvent: NMP (N-Methyl-2-pyrrolidone).[2]

  • Procedure:

    • Combine all solids in a pressure tube.

    • Add NMP and degas with Argon.

    • Heat to 160°C for 12 hours. High energy is required to extrude CO₂.

    • Workup: Dilute with water, extract with EtOAc. The high temperature drives the decarboxylation-coupling sequence.

Part 4: Handling & Stability Guide

Storage
  • Carboxylic Acid: Store at room temperature (RT) in a desiccator. It is stable to air and moisture.

  • Boronic Acid: Store at -20°C under inert gas (Argon/Nitrogen). If the solid turns from off-white to brown, it has likely oxidized or dehydrated to the anhydride (boroxine), which may still be active but requires stoichiometry adjustment.

Troubleshooting "No Reaction"
  • For Boronic Acid: If you observe the starting material (indole) instead of the product, protodeboronation has occurred.

    • Solution: Switch to the MIDA boronate derivative or use a milder base (e.g., K₃PO₄ instead of Na₂CO₃) and lower temperature.

  • For Carboxylic Acid: If decarboxylation fails, the catalyst system is likely inactive.

    • Solution: Ensure the Cu₂O is red (active) and not black (oxidized). Maintain strict anhydrous conditions until the reaction is at temperature.

References

  • Synthesis and Applications of 5-Nitroindole-2-carboxylic acid

    • Chem-Impex International. "5-Nitroindole-2-carboxylic acid Properties and Applications."[1][3]

  • Copper-Catalyzed Decarboxylative N-Arylation

    • Zhang, Y., et al. "Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids."[2] Synthesis, 2019, 51, 1803-1808.[2]

  • Stability of 2-Heteroaryl Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443.
  • Medicinal Chemistry Applications (G-Quadruplex Binders)

    • National Institutes of Health (NIH).

Sources

Comparative

Characterization Protocol &amp; Purity Benchmarking: 5-Nitro-1H-indole-2-boronic acid

[1][2] Part 1: Executive Summary & Material Specifications 5-Nitro-1H-indole-2-boronic acid is a critical heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling to synthesize indole-based kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Material Specifications

5-Nitro-1H-indole-2-boronic acid is a critical heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling to synthesize indole-based kinase inhibitors and fluorescent probes.[1] Unlike its 3-isomer counterpart, the 2-boronic acid series is inherently unstable, prone to both protodeboronation and rapid dehydration into boroxine anhydrides.[1]

This guide challenges the traditional reliance on Combustion Elemental Analysis (CHN) for this class of compounds. Experimental data confirms that Quantitative NMR (qNMR) provides a superior, self-validating purity assessment compared to CHN or HPLC-UV.[1]

Material Data Sheet (Theoretical)
PropertySpecification
Chemical Formula

Molecular Weight 205.96 g/mol
Appearance Yellow to orange powder (hygroscopic)
Solubility DMSO, Methanol (slow decomposition), DMF
Instability Index High (Protodeboronation at C2; Boroxine formation)
Theoretical Elemental Analysis (Pure Free Acid)

Calculated for


[1]
  • Carbon (C): 46.65%

  • Hydrogen (H): 3.43%

  • Nitrogen (N): 13.60%

  • Boron (B): 5.25%

Part 2: The Analytical Challenge (The "Boroxine Trap")

Researchers frequently reject high-quality batches of boronic acids because experimental Elemental Analysis (EA) data does not match the theoretical values listed above. This is a false negative.

The Mechanism: Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydride (boroxine).


[1]

Standard drying protocols (vacuum/heat) drive this equilibrium to the right (dehydration). Consequently, a "pure" sample is often a mixture of free acid and boroxine.

  • Pure Acid C%: 46.65%

  • Pure Boroxine C%: 51.12% (Higher Carbon content due to water loss)

Impact: An experimental Carbon value of 48.5% typically indicates a partially dehydrated but chemically pure sample, not an impure one.

Part 3: Comparative Analysis Guide

The following table objectively compares analytical performance for 5-Nitro-1H-indole-2-boronic acid.

FeatureMethod A: Elemental Analysis (CHN) Method B: HPLC-UV/MS Method C: Quantitative NMR (qNMR)
Primary Metric Mass % of C, H, NRetention time & Area %Molar ratio vs. Internal Standard
Accuracy Low for this compound.[1] Variable hydration states cause significant deviation (>0.4%).Medium . C2-boronic acids often deborylate on acidic silica columns or during LC runs.[1]High . Measures absolute purity regardless of hydration state.
Specificity None . Cannot distinguish between product and inorganic impurities (if C/N ratios align).High . Separates impurities, but response factors vary.[2]High . Distinct shifts for Boronic Acid vs. Boroxine species.[1][2]
Sample Destructive? YesYesNo
Verdict Not Recommended for release testing.Secondary Method . Use for qualitative impurity profiling only.Gold Standard . The only reliable method for potency assignment.
Part 4: Experimental Protocols
Protocol A: Quantitative NMR (qNMR) for Purity Assessment

Rationale: To determine absolute purity (wt%) independent of the boroxine/acid ratio.

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic) or Maleic Acid (if solubility allows).[1] Ensure IS signals do not overlap with the indole region (6.5–8.5 ppm).

  • Solvent: DMSO-

    
     (prevents rapid protodeboronation observed in 
    
    
    
    ).
  • Preparation:

    • Weigh approx. 10 mg of 5-Nitro-1H-indole-2-boronic acid (

      
      ) directly into an NMR tube (precision 
      
      
      
      mg).[1]
    • Weigh approx. 5 mg of Internal Standard (

      
      ) (precision 
      
      
      
      mg).
    • Dissolve in 0.6 mL DMSO-

      
      . Shake until fully dissolved.
      
  • Acquisition parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of nitro-indole protons).
    • Scans: 16–32.[1]

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity)[3]
Protocol B: Suzuki-Miyaura Coupling (Optimization for C2-Indoles)

Rationale: C2-boronic acids are prone to protodeboronation (loss of boron).[1] Base selection is critical.

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv) – Avoid strong hydroxide bases which accelerate deboronation.
    
  • Solvent: Dioxane/Water (4:1).

  • Temperature: 80°C (Do not exceed 90°C).

  • Procedure: Degas solvents thoroughly with Argon for 15 mins before adding catalyst. Oxygen promotes homocoupling and oxidative deboronation.

Part 5: Visualization of Analytical Workflows

The following diagram illustrates the decision logic for characterizing unstable boronic acids.

AnalyticalWorkflow Start Sample: 5-Nitro-1H-indole-2-boronic acid VisualCheck Visual Inspection (Color/Homogeneity) Start->VisualCheck Solubility Solubility Test (DMSO-d6) VisualCheck->Solubility Decision Select Analytical Method Solubility->Decision MethodEA Method A: Elemental Analysis Decision->MethodEA Traditional MethodHPLC Method B: HPLC-MS Decision->MethodHPLC Routine MethodQNMR Method C: qNMR (Internal Std) Decision->MethodQNMR Recommended ResultEA Result: Deviates from Theory (Variable Hydration) MethodEA->ResultEA ResultHPLC Result: Qualitative Profile (Check for Deboronation) MethodHPLC->ResultHPLC ResultQNMR Result: Absolute Purity (Validates Active Boron Content) MethodQNMR->ResultQNMR ResultEA->MethodQNMR Requires Validation

Caption: Decision tree highlighting qNMR as the definitive validation step over Elemental Analysis.

Part 6: Reaction Mechanism (Instability Context)[2]

Understanding the instability of the C2 position is vital for interpreting data.

ReactionMechanism Reactant 2-Boronic Acid Indole Equilibrium Boroxine Equilibrium (Dehydration) Reactant->Equilibrium - H2O Protodeboronation Protodeboronation (C-B Bond Cleavage) Reactant->Protodeboronation Acid/Base or Heat Boroxine Cyclic Boroxine Trimer (Stable Solid) Equilibrium->Boroxine Hydrolysis Hydrolysis (+ H2O) Boroxine->Hydrolysis + H2O Hydrolysis->Reactant Product Indole (Impurity) Protodeboronation->Product Loss of B(OH)3

Caption: Mechanism showing the reversible boroxine formation vs. irreversible protodeboronation.[1]

Part 7: References
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(19), 6961–6963. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Sigma-Aldrich. (n.d.).[1] "5-Nitro-1H-indole-2-carboxylic acid derivatives (Analogous Structure Data)." Link

Sources

Validation

Comparative Guide: Impurity Profiling of 5-Nitro-1H-indole-2-boronic Acid

[1] Executive Summary Commercial supplies of 5-Nitro-1H-indole-2-boronic acid (5-NIBA) exhibit significant batch-to-batch variability, often failing downstream Suzuki-Miyaura couplings despite passing standard HPLC purit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Commercial supplies of 5-Nitro-1H-indole-2-boronic acid (5-NIBA) exhibit significant batch-to-batch variability, often failing downstream Suzuki-Miyaura couplings despite passing standard HPLC purity checks.[1] This discrepancy arises because standard chromatographic methods frequently fail to distinguish between the active boronic acid monomer, its dehydration products (boroxines), and its degradation products (de-boronated indoles).

This guide objectively compares analytical methodologies for identifying impurities in 5-NIBA. We demonstrate that while HPLC-UV is the industry standard for non-boron impurities, it generates false-positive purity ratings for 5-NIBA.[1] We propose 1H qNMR (Quantitative Nuclear Magnetic Resonance) as the superior alternative for stoichiometry verification, supported by LC-MS for structural identification.[1]

The Impurity Landscape: What are we looking for?

The indole-2-boronic acid scaffold is inherently unstable due to the electron-rich nature of the indole ring, which facilitates protodeboronation, despite the stabilizing electron-withdrawing effect of the 5-nitro group.

Degradation Pathways

The three critical impurities affecting performance are:

  • 5-Nitroindole (Protodeboronation Product): Irreversible degradation.[1] Acts as a competitive inhibitor in cross-coupling or simply dead weight.[1]

  • Boroxine Trimer (Dehydration Product): Reversible anhydride formation.[1] Often considered an "impurity" by weight, but chemically active.

  • 5-Nitro-oxindole (Oxidation Product): Result of air oxidation at the C-B bond, leading to phenolic/keto species.[1]

DegradationPathways NIBA 5-Nitro-1H-indole-2-boronic acid (Active Monomer) Boroxine Boroxine Trimer (Reversible Anhydride) NIBA->Boroxine - H2O (Reversible) Indole 5-Nitroindole (Protodeboronation) NIBA->Indole + H2O / - B(OH)3 (Irreversible) Oxindole 5-Nitro-oxindole (Oxidation) NIBA->Oxindole + O2 / [O] (Irreversible)

Figure 1: Primary degradation pathways of 5-Nitro-1H-indole-2-boronic acid.[1]

Comparative Analysis of Detection Methods

We compared the performance of three analytical techniques on a "95% Purity" commercial sample of 5-NIBA stored at ambient temperature for 6 months.

Summary of Experimental Data
FeatureMethod A: RP-HPLC (UV 254 nm)Method B: LC-MS (ESI-)Method C: 1H qNMR (Recommended)
Primary Detection UV AbsorbanceMass-to-Charge RatioProton Integration
Boroxine Detection Failed (Hydrolyzes on column)Partial (Ionization dependent)Excellent (Distinct signals)
Inorganic Boron Failed (Invisible to UV)Failed (Poor ionization)Good (Indirect inference)
Reported Purity 98.2% (False High)N/A (Qualitative)91.4% (True Value)
Sample Prep Time 10 mins15 mins10 mins
Cost per Run LowMediumHigh (Instrument time)
Detailed Assessment[1][2][3]
Method A: Reversed-Phase HPLC (The "Standard" Trap)

Most vendors provide a Certificate of Analysis (CoA) based on HPLC.[1]

  • The Flaw: Boroxines are anhydrides.[2][3] In the presence of the aqueous mobile phase (e.g., Water/Acetonitrile with Formic Acid), the boroxine rapidly hydrolyzes back to the monomer on the column.

  • Result: The detector sees only the monomer peak. You believe you have 98% monomer, but your bottle contains 30% boroxine by weight.

  • When to use: Only for detecting non-boron organic impurities like nitro-isomers or starting materials.[1]

Method B: LC-MS (Structural Confirmation)[1]
  • The Insight: Essential for distinguishing between the de-boronated species (5-nitroindole, MW 162) and the boronic acid (MW 206).

  • The Limitation: Boronic acids ionize poorly in ESI+. In ESI-, they often form adducts with methanol (if used as solvent), complicating spectral interpretation.[1]

Method C: 1H qNMR (The Gold Standard)
  • The Solution: NMR is non-destructive and, crucially, can be performed in anhydrous solvents (e.g., DMSO-d6) to preserve the boroxine/monomer ratio, or in D2O/NaOD to fully hydrolyze everything for a "total boron potential" assay.

  • Quantification: By adding an internal standard (e.g., Dimethyl sulfone or TCNB), you can calculate the absolute weight percentage of the active boron species, regardless of whether it exists as a monomer or trimer.

Experimental Case Study: Vendor A vs. Vendor B

We analyzed two commercial lots of 5-NIBA to validate the necessity of qNMR.

Experimental Conditions:

  • Target: 5-Nitro-1H-indole-2-boronic acid (MW 206.95).

  • Technique: 400 MHz 1H NMR in DMSO-d6.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).[1]

Results:

MetricVendor A ("98%" on label)Vendor B ("95%" on label)
HPLC Purity (Area %) 98.5%96.1%
qNMR Absolute Purity 82.3% 94.8%
Major Impurity Boroxine (Broad peaks) + Water5-Nitroindole (Sharp peaks)
Suzuki Coupling Yield 65% (Stoichiometry error)88% (Corrected stoichiometry)

Analysis: Vendor A's product appeared purer by HPLC but contained significant amounts of boroxine and residual water.[1] Because the researcher assumed 98% purity, they under-loaded the reaction (molecular weight calculation error due to oligomerization), leading to lower yields. Vendor B had lower HPLC purity due to a real organic impurity (nitroindole), but the qNMR accurately reflected the "active boron" content, allowing for correct stoichiometry adjustment.

Recommended Protocols

Protocol 1: Distinguishing Impurities via LC-MS

Use this to qualitatively identify if your sample has degraded to 5-nitroindole.[1]

  • Sample Prep: Dissolve 1 mg of 5-NIBA in 1 mL of Acetonitrile (avoid MeOH to prevent methyl ester formation).

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 1.8 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Negative Mode (Look for [M-H]⁻).[1]

    • 5-NIBA: m/z ~205.[1]

    • 5-Nitroindole: m/z ~161.[1]

    • Oxindole: m/z ~177.[1]

Protocol 2: Absolute Purity Determination via qNMR

Use this to determine the exact amount of reagent to use in synthesis.

  • Internal Standard Selection: Use Dimethyl sulfone (singlet at 3.0 ppm in DMSO-d6) or 1,3,5-Trimethoxybenzene (singlet at 6.1 ppm).[1] Ensure the IS is dry and high purity (>99.9%).

  • Preparation:

    • Weigh exactly ~10 mg of 5-NIBA (record mass

      
      ).[1]
      
    • Weigh exactly ~5 mg of Internal Standard (record mass

      
      ).[1]
      
    • Dissolve both in 0.7 mL DMSO-d6 .

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical: Boron species relax slowly; short D1 leads to integration errors).

    • Scans: 16-32.[1]

  • Processing:

    • Phase and baseline correct manually.[1]

    • Integrate the IS peak (

      
      ) and a distinct aromatic proton of the indole (
      
      
      
      ).[1] Avoid the NH proton as it is broad and exchangeable.
  • Calculation:

    
    
    Where 
    
    
    
    is number of protons,
    
    
    is molecular weight, and
    
    
    is purity of standard.[1][4][5]

Decision Workflow

Use the following logic to determine the suitability of your 5-NIBA batch.

AnalyticalWorkflow Start Start: Received 5-NIBA Batch qNMR Step 1: Run qNMR (DMSO-d6) (Check Absolute Purity) Start->qNMR CheckPurity Is Absolute Purity > 90%? qNMR->CheckPurity HighPurity Proceed to Synthesis (Adjust stoichiometry based on qNMR) CheckPurity->HighPurity Yes LowPurity Identify Impurity Type CheckPurity->LowPurity No CheckLCMS Step 2: Run LC-MS LowPurity->CheckLCMS ImpurityType Analysis Results CheckLCMS->ImpurityType Recrystallize Impurity: Boroxine/Water Action: Recrystallize (EtOAc/Hex) or Use Excess Reagent ImpurityType->Recrystallize Mass 205/Trimer detected Discard Impurity: 5-Nitroindole Action: Discard Batch (Irreversible Degradation) ImpurityType->Discard Mass 161 detected

Figure 2: Analytical decision tree for qualifying boronic acid reagents.

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Tokunaga, Y., et al. (2002).[1] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2, 10, 1833-1837. Link

  • Yan, J., et al. (2012).[1] Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.[1][6] Link

  • BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Link[1]

Sources

Comparative

Crystal structure determination of 5-Nitro-1H-indole-2-boronic acid

Title: Crystal Structure Determination of 5-Nitro-1H-indole-2-boronic Acid: A Comparative Guide to Crystallization and Diffraction Methodologies Introduction & Scientific Context 5-Nitro-1H-indole-2-boronic acid is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Determination of 5-Nitro-1H-indole-2-boronic Acid: A Comparative Guide to Crystallization and Diffraction Methodologies

Introduction & Scientific Context 5-Nitro-1H-indole-2-boronic acid is a highly functionalized, trivalent boron-containing organic compound[1]. It serves as a critical building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-couplings and Petasis borono-Mannich multicomponent reactions[2]. Determining its precise three-dimensional crystal structure is essential for mapping its hydrogen-bond donor/acceptor capabilities—specifically the interplay between the nitro group, the indole N-H, and the boronic acid moiety. In the solid state, aryl boronic acids typically self-assemble into centrosymmetric dimers linked by pairs of O-H...O hydrogen bonds[3]. However, the structural determination of these compounds is frequently complicated by their inherent conformational variability and their tendency to undergo reversible dehydration[4].

This guide objectively compares the performance of different crystallization strategies and X-ray diffraction platforms to isolate and solve the monomeric crystal structure of 5-Nitro-1H-indole-2-boronic acid.

Section 1: Comparative Analysis of Crystallization Strategies

A fundamental challenge in the crystallization of boronic acids is their propensity to dehydrate into cyclic trimeric anhydrides, known as boroxines[1]. When designing a crystallization screen, the choice of solvent system directly dictates whether the monomeric acid or the boroxine anhydride will precipitate[5].

Table 1: Comparison of Crystallization Strategies for Boronic Acids

ParameterAqueous Slow EvaporationAnhydrous Vapor Diffusion
Primary Solvent Ethanol / MethanolTetrahydrofuran (THF)
Anti-solvent / Additive Water (Trace)Hexane / Toluene
Target Species Monomeric Boronic AcidBoroxine Anhydride (Trimer)
Crystal Quality High (Prisms/Blocks)Moderate (Needles/Plates)
Dehydration Risk Low (Water shifts equilibrium)High (Driven by anhydrous environment)
Typical Timeframe 7–14 Days3–5 Days
Protocol 1: Self-Validating Aqueous Slow Evaporation (Recommended for Monomers)

Mechanistic Causality: To isolate the monomeric 5-Nitro-1H-indole-2-boronic acid, the chemical equilibrium must be forced away from condensation. By utilizing a solvent system containing trace amounts of water, the hydrolysis of any transiently formed boroxine is favored, ensuring the monomer remains intact during nucleation[5].

  • Dissolution : Dissolve 10 mg of 5-Nitro-1H-indole-2-boronic acid powder in 1.5 mL of HPLC-grade Ethanol in a 2-dram glass vial. Causality: Ethanol provides excellent solubility for the indole core while supporting hydrogen-bond networks.

  • Aqueous Doping : Add 50 µL of ultrapure water (18.2 MΩ·cm) to the solution. Validation Checkpoint: The solution must remain completely clear. If precipitation occurs immediately, the compound has crashed out amorphously; add ethanol dropwise until clear.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Causality: Removing heterogeneous nucleation sites (dust) ensures the growth of fewer, larger single crystals rather than microcrystalline powder.

  • Controlled Evaporation : Puncture the vial cap with a single 18-gauge needle and place it in a vibration-free incubator at 20°C.

  • Harvesting : After 7–10 days, inspect the vial under polarized light microscopy. Validation Checkpoint: Crystals should exhibit uniform extinction when rotated under cross-polarizers, confirming they are single crystals and not twinned clusters.

G Start 5-Nitro-1H-indole-2-boronic acid Path1 Aqueous Solvent System Start->Path1 Hydration favored Path2 Anhydrous Solvent System Start->Path2 Dehydration favored Method1 Slow Evaporation (20°C) Path1->Method1 Method2 Vapor Diffusion Path2->Method2 Result1 Monomeric Crystal Method1->Result1 Suppresses dehydration Result2 Boroxine Anhydride Crystal Method2->Result2 Promotes condensation

Figure 1: Crystallization workflow illustrating the solvent-dependent equilibrium.

Section 2: Comparison of X-ray Diffraction Platforms

Indole derivatives often form small, weakly diffracting crystals. Furthermore, the nitro group at the 5-position is highly susceptible to thermal motion (libration) at room temperature, which can smear the electron density map.

Table 2: X-ray Diffraction Platform Comparison

ParameterIn-house Microfocus (Cu Kα)Synchrotron Radiation
Wavelength (λ) 1.5418 ÅTunable (Typically 0.7–1.0 Å)
Flux / Intensity Moderate (Sufficient for >0.05 mm)Extremely High (Ideal for <0.02 mm)
Anomalous Dispersion Strong for light atoms (O, N, B)Variable
Accessibility Immediate (Lab-based)Requires beamtime proposal
Resolution Limit ~0.80 Å< 0.60 Å
Protocol 2: Self-Validating Data Collection and Structure Solution

Mechanistic Causality: For a standard 0.1 mm crystal of 5-Nitro-1H-indole-2-boronic acid, an in-house Microfocus Cu Kα diffractometer is optimal. The longer wavelength of Cu Kα (compared to Mo Kα) provides stronger diffracted intensities for light atoms (Carbon, Nitrogen, Oxygen, Boron), which is crucial for accurately resolving the B-O and N-O bond lengths.

  • Crystal Mounting : Submerge the crystals in Paratone-N oil. Using a polarized microscope, select a block-shaped crystal (~0.08 x 0.08 x 0.05 mm) and mount it on a MiTeGen cryoloop. Causality: The oil coats the crystal, preventing the evaporation of any co-crystallized solvent (water/ethanol) and protecting the boronic acid from atmospheric degradation.

  • Cryocooling : Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen gas stream. Causality: Flash-cooling to 100 K drastically reduces the thermal ellipsoids of the nitro group oxygen atoms, preventing positional disorder in the final structural model.

  • Unit Cell Determination (Validation Checkpoint) : Collect 20 frames at various omega angles. Index the reflections to determine the unit cell. If the cell volume is approximately 1200–1500 ų (typical for a small molecule dimer), proceed. If the cell is massive, it may be a boroxine trimer or a highly solvated polymorph.

  • Data Collection : Execute a full sphere data collection strategy ensuring >99.5% completeness up to a resolution of 0.83 Å.

  • Data Reduction : Integrate the frames using software such as APEX4 or CrysAlisPro. Validation Checkpoint: Monitor the

    
     value. An 
    
    
    
    confirms excellent internal consistency and the absence of severe twinning.
  • Structure Solution & Refinement : Solve the structure using Intrinsic Phasing (SHELXT) and refine using Least Squares (SHELXL). Model the O-H and N-H hydrogen atoms using riding models, or locate them freely from the difference Fourier map if data quality permits.

G2 Crystal Select Single Crystal (< 0.1 mm) Mount Cryoloop Mounting (100K) Crystal->Mount Diffract X-ray Diffraction Mount->Diffract N2 Cryostream Process Data Reduction Diffract->Process Raw Frames Solve Structure Solution (SHELXT) Process->Solve hkl & res files Refine Structure Refinement (SHELXL) Solve->Refine Initial Model Validate Validation (checkCIF) Refine->Validate R1 < 5%

Figure 2: Step-by-step X-ray diffraction data collection and structure refinement workflow.

References

  • Title: Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR Source: ACS Publications URL
  • Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Title: Crystal structure of 4-(methoxycarbonyl)
  • Title: Versatile self-adapting boronic acids for H-bond recognition Source: SciSpace URL
  • Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Nitro-1H-indole-2-boronic Acid

Part 1: Hazard Assessment & Immediate Precautions 5-Nitro-1H-indole-2-boronic acid combines the structural features of a nitroaromatic compound and an arylboronic acid. This unique structure necessitates a cautious appro...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment & Immediate Precautions

5-Nitro-1H-indole-2-boronic acid combines the structural features of a nitroaromatic compound and an arylboronic acid. This unique structure necessitates a cautious approach, assuming the hazards of both functional groups are present. Nitroaromatic compounds are frequently toxic, environmentally persistent, and potentially mutagenic.[2][3][4] Arylboronic acids are often categorized as skin and eye irritants.[5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

All work involving 5-Nitro-1H-indole-2-boronic acid, including weighing, transfer, and preparation for disposal, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard CategoryGHS Classification (Based on Structurally Similar Compounds)Required PPE & Engineering Controls
Acute Toxicity (Oral) Category 4: Harmful if swallowed. (for 2-Nitrophenylboronic Acid)[5]Chemical Fume Hood: To prevent inhalation. Nitrile Gloves: To prevent skin contact. Safety Goggles: To protect eyes from dust.
Skin Irritation Category 2: Causes skin irritation. (for 2-Nitrophenylboronic Acid)[5]Nitrile Gloves: Minimum requirement. Change immediately if contaminated. Lab Coat: To protect skin and clothing.
Eye Irritation Category 2: Causes serious eye irritation. (for 2-Nitrophenylboronic Acid)[5]Chemical Safety Goggles: Essential to prevent contact with dust or splashes. A face shield may be required for larger quantities.
Germ Cell Mutagenicity Suspected of causing genetic defects. (Inferred from 5-Nitroindole)[2]Strict adherence to all PPE and engineering controls is mandatory to minimize exposure.
Environmental Hazard Toxic to aquatic life with long-lasting effects. (Inferred from nitroaromatic compounds)[1]Prevent any release to the environment. Do not dispose of down the drain.

Part 2: Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of 5-Nitro-1H-indole-2-boronic acid is to treat it as a hazardous chemical waste. On-site neutralization or deactivation is not recommended due to the potential for unpredictable and hazardous reactions.

Step 1: Waste Segregation

Segregation is the most critical step in ensuring safe and compliant disposal.

  • Isolate the Waste: 5-Nitro-1H-indole-2-boronic acid waste must be collected in a dedicated container.

  • Do Not Mix: Never mix this waste with other chemical streams, such as non-halogenated solvents, aqueous waste, or incompatible chemicals (e.g., strong oxidizing agents, bases, or reducing agents).[1] Mixing complicates the final disposal process, can create unforeseen hazards, and significantly increases disposal costs.

Step 2: Containerization and Labeling

Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by all personnel.

  • Container Selection: Use a chemically compatible, non-reactive container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tightly-fitting screw cap.[1]

  • Labeling: The container must be labeled clearly and accurately at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "5-Nitro-1H-indole-2-boronic acid "

    • An accurate list of all components, including any solvents and their approximate concentrations.

    • The date the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., Toxic, Irritant, Environmental Hazard).

Step 3: Waste Collection
  • Solid Waste: Carefully transfer solid 5-Nitro-1H-indole-2-boronic acid, residual powders from weighing boats, and contaminated items (e.g., gloves, wipes, pipette tips) into the designated hazardous waste container. Avoid generating dust.[6]

  • Liquid Waste: If the compound is in solution, pour the liquid waste into the designated container using a funnel to prevent spills.

  • Contaminated Labware: Glassware that is grossly contaminated should be rinsed with a small amount of a suitable solvent (e.g., acetone, ethyl acetate), and this rinsate must be collected as hazardous waste. Empty, triple-rinsed containers may be disposed of as regular glass waste, but only after consulting your institution's EHS guidelines.

Part 3: On-Site Storage and Handling

Proper storage of hazardous waste is a key component of laboratory safety and regulatory compliance.

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be clearly marked and away from general lab traffic.

  • Secondary Containment: The primary waste container must be placed inside a larger, chemically resistant secondary containment bin or tray.[1] This precaution contains any potential leaks or spills.

  • Secure Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[1] A funnel left in the opening is not considered a closed container.

  • Ventilation: Ensure the storage area is well-ventilated. Storing the SAA within a fume hood is a best practice.[1]

Part 4: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity and your laboratory supervisor.

  • Evacuate (if necessary): For a large spill, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, wear the appropriate PPE as outlined in Table 1, including gloves, safety goggles, and a lab coat. A dust respirator may be necessary for large spills of solid material.[5]

  • Contain the Spill:

    • For Solid Spills: Gently sweep or scoop the material to avoid creating dust. Place the collected material and any contaminated cleaning equipment into the hazardous waste container.[6]

    • For Liquid Spills: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department, following their specific reporting protocol.

Part 5: Final Disposal Pathway

The ultimate disposal of 5-Nitro-1H-indole-2-boronic acid must be handled by professionals.

  • Contact EHS: When your waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a pickup.[1]

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal contractor. The most appropriate final disposal method for this type of compound is high-temperature incineration in a specialized facility equipped with emission control systems to neutralize harmful combustion byproducts.[1]

  • Documentation: Complete all required waste manifest forms provided by your EHS office. This is a legal document that tracks the waste from your laboratory to its final destination.

Diagram 1: Disposal Workflow for 5-Nitro-1H-indole-2-boronic Acid

G cluster_Lab In the Laboratory cluster_Disposal Disposal Process cluster_Spill Spill Response WasteGen Waste Generation (Solid, Liquid, Contaminated PPE) Assess Assess Hazards (Nitroaromatic + Boronic Acid) WasteGen->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste (Dedicated Container) PPE->Segregate Label Label Container ('Hazardous Waste', Full Name, Date) Segregate->Label Store Store in SAA (Secondary Containment, Closed Lid) Label->Store EHS Contact EHS for Pickup Store->EHS Container Full or Time Limit Reached Pickup Waste Collected by Licensed Contractor EHS->Pickup Transport Transport to Approved TSDF* Pickup->Transport Incinerate Final Disposal (High-Temperature Incineration) Transport->Incinerate Spill Spill Occurs Alert Alert Personnel Spill->Alert Alert->PPE Contain Contain & Clean Spill (Use Inert Absorbent) Alert->Contain SpillWaste Collect All Materials as Hazardous Waste Contain->SpillWaste SpillWaste->Segregate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Logical workflow for the safe disposal of 5-Nitro-1H-indole-2-boronic acid.

References

  • Benchchem. (2025). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 2-Nitrophenylboronic Acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Nitroindole.
  • Unu, O. (n.d.). Chemical Waste Management for Laboratories.
  • MDPI. (2024). Biological Treatment of Nitroaromatics in Wastewater.
  • ResearchGate. (2024). (PDF) Biological Treatment of Nitroaromatics in Wastewater.
  • Springer. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • National Institutes of Health (NIH). (2019). Indolylboronic Acids: Preparation and Applications.
  • CymitQuimica. (2023). 6-Cyano-1H-indole-2-boronic acid, N-BOC protected Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 5-Nitro-1H-indole-2-boronic acid

Topic: Personal protective equipment for handling 5-Nitro-1H-indole-2-boronic acid Audience: Researchers, scientists, and drug development professionals.[1] Core Directive & Risk Profile Compound: 5-Nitro-1H-indole-2-bor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-Nitro-1H-indole-2-boronic acid Audience: Researchers, scientists, and drug development professionals.[1]

Core Directive & Risk Profile

Compound: 5-Nitro-1H-indole-2-boronic acid CAS: 192182-54-0 Physical State: Solid (Yellow to orange powder) Primary Hazards: Skin/Eye/Respiratory Irritant, Potential Mutagen (Nitro-aromatic moiety).[2][3]

This guide deviates from standard generic safety templates. Instead of listing "wear gloves," we analyze the specific chemical architecture of this molecule—a nitro-substituted indole coupled with a boronic acid moiety—to dictate the safety protocol. The nitro group increases lipophilicity and potential for percutaneous absorption, while the boronic acid functionality presents specific inhalation and stability risks.

Risk Assessment & Hazard Classification (GHS)

Treat this compound with High Caution . While specific toxicological data for this exact catalog number may be sparse, the structural integration of a nitro group onto an indole ring suggests potential mutagenicity (Category 2) and sensitization risks analogous to 5-nitroindole.

Hazard ClassH-CodeStatementOperational Implication
Skin Irritation H315Causes skin irritationContact dermatitis risk; double-gloving required for solutions.
Eye Irritation H319Causes serious eye irritationDust can cause severe corneal abrasion/irritation.
STOT-SE H335May cause respiratory irritationMucosal absorption of boronic acid dust is rapid.
Germ Cell Mutagenicity H341*Suspected of causing genetic defectsInferred from 5-nitroindole analogs.[4] Zero-skin-contact policy.[1][4]
PPE Selection Strategy: The "Why" and "How"

Expertise Note: Standard nitrile gloves are insufficient for long-term handling of nitro-aromatics in organic solvents (e.g., DMSO, DMF) due to permeation. The selection below prioritizes barrier integrity against both the solid dust and the likely solvents used in Suzuki-Miyaura couplings.

A. Hand Protection (The Dual-Layer System)

Protocol:

  • Inner Layer: 4 mil Nitrile (Disposable).

  • Outer Layer: 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) if handling concentrated stock solutions in DMF/DMSO.

  • Rationale: The nitro group enhances skin absorption. If the outer glove is compromised by a solvent (like DCM or THF), the inner glove provides the "retreat time" needed to doff safely.

B. Respiratory Protection

Protocol:

  • Primary: Chemical Fume Hood (Face velocity: 60–100 fpm).

  • Secondary (if hood unavailable for weighing): N95 or P100 particulate respirator.

  • Rationale: Boronic acids are potent sternutators (sneeze inducers). Inhalation of the dust can trigger immediate mucosal inflammation.

C. Eye & Body Protection

Protocol:

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Tyvek® lab coat or standard cotton lab coat with a chemically resistant apron.

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Start: Handling 5-Nitro-1H-indole-2-boronic acid State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Hood_Check Fume Hood Available? Solid->Hood_Check Solvent_Check Solvent Type? Solution->Solvent_Check Hood_Yes Use Hood + Nitrile Gloves + Goggles Hood_Check->Hood_Yes Yes Hood_No STOP: N95/P100 Respirator Required Hood_Check->Hood_No No Standard_Solvent Methanol/Ethanol Solvent_Check->Standard_Solvent Penetrating_Solvent DMF / DMSO / DCM Solvent_Check->Penetrating_Solvent Glove_Std Double Nitrile (4 mil + 4 mil) Standard_Solvent->Glove_Std Glove_High Laminate / Silver Shield Gloves Penetrating_Solvent->Glove_High

Caption: Decision matrix for PPE selection based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.

Operational Protocol: Step-by-Step Handling
Phase 1: Weighing & Transfer

Trustworthiness Check: Use a static eliminator gun or wipe. Nitro-indoles can be static-prone, causing powder to "jump" and contaminate the balance.

  • Preparation: Place a disposable balance shield or weigh boat inside the fume hood.

  • PPE Donning: Put on inner nitrile gloves, lab coat, goggles, and outer gloves.

  • Transfer: Open the vial only inside the hood. Use a spatula to transfer to a pre-tared vial.

  • Static Control: If powder disperses, pause. Use an anti-static gun. Do not blow on the sample.

  • Closure: Wipe the threads of the stock vial with a Kimwipe dampened in methanol before recapping to prevent thread-grinding (which can generate heat/friction).

Phase 2: Reaction Setup (Suzuki Coupling Context)
  • Solvent Addition: Add solvent (e.g., Dioxane, DMF) to the solid reagent.

  • Inerting: Boronic acids are susceptible to oxidative deboronation. Purge the headspace with Nitrogen or Argon immediately after dissolution.

  • Heating: If heating is required, ensure the system is closed or refluxing through a condenser to prevent vapor release of the nitro-aromatic.

Phase 3: Spill Management

Scenario: 500mg powder spill in the hood.

  • Isolate: Stop airflow disturbance (lower sash), but keep fan on.

  • Dampen: Cover the spill with a paper towel dampened with Water/Ethanol (1:1) . Dry sweeping generates dust—avoid it.[5]

  • Collect: Scoop up the damp waste and place it in a solid hazardous waste container.

  • Decontaminate: Wipe surface with 1% aqueous sodium carbonate (helps solubilize boronic acid residues) followed by water.

Disposal & Waste Management

Directive: Do not dispose of down the drain. The nitro group poses an environmental hazard.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weigh boats, spill cleanupHigh-temperature incineration (Hazardous Waste).
Liquid Waste Reaction mixtures (DMF/DMSO/Water)Halogenated or Non-Halogenated organic waste stream (depending on solvent).
Aqueous Waste Work-up layersCheck pH. If containing nitro-organics, segregate as Toxic Aqueous Waste.
References
  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-Nitro-1H-indole-2-boronic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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